molecular formula C8H9N3 B1463245 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 910818-29-0

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1463245
CAS No.: 910818-29-0
M. Wt: 147.18 g/mol
InChI Key: DADDTRDATXSKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADDTRDATXSKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672232
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910818-29-0
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical considerations for the synthesis of this important molecule. We will explore established synthetic routes, delve into the mechanistic underpinnings of each transformation, and provide detailed, field-proven experimental protocols. The guide emphasizes a logical, causality-driven approach to the synthesis, ensuring that each step is presented as a self-validating system.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The 2-methyl-5-amino substituted 7-azaindole, in particular, serves as a crucial building block for a variety of therapeutic agents, including kinase inhibitors and other targeted therapies. The strategic placement of the methyl group at the 2-position and the amino group at the 5-position provides key points for molecular recognition and further functionalization, making its efficient synthesis a topic of significant interest.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through a convergent strategy, focusing on two primary stages: the construction of the core 2-methyl-7-azaindole scaffold and the subsequent introduction of the 5-amino group. This section will dissect the key considerations and prevalent methodologies for each stage.

Construction of the 2-Methyl-7-Azaindole Core

A robust and scalable synthesis of the 2-methyl-7-azaindole core is paramount. A widely adopted and efficient method begins with the readily available starting material, 2-amino-3-picoline. This approach, detailed in a patented procedure, involves a two-step sequence of acylation followed by a base-mediated cyclization[1].

  • Step 1: Acylation of 2-amino-3-picoline. The initial step involves the acylation of 2-amino-3-picoline with acetic anhydride. This reaction proceeds via nucleophilic attack of the exocyclic amine onto the carbonyl carbon of the anhydride, leading to the formation of 2-acetamido-3-methylpyridine. This transformation is typically high-yielding and straightforward to perform.

  • Step 2: Base-mediated Cyclization. The subsequent and key step is the intramolecular cyclization of 2-acetamido-3-methylpyridine to form the desired 2-methyl-7-azaindole. This reaction is typically facilitated by a strong base, such as sodium amide, in a high-boiling solvent like N-methylaniline[1]. The base deprotonates the methyl group, generating a carbanion that then attacks the amide carbonyl, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring.

The overall synthetic pathway for the core structure is depicted below:

Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine start 2-Amino-3-picoline intermediate 2-Acetamido-3-methylpyridine start->intermediate Acetic anhydride product 2-Methyl-1H-pyrrolo[2,3-b]pyridine intermediate->product Sodium amide, N-Methylaniline

Caption: Synthesis of the 2-methyl-7-azaindole core.

Introduction of the 5-Amino Group

With the 2-methyl-7-azaindole core in hand, the next critical phase is the regioselective introduction of the amino group at the C5 position of the pyridine ring. A common and effective strategy to achieve this is through a nitration-reduction sequence.

  • Step 3: Nitration of 2-methyl-1H-pyrrolo[2,3-b]pyridine. The nitration of the 7-azaindole ring system is a crucial step that requires careful control of reaction conditions to achieve the desired regioselectivity. The pyridine ring of the 7-azaindole is electron-deficient; however, the fused pyrrole ring can direct electrophilic substitution. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The strong acidic conditions protonate the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack. However, the C5 position remains the most favorable site for nitration due to electronic effects.

  • Step 4: Reduction of the Nitro Group. The final step in the synthesis is the reduction of the 5-nitro group to the corresponding 5-amino group. This transformation can be accomplished using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other common methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid[1]. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

The functionalization of the core structure is illustrated in the following workflow:

Functionalization of 2-methyl-1H-pyrrolo[2,3-b]pyridine start 2-Methyl-1H-pyrrolo[2,3-b]pyridine intermediate 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine start->intermediate HNO₃, H₂SO₄ product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Introduction of the 5-amino group.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. These procedures are based on established literature methods and have been optimized for clarity and reproducibility.

Synthesis of 2-Acetamido-3-methylpyridine
Parameter Value
Reactants 2-Amino-3-picoline, Acetic anhydride
Solvent Toluene
Temperature 60-80 °C
Reaction Time 1-72 h
Molar Ratio 2-Amino-3-picoline : Acetic anhydride = 1 : 1-3

Procedure:

  • To a solution of 2-amino-3-picoline (1.0 eq) in toluene, add acetic anhydride (1.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 1-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-acetamido-3-methylpyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
Parameter Value
Reactant 2-Acetamido-3-methylpyridine
Base Sodium amide
Solvent N-Methylaniline
Temperature Reflux

Procedure:

  • In a flask equipped with a reflux condenser, add 2-acetamido-3-methylpyridine (1.0 eq) to N-methylaniline.

  • Carefully add sodium amide (excess) in portions to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Parameter Value
Reactant 2-Methyl-1H-pyrrolo[2,3-b]pyridine
Reagents Nitric acid, Sulfuric acid
Temperature 0-5 °C

Procedure:

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Synthesis of this compound
Parameter Value
Reactant 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Catalyst 10% Palladium on carbon (Pd/C)
Solvent Ethanol or Methanol
Hydrogen Source H₂ gas (balloon or Parr apparatus)

Procedure:

  • To a solution of 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or methanol, add 10% Pd/C (catalytic amount).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system to afford pure this compound.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. By breaking down the synthesis into the construction of the 7-azaindole core and the subsequent functionalization, we have provided a clear and logical framework for researchers. The detailed experimental protocols offer practical guidance for the execution of each synthetic step. The methodologies described herein are scalable and utilize readily available starting materials, making them suitable for both academic research and industrial drug development applications.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent member of this class. Its unique electronic properties and structural resemblance to purines and indoles make it a versatile building block in drug discovery.[1] This guide focuses on a key derivative, 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 910818-29-0), a compound of significant interest for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] We will delve into its core chemical properties, synthesis, reactivity, and its burgeoning role in the development of novel pharmaceuticals.

Core Chemical and Physical Properties

This compound is a bicyclic aromatic amine. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic distribution that governs its reactivity and intermolecular interactions. The exocyclic amine at the C5 position and the methyl group at the C2 position are critical for its biological activity and serve as key points for synthetic modification.

PropertyValueSource
CAS Number 910818-29-0[3]
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [3]
Appearance Typically a solid[4]
Purity Commercially available up to 97%[3]
Structural and Electronic Profile

The structure of this compound is foundational to its function. The 7-azaindole core provides a rigid scaffold with a specific arrangement of hydrogen bond donors (the pyrrole N-H and the amine N-H₂) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement is crucial for its interaction with the hinge region of many protein kinases.[1]

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Medicinal Chemist's Perspective

The synthesis of this compound and its analogs relies on established methodologies for constructing the 7-azaindole core, followed by functional group interconversions.

Synthetic Strategy

A common approach involves the construction of a substituted pyridine ring, followed by the formation of the fused pyrrole ring. A plausible synthetic route is outlined below, based on common organic chemistry principles and published syntheses of similar compounds.[5]

synthesis_workflow start Substituted Pyridine step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Pyrrole Ring Formation step1->step2 e.g., Fischer Indole Synthesis step3 Reduction of Nitro Group step2->step3 e.g., H₂/Pd-C, SnCl₂ end_product This compound step3->end_product

Caption: Generalized synthetic workflow for this compound.

Exemplary Protocol for a Related 7-Azaindole Derivative (1H-Pyrrolo[2,3-b]pyridin-5-ol):

This protocol for a related compound illustrates the general steps that could be adapted for the synthesis of the target molecule.

  • Reaction Setup: To a 50 mL reaction flask at room temperature, add 1-triisopropylsilyl-5-bromo-7-azaindole (11.5 mmol), copper acetylacetonate (0.575 mmol), MHPO (0.575 mmol), lithium hydroxide monohydrate (57.5 mmol), 18 mL of DMSO, and 4.5 mL of water.[5]

  • Reaction Execution: Replace the air in the reaction system with nitrogen and raise the internal temperature to 100°C. Maintain this temperature for 6 hours, monitoring the reaction progress by TLC.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and adjust the pH to 6 with 2 N dilute hydrochloric acid to precipitate the product.[5]

  • Purification: Collect the solid by filtration. Extract the aqueous phase with ethyl acetate. Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.[5]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • The 5-Amino Group: This primary amine is a key site for derivatization. It can act as a nucleophile in reactions such as acylation, alkylation, and sulfonylation. It is also a crucial handle for forming amides, which are common in kinase inhibitors.

  • The Pyrrole Ring: The pyrrole moiety can undergo electrophilic substitution, although the reactivity is modulated by the fused pyridine ring. The N-H of the pyrrole can be deprotonated with a strong base and subsequently alkylated or protected.

  • The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The pyridine ring itself is generally resistant to electrophilic attack but can undergo nucleophilic substitution under harsh conditions or if activated by an appropriate leaving group.

Role in Drug Discovery and Biological Activity

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The arrangement of hydrogen bond donors and acceptors on the 7-azaindole core mimics the adenine portion of ATP, allowing it to bind effectively to the ATP-binding site of kinases.[1]

Derivatives of this compound have shown promise as inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): These are implicated in cell proliferation and differentiation, and their inhibition is a strategy for cancer therapy.[6]

  • DDX3 Helicase: This enzyme is overexpressed in many cancers and contributes to drug resistance. 7-azaindole derivatives have been designed to target the ATP-binding pocket of DDX3.[7]

  • SARS-CoV-2 Spike-hACE2 Interaction: Novel 7-azaindole derivatives have been identified as inhibitors of the interaction between the viral spike protein and the human ACE2 receptor, a key step in viral entry.[8]

The general mechanism of action for 7-azaindole-based kinase inhibitors involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that promote cell growth and survival.

kinase_inhibition_pathway cluster_kinase Kinase Active Site cluster_inhibitor Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation No_Signaling Blocked Signaling Kinase->No_Signaling Azaindole This compound Derivative Azaindole->Kinase Competitive Binding Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Caption: Mechanism of kinase inhibition by 7-azaindole derivatives.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyrrole and pyridine rings, a singlet for the C2-methyl group, and a broad singlet for the NH₂ protons. The pyrrole N-H would also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring nitrogen atoms and the electronic nature of the bicyclic system.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.18 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the pyrrole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the pyrrole and amine groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations for the aromatic rings.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on safety data for related heterocyclic amines, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Toxicity: Compounds of this class may be harmful if swallowed or inhaled and can cause skin and eye irritation.[9]

Conclusion and Future Outlook

This compound is a valuable building block in the field of drug discovery, embodying the key features of the highly successful 7-azaindole scaffold. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of diverse chemical libraries for screening against various therapeutic targets. As our understanding of the molecular drivers of diseases like cancer and viral infections deepens, the strategic deployment of privileged scaffolds like 7-azaindole will continue to be a cornerstone of modern medicinal chemistry, with this compound and its derivatives poised to play a significant role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole core is a prevalent motif in numerous biologically active molecules, including kinase inhibitors. A thorough structural elucidation and characterization of novel derivatives such as this compound is a critical prerequisite for any substantive research endeavor. This guide provides a comprehensive overview of the spectroscopic techniques and methodologies essential for the unambiguous structural confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology Rationale: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for a wide range of organic compounds, including those with amine and N-H functionalities. Its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and serve as convenient internal references. Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing to 0 ppm. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small drop of TMS as an internal standard, if desired.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • The NMR spectra should be recorded on a spectrometer operating at a field strength of at least 400 MHz for ¹H and 100 MHz for ¹³C.

    • The sample temperature is typically maintained at 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

B. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~11.0br s1HN1-HThe pyrrole N-H proton is typically deshielded and appears as a broad singlet.
~7.5s1HH4The introduction of the amino group at C5 will likely cause an upfield shift of the adjacent H4 proton compared to the parent 7-azaindole.
~7.0s1HH6The H6 proton, also adjacent to the electron-donating amino group, is expected to be shifted upfield.
~6.0s1HH3The pyrrole H3 proton is expected in this region.
~4.9br s2HNH₂The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration and temperature dependent.
~2.4s3HC2-CH₃The methyl group protons will appear as a sharp singlet.
C. Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~150C7aA quaternary carbon at the ring junction.
~145C5The carbon bearing the amino group will be significantly deshielded.
~140C2The carbon bearing the methyl group.
~125C4Aromatic CH.
~120C6Aromatic CH, shifted upfield due to the adjacent amino group.
~115C3aA quaternary carbon at the ring junction.
~100C3Pyrrole CH.
~14C2-CH₃The methyl carbon.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion of this compound, which confirms its elemental composition.

Methodology Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing heterocyclic compounds. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination. A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is crucial for obtaining a mass measurement with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer equipped with an ESI source.

    • Operate the instrument in positive ion mode to detect the protonated molecule ([M+H]⁺).

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass with the theoretical exact mass calculated for the protonated molecule (C₈H₁₀N₃⁺).

B. Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
Theoretical Exact Mass [M]147.0800
Predicted [M+H]⁺ Ion (m/z)148.0873

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Likely fragmentation pathways for the [M+H]⁺ ion of this compound may include the loss of small neutral molecules such as HCN or NH₃.

III. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule.

A. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Methodology Rationale: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient method as it requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and the IR beam is passed through the crystal in such a way that it interacts with the surface of the sample.

Step-by-Step Protocol:

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the IR spectrum of the sample.

    • Clean the ATR crystal thoroughly after the measurement.

B. Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine (NH₂) and Pyrrole (N-H)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl (CH₃)
1650-1580N-H bendPrimary amine (NH₂)
1600-1450C=C and C=N stretchAromatic rings
1335-1250C-N stretchAromatic amine

IV. Visualization of Experimental Workflows

A. NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis Dissolve Dissolve 5-10 mg of sample in ~0.6 mL DMSO-d6 Transfer Transfer to NMR tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq Process Fourier Transform, Phasing, Baseline Correction H1_Acq->Process C13_Acq->Process Reference Reference to TMS or Solvent Process->Reference Integrate Integrate ¹H Signals Process->Integrate Analyze Assign Signals and Confirm Structure Integrate->Analyze

Caption: Workflow for NMR analysis of this compound.

B. Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (HRMS) cluster_analysis Data Analysis Prepare Prepare dilute solution (e.g., 1 mg/mL in MeOH) Infuse Infuse into ESI source Prepare->Infuse Acquire Acquire spectrum (positive ion mode) Infuse->Acquire Identify Identify [M+H]⁺ ion Acquire->Identify Compare Compare measured mass to theoretical mass Identify->Compare Confirm Confirm Elemental Composition Compare->Confirm

Caption: Workflow for HRMS analysis of this compound.

V. Conclusion

An In-Depth Technical Guide to 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 910818-29-0

Introduction

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 5-amino-2-methyl-7-azaindole, is a heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. Its core structure, the 7-azaindole moiety, is considered a "privileged scaffold" due to its ability to serve as a bioisostere of purines and indoles, enabling it to interact with a wide range of biological targets. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its burgeoning role in the development of targeted therapeutics, particularly as a potent kinase inhibitor. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into the rationale behind its synthetic pathways and its application in modern medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery, influencing aspects from synthetic handling to pharmacokinetic profiling.

PropertyValueSource
CAS Number 910818-29-0Commercial Suppliers
Molecular Formula C₈H₉N₃PubChem
Molecular Weight 147.18 g/mol PubChem
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in organic solvents such as DMSO and methanolGeneral Chemical Principles
InChI Key NBHVJANUEZLFTL-UHFFFAOYSA-NPubChem
Canonical SMILES CC1=CC2=C(N1)C=C(N=C2)NPubChem

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While a definitive, publicly available, step-by-step protocol is not widespread, the synthesis can be logically constructed from established methodologies for 7-azaindole derivatives. A common and effective strategy involves the construction of the pyrrole ring onto a functionalized pyridine precursor.

A plausible synthetic route initiates from a substituted pyridine, proceeds through the formation of the pyrrolo[2,3-b]pyridine core, and culminates in the introduction of the 5-amino group, often via the reduction of a nitro functionality. The rationale for this approach lies in the robust and well-documented reactions for cyclization to form the 7-azaindole scaffold and the reliable methods for nitro group reduction.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual synthetic pathway, highlighting the key transformations.

G cluster_0 Synthesis of this compound A 2-Amino-3-methyl-5-nitropyridine B Acylation (e.g., Acetic Anhydride) A->B Step 1 C 2-Acetamido-3-methyl-5-nitropyridine B->C D Cyclization (e.g., Strong Base like NaH or LDA) C->D Step 2 E 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine D->E F Reduction (e.g., H2, Pd/C or SnCl2) E->F Step 3 G This compound F->G

The Strategic Core: A Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with high efficacy and selectivity has led to the prominence of privileged scaffolds—molecular frameworks that serve as versatile starting points for drug design. Among these, the 7-azaindole nucleus, a bioisostere of indole, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology. This guide provides an in-depth exploration of a key derivative of this scaffold: 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. We will delve into its chemical synthesis, intrinsic properties, and its pivotal role as a pharmacophore and synthetic intermediate in the creation of next-generation kinase inhibitors.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 7-azaindole ring system, also known as 1H-pyrrolo[2,3-b]pyridine, has garnered significant attention in drug discovery due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This mimicry allows 7-azaindole derivatives to act as competitive inhibitors of kinases, a class of enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 7-azaindole scaffold serves as an excellent "hinge-binding" motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases, thereby blocking their catalytic function.[1]

The strategic placement of functional groups on the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-amino group, in particular, provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the covalent attachment of moieties that can target specific features of the kinase active site.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. A common and effective strategy involves the initial construction of the 2-methyl-7-azaindole core, followed by functionalization at the 5-position.

Proposed Synthetic Pathway

A logical and frequently employed route to this compound involves a three-stage process:

  • Synthesis of the 2-Methyl-7-azaindole Core: This can be achieved through various methods, with a notable approach being the cyclization of 2-acetamido-3-methylpyridine.[2]

  • Nitration at the 5-Position: Electrophilic aromatic substitution on the 2-methyl-7-azaindole core preferentially directs the nitro group to the 5-position, yielding 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the corresponding amine, affording the target compound, this compound. This reduction can be accomplished using various reagents, with biocatalytic methods employing nitroreductase enzymes offering a green and efficient alternative.[3]

G A 2-Amino-3-methylpyridine B 2-Acetamido-3-methylpyridine A->B Acetic Anhydride Acylation C 2-Methyl-1H-pyrrolo[2,3-b]pyridine (2-Methyl-7-azaindole) B->C Sodium Amide Cyclization D 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine C->D Nitrating Agent (e.g., HNO3/H2SO4) E This compound D->E Reduction (e.g., Fe/HCl, H2/Pd-C, or Nitroreductase) G A This compound B Amide Derivatives A->B R-COOH, Coupling Agent C Urea Derivatives A->C R-N=C=O D Diarylamine Derivatives A->D Ar-X, Pd Catalyst, Ligand, Base (Buchwald-Hartwig)

References

An In-depth Technical Guide to the Physical Characteristics of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 2-methyl-7-azaindol-5-amine, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its core structure, the 7-azaindole scaffold, is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors.[1][2] The strategic placement of a methyl group at the 2-position and an amine group at the 5-position offers valuable opportunities for molecular interactions and further chemical modifications, making it a versatile building block in the synthesis of targeted therapeutics.[3]

This technical guide provides a comprehensive overview of the physical and spectral characteristics of this compound. The information presented herein is synthesized from available data on closely related analogues and foundational principles of chemical analysis, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the behavior of any compound is a thorough characterization of its molecular structure and inherent physicochemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the bicyclic system follows standard IUPAC nomenclature for the 1H-pyrrolo[2,3-b]pyridine ring system.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point and solubility are based on data from closely related analogs and may vary depending on the purity of the sample.

PropertyValueSource/Basis
CAS Number 910818-29-0[4]
Molecular Formula C₈H₉N₃[4]
Molecular Weight 147.18 g/mol Calculated
Appearance Expected to be an off-white to pale yellow or brown solidBased on analogs[5]
Melting Point Not definitively reported; likely >150 °CBased on substituted pyrrolopyridines[2]
Boiling Point Not reported; likely high due to hydrogen bonding and aromaticityTheoretical
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents.Based on analogs and functional groups

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of its parent compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine, and other substituted 7-azaindole derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are outlined below. The spectrum of the parent compound, 2-methyl-1H-pyrrolo[2,3-b]pyridine, shows characteristic signals that serve as a reference.[6]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
N1-H 11.0 - 12.0Broad singletThe pyrrole N-H proton is typically downfield and can be broad due to quadrupole broadening and exchange.
Pyridine H-6 ~8.0DoubletAromatic proton adjacent to the pyridine nitrogen.
Pyridine H-4 ~7.5DoubletAromatic proton on the pyridine ring.
Pyrrole H-3 ~6.2SingletAromatic proton on the pyrrole ring.
-NH₂ 4.0 - 5.0Broad singletThe amine protons can have a variable chemical shift and may exchange with D₂O.
-CH₃ ~2.5SingletThe methyl protons at the 2-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-7a ~150Bridgehead carbon adjacent to both nitrogens.
C-2 ~145Carbon bearing the methyl group.
C-5 ~140Carbon bearing the amine group.
C-6 ~128Pyridine carbon.
C-4 ~115Pyridine carbon.
C-3a ~112Bridgehead carbon.
C-3 ~100Pyrrole carbon.
-CH₃ ~15Methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The primary amine and the N-H group of the pyrrole ring will give rise to characteristic absorption bands.[7][8]

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Pyrrole) 3300 - 3500Medium, sharpCharacteristic of the N-H bond in the pyrrole ring.
N-H Stretch (Amine) 3300 - 3500Medium, two bandsPrimary amines typically show two distinct N-H stretching bands (symmetric and asymmetric).[8]
C-H Stretch (Aromatic) 3000 - 3100Medium to weakAromatic C-H bonds.
C-H Stretch (Aliphatic) 2850 - 3000Medium to weakMethyl group C-H bonds.
N-H Bend (Amine) 1580 - 1650Medium to strongBending vibration of the primary amine.[7]
C=C and C=N Stretch 1400 - 1600Medium to strongAromatic ring stretching vibrations.
C-N Stretch (Aromatic Amine) 1250 - 1335StrongStretching of the C-N bond of the aromatic amine.[7]
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.

  • Expected [M+H]⁺: 148.0818 (for C₈H₁₀N₃⁺)

Experimental Methodologies

The characterization of this compound follows standard analytical chemistry protocols. The causality behind these experimental choices lies in the need for unambiguous structural confirmation and purity assessment.

Workflow for Synthesis and Characterization

G cluster_0 Synthesis and Characterization Workflow start Starting Materials (e.g., substituted pyridines) synthesis Chemical Synthesis (e.g., cyclization, amination) start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

Step-by-Step Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To determine the precise connectivity of atoms in the molecule.

    • Protocol:

      • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Process the spectra to determine chemical shifts, coupling constants, and integration values.

      • Correlate the spectral data with the proposed structure. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of complex spectra.

  • Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight of the compound.

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

      • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

      • Compare the observed mass-to-charge ratio with the calculated exact mass of the protonated molecule.

  • Infrared (IR) Spectroscopy

    • Objective: To identify the key functional groups.

    • Protocol:

      • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

      • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

      • Identify the characteristic absorption bands corresponding to the N-H, C-H, C=C, C=N, and C-N bonds.[7][8]

Conclusion

This technical guide has provided a detailed overview of the physical and spectral characteristics of this compound. While some experimental data for this specific molecule are not widely published, a comprehensive profile has been constructed based on the well-understood chemistry of the 7-azaindole scaffold and its derivatives. The information and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound in the pursuit of novel therapeutics.

References

crystal structure of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

The 7-azaindole scaffold, a core component of this compound, is a privileged pharmacophore in modern medicinal chemistry. Its structural similarity to purine bases allows for unique interactions with various biological targets, particularly protein kinases.[1] A comprehensive understanding of the three-dimensional structure of derivatives like this compound is paramount for rational drug design and the development of novel therapeutics. This guide provides a detailed technical framework for the complete structural elucidation of this compound, from synthesis and crystallization to advanced X-ray crystallographic analysis. While the specific crystal structure of the title compound is not publicly available as of this writing, this document serves as a comprehensive roadmap for researchers to determine it, leveraging established methodologies for analogous 7-azaindole systems.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery. Its bioisosteric relationship with indole and purine has made it a key building block in the design of molecules targeting a wide array of biological targets.[1] The nitrogen atom in the pyridine ring introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, compared to its indole counterpart.[1]

Derivatives of the 7-azaindole scaffold have been successfully developed as potent inhibitors for a variety of protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[1][2] The two nitrogen atoms of the azaindole core can form critical hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the natural substrate, ATP.[1]

The subject of this guide, this compound, is a specific derivative with functional groups that can be further elaborated for structure-activity relationship (SAR) studies. A precise understanding of its solid-state conformation, intermolecular interactions, and crystal packing is essential for computational modeling, lead optimization, and the development of effective and selective drug candidates.

Synthesis and Purification of this compound

The synthesis of substituted 7-azaindoles can be achieved through various synthetic routes. A common approach involves the construction of the pyrrolopyridine core via cyclization reactions, followed by the introduction of desired functional groups. For this compound, a multi-step synthesis starting from appropriate pyridine and pyrrole precursors is a viable strategy.

Experimental Protocol: A Proposed Synthetic Route

The following protocol is a generalized procedure based on established methods for the synthesis of substituted 7-azaindoles.[3][4]

Step 1: Synthesis of a Substituted Pyridine Precursor

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a suitable starting pyridine derivative (e.g., a dihalopyridine) with a source for the amine group (e.g., ammonia or a protected amine) in an appropriate solvent (e.g., dioxane or DMF).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically ranging from 80 to 120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Construction of the Pyrrole Ring

  • Reaction Setup: The purified pyridine derivative is then subjected to a cyclization reaction to form the pyrrole ring. This can be achieved through various methods, such as a palladium-catalyzed cross-coupling reaction with a suitable coupling partner (e.g., a protected acetylene) followed by an intramolecular cyclization.

  • Catalyst and Ligand: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand are crucial for this transformation.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) in a degassed solvent. The reaction temperature and time will depend on the specific substrates and catalyst system used.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The organic solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 7-azaindole core.

Step 3: Introduction of the Methyl Group and Final Deprotection

  • Functionalization: The methyl group at the 2-position can be introduced through various methods, including lithiation followed by methylation with an electrophile like methyl iodide.

  • Deprotection: If protecting groups were used for the amine or the pyrrole nitrogen, they are removed in the final step using appropriate deprotection conditions (e.g., acid or base treatment).

  • Final Purification: The final compound, this compound, is purified to high homogeneity (ideally >98%) by recrystallization or preparative high-performance liquid chromatography (HPLC). The purity and identity of the compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Single-Crystal X-ray Diffraction: The Definitive Method for Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections outline the comprehensive workflow for the structural analysis of this compound.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of the process. Several crystallization techniques should be explored.

Crystallization Technique Description Advantages Considerations
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated seal to allow for slow evaporation of the solvent.Simple to set up; can yield large crystals.Success is highly dependent on solvent choice and evaporation rate.
Vapor Diffusion (Hanging or Sitting Drop) A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant solution via the vapor phase.Requires small amounts of material; allows for fine-tuning of conditions.Setting up can be intricate; requires careful selection of precipitant.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble.Can produce high-quality crystals; good for sensitive compounds.Requires careful layering to avoid precipitation.
Cooling A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.Can be effective for compounds with a steep solubility curve.Requires precise temperature control.

A variety of solvents and solvent mixtures should be screened. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water or heptane.

Data Collection

Once suitable single crystals are obtained, X-ray diffraction data are collected using a diffractometer.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in the X-ray beam of a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The data are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

DataCollection Integrated and Scaled Diffraction Data PhaseProblem Phase Problem Solution (e.g., Direct Methods, Patterson Method) DataCollection->PhaseProblem InitialModel Initial Atomic Model PhaseProblem->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement DifferenceMap Difference Fourier Map Analysis Refinement->DifferenceMap Identify missing atoms, disorder FinalModel Final Structural Model Refinement->FinalModel Convergence DifferenceMap->Refinement Validation Structure Validation (e.g., CheckCIF) FinalModel->Validation

Caption: Workflow for Crystal Structure Solution and Refinement.

  • Structure Solution: The "phase problem" is solved using computational methods such as Direct Methods or the Patterson method to obtain an initial electron density map.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates, and thermal parameters are refined using a least-squares minimization algorithm to improve the agreement between the observed and calculated structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any disorder in the crystal structure.

  • Final Refinement and Validation: The final model is refined to convergence. The quality of the final structure is assessed using various metrics, such as the R-factor and goodness-of-fit, and is validated using software like PLATON and CheckCIF.

Expected Structural Features and Intermolecular Interactions

Based on the crystal structures of related 7-azaindole derivatives, we can anticipate several key structural features for this compound.[5]

  • Planarity: The 7-azaindole core is expected to be largely planar.

  • Hydrogen Bonding: The amine group (-NH₂) and the pyrrole N-H group are excellent hydrogen bond donors. The pyridine nitrogen and the pyrrole nitrogen can act as hydrogen bond acceptors. This will likely lead to the formation of extensive hydrogen-bonding networks in the crystal lattice. These interactions are crucial in determining the crystal packing.[5]

  • π-π Stacking: The aromatic 7-azaindole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

Diagram of Potential Intermolecular Interactions

cluster_0 Molecule A cluster_1 Molecule B A This compound B This compound A->B Hydrogen Bonding (N-H...N) A->B π-π Stacking

References

The Synthetic Chemist's Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Comprehensive Exploration of Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, is a cornerstone building block in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique electronic architecture, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents both opportunities and challenges for synthetic chemists. The strategic placement of a methyl group at the C2 position and an amino group at the C5 position further modulates its reactivity, dictating the regioselectivity of its transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of this versatile scaffold, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the molecule's electronic properties and explore its behavior in key synthetic transformations, including electrophilic and nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important heterocyclic motif.

Electronic Landscape and Reactivity Overview

The reactivity of this compound is a fascinating interplay of the inherent electronic properties of the 7-azaindole core and the influence of its substituents. The pyrrole moiety is isoelectronic with cyclopentadienyl anion, rendering it electron-rich and thus highly susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it a target for nucleophilic substitution, especially when a suitable leaving group is present.

The substituents on the core further refine this reactivity profile:

  • 2-Methyl Group: This weakly electron-donating group slightly increases the electron density of the pyrrole ring, further activating it towards electrophiles.

  • 5-Amino Group: As a strong electron-donating group, the primary amine at the C5 position significantly influences the electronic distribution of the entire bicyclic system. It activates the pyridine ring towards electrophilic substitution and can also participate directly in nucleophilic reactions.

This complex electronic environment necessitates a careful selection of reaction conditions and, often, the strategic use of protecting groups to achieve the desired regioselectivity and avoid unwanted side reactions. The pyrrole N-H and the 5-amino group can interfere with many reactions, particularly those involving strong bases or metal catalysts.

G cluster_0 Reactivity Profile of this compound Core This compound Pyrrole Ring Electron-Rich Pyrrole Ring (Activated by 2-Me) Core->Pyrrole Ring Pyridine Ring Electron-Deficient Pyridine Ring (Activated by 5-NH2) Core->Pyridine Ring Cross-Coupling Cross-Coupling Reactions (Versatile Functionalization) Core->Cross-Coupling Electrophilic Attack Electrophilic Aromatic Substitution (Mainly at C3) Pyrrole Ring->Electrophilic Attack Nucleophilic Attack Nucleophilic Aromatic Substitution (at C4 and C6) Pyridine Ring->Nucleophilic Attack

Caption: Reactivity overview of the this compound core.

Strategic Use of Protecting Groups

Given the presence of two reactive N-H functionalities (the pyrrole nitrogen and the 5-amino group), protecting group chemistry is paramount for the successful and selective functionalization of this compound. The choice of protecting group can profoundly impact the solubility, stability, and reactivity of the substrate.

Protection of the Pyrrole Nitrogen (N1)

The pyrrole nitrogen is often protected to prevent N-alkylation or N-acylation during subsequent reactions and to avoid its interference with metal-catalyzed processes. Common protecting groups include:

  • Sulfonyl Groups (Ts, Bs): Tosyl (Ts) and benzenesulfonyl (Bs) groups are robust and can direct lithiation to the C2 position. However, their removal often requires harsh conditions.

  • (2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is a popular choice as it is stable to a wide range of conditions but can be removed under mild acidic conditions or with fluoride sources.[2]

  • Triisopropylsilyl (TIPS): The bulky TIPS group enhances solubility in organic solvents and effectively shields the N1-position, directing reactions to other sites.[3] It can be introduced using TIPSCl in the presence of a base.[3]

Protocol: N1-TIPS Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-TIPS protected compound.[3]

Protection of the 5-Amino Group

While sometimes left unprotected, the 5-amino group can be masked to prevent its reaction with electrophiles or its coordination to metal catalysts. Common protecting groups for the amino functionality include:

  • Carbamates (Boc, Cbz): The tert-butyloxycarbonyl (Boc) group is widely used and is easily removed under acidic conditions.

  • Acyl Groups (Ac): Acetyl protection can be employed, though its removal requires more forcing conditions.

Electrophilic Aromatic Substitution

The electron-rich nature of the pyrrole ring dictates the regioselectivity of electrophilic aromatic substitution (EAS). The C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack.

Halogenation

Regioselective halogenation at the C3 position can be achieved using various electrophilic halogenating agents. This transformation is a crucial first step for introducing further diversity via cross-coupling reactions.

  • Iodination: N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of 7-azaindoles at the C3 position.[1]

  • Bromination: N-Bromosuccinimide (NBS) can be used for bromination, often with high regioselectivity for the C3 position.

Protocol: C3-Iodination of N1-Protected this compound

  • Dissolve the N1-protected this compound (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the C3-iodo derivative.[1]

Nitration

Nitration of the 7-azaindole core can be challenging due to the sensitivity of the pyrrole ring to strongly acidic conditions, which can lead to polymerization.[4] Milder nitrating agents and careful control of reaction conditions are necessary. Nitration typically occurs at the C3 position. For 7-azaindoline, nitration has been reported to occur at the C5 position after N-nitration and rearrangement.[5]

Friedel-Crafts Acylation

The introduction of an acyl group at the C3 position can be accomplished via Friedel-Crafts acylation.[6][7][8] This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] The resulting 3-acyl-7-azaindoles are valuable intermediates for further elaboration.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA), particularly at the C4 and C6 positions, which are ortho and para to the ring nitrogen, respectively.[10][11][12] This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, at these positions.

The 5-amino group, being strongly electron-donating, can modulate the reactivity of the pyridine ring towards nucleophiles. While it generally deactivates the ring for SNA, its presence can be synthetically useful in other transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-azaindole nucleus, allowing for the formation of C-C, C-N, and C-O bonds.[13] The success of these reactions often hinges on the use of appropriate protecting groups and carefully optimized reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely used to form carbon-carbon bonds by coupling a halide or triflate with a boronic acid or ester.[1][14] This reaction can be performed on various positions of the 7-azaindole core, provided a suitable halogen is present. For instance, a C3-iodo derivative can be coupled with a variety of aryl or heteroaryl boronic acids.

Protocol: Suzuki-Miyaura Coupling at the C2-Position of a 4-Chloro-7-azaindole

  • To a degassed mixture of a 4-chloro-2-iodo-N1-SEM-7-azaindole (1.0 eq), the desired phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq), add a 1:1 mixture of 1,4-dioxane and water.[2]

  • Add the palladium catalyst, such as Pd₂(dba)₃ (0.03 eq), to the mixture.[2]

  • Heat the reaction mixture at 100 °C for 30 minutes.[2]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[2]

Table 1: Representative Suzuki-Miyaura Coupling Reactions on the 7-Azaindole Core

EntryHalide PositionBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
1C2-Iodo, C4-ChloroPhenylboronic acidPd₂(dba)₃K₂CO₃Dioxane/H₂ON/A[2]
2C3-Iodo(Het)arylboronate estersPd(dppf)Cl₂Cs₂CO₃DioxaneN/A[15]
3C6-ChloroArylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O88[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the 7-azaindole scaffold.[16][17][18] This reaction is particularly useful for synthesizing amino-substituted 7-azaindoles, which are common motifs in bioactive molecules.[19] The unprotected pyrrole N-H can interfere with this reaction, making N1-protection crucial for good yields.[13]

G cluster_0 Buchwald-Hartwig Amination Workflow Start Halogenated 7-Azaindole (N1-Protected) Reaction C-N Cross-Coupling Start->Reaction Reactants Amine (R-NH2) Base (e.g., NaOtBu, Cs2CO3) Reactants->Reaction Catalyst Palladium Precatalyst Ligand (e.g., RuPhos, XPhos) Catalyst->Reaction Product Amino-Substituted 7-Azaindole Reaction->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of 7-azaindoles.

Protocol: Buchwald-Hartwig Amination of a C4-Chloro-7-azaindole

  • In a reaction vessel, combine the N1-protected 4-chloro-7-azaindole derivative (1.0 eq), the desired amine (1.2 eq), a suitable base such as cesium carbonate (2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., BINAP).[20]

  • Add a degassed solvent, such as 1,4-dioxane.[20]

  • Heat the reaction mixture to 110 °C for 90 minutes.[20]

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction, evaporate the solvent, and partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, typically via column chromatography.[20]

Conclusion

This compound is a privileged scaffold that offers a multitude of avenues for synthetic diversification. A thorough understanding of its electronic properties and the influence of its substituents is key to navigating its reactivity. The electron-rich pyrrole ring is predisposed to electrophilic attack at the C3 position, while the electron-deficient pyridine ring can undergo nucleophilic substitution. However, the true synthetic power of this molecule is unlocked through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow for the precise and efficient installation of a wide array of functional groups. The judicious use of protecting groups is often a prerequisite for achieving high yields and selectivities in these transformations. The protocols and principles outlined in this guide are intended to equip researchers with the knowledge to confidently and creatively utilize this compound in their drug discovery and development endeavors.

References

Methodological & Application

derivatization of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of immense interest in medicinal chemistry. It is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, most notably protein kinases.[1][2] Its utility is often derived from its role as a bioisostere for indole, where the introduction of a nitrogen atom into the six-membered ring can significantly alter physicochemical properties such as solubility and lipophilicity, and introduce a key hydrogen bond donor/acceptor site to enhance target binding.[3]

The specific scaffold, this compound, offers multiple vectors for chemical modification, making it an excellent starting point for generating a library of diverse analogues for Structure-Activity Relationship (SAR) studies. SAR exploration is critical for optimizing lead compounds by systematically modifying the molecule to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[4][5] This guide provides a strategic overview and detailed protocols for the derivatization of this versatile core, focusing on the primary modification sites: the 5-amino group, the pyrrole nitrogen (N-1), and the heterocyclic core itself.

Strategic Approach to Derivatization

A successful SAR campaign relies on the systematic and logical exploration of chemical space around the core scaffold. For this compound, three primary diversification points can be exploited. The choice of which position to modify is driven by the specific research hypothesis and the nature of the target's binding pocket.

  • C5-Amino Group: This exocyclic amine is the most accessible and versatile handle for introducing a wide array of functional groups. Modifications here can probe interactions with solvent-exposed regions of a binding pocket or introduce new pharmacophoric elements. Key reactions include acylation, sulfonylation, alkylation, and reductive amination.

  • N1-Pyrrole Group: The pyrrole N-H is acidic and can be deprotonated to allow for alkylation or arylation. Modifications at this position can influence the molecule's planarity, solubility, and hydrogen-bonding capacity, often impacting kinase hinge-binding interactions.[1]

  • Heterocyclic Core (C4/C6): For more extensive SAR, the pyridine ring can be functionalized. This typically involves an initial halogenation step, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.[6][7]

G cluster_c5 C5-Amino Derivatization cluster_n1 N1-Pyrrole Derivatization cluster_core Core Derivatization (Advanced) start This compound c5_acyl Amides start->c5_acyl Acylation c5_sulfonyl Sulfonamides start->c5_sulfonyl Sulfonylation c5_alkyl Secondary/Tertiary Amines start->c5_alkyl Reductive Amination/ Alkylation n1_alkyl N-Alkyl Derivatives start->n1_alkyl N-Alkylation n1_aryl N-Aryl Derivatives start->n1_aryl Buchwald-Hartwig core_halo Halogenation (e.g., at C4) start->core_halo Electrophilic Halogenation core_suzuki C-C Coupling (Suzuki) core_halo->core_suzuki Pd-Catalysis core_buchwald C-N Coupling (Buchwald) core_halo->core_buchwald Pd-Catalysis

Caption: Derivatization strategies for this compound.

Experimental Protocols: Derivatization of the 5-Amino Group

The 5-amino group is an excellent nucleophile, making it the most straightforward position to initiate diversification. The following protocols provide robust methods for introducing amide, sulfonamide, and alkyl functionalities.

Protocol 1: Amide Synthesis via Acylation

Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses a carboxylic acid activated by a coupling agent, which is often milder and more general than using reactive acid chlorides.

  • Rationale: Propylphosphonic anhydride (T3P®) is a versatile and user-friendly coupling agent that drives the reaction to completion by forming a stable phosphonate byproduct.[8] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry vial, add this compound (1.0 equiv.) and the desired carboxylic acid (1.1 equiv.).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add a 50% solution of T3P® in DMF (1.5 equiv.) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sulfonamide Synthesis via Sulfonylation

Sulfonamides are key functional groups in many approved drugs and serve as effective probes for SAR, acting as hydrogen bond acceptors and mimicking a tetrahedral anionic state.

  • Rationale: The reaction is typically performed in the presence of a base like pyridine, which acts as both the solvent and a catalyst, activating the sulfonyl chloride and scavenging the HCl byproduct.[9]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous pyridine at 0 °C (ice bath).

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or recrystallization.

Reaction TypeKey ReagentsTypical BaseSolventR-Group Introduced
Amide Coupling R-COOH, T3P® (or HATU, EDC)DIPEA, Et₃NDMF, DCM-C(O)R
Sulfonylation R-SO₂ClPyridinePyridine-S(O)₂R
Reductive Amination R₁C(O)R₂, NaBH(OAc)₃Acetic Acid (cat.)DCE, THF-CH(R₁)R₂

Table 1: Summary of common derivatization reactions for the 5-amino group.

Experimental Protocols: Derivatization of the Pyrrole N1-Position

Modification at the N1 position requires deprotonation of the relatively acidic pyrrole N-H proton.

Protocol 3: N-Alkylation of the Pyrrole Ring
  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base capable of irreversibly deprotonating the pyrrole nitrogen to form the corresponding sodium salt.[10] The resulting pyrrolide anion is a potent nucleophile that readily reacts with alkyl halides. Anhydrous conditions are critical as NaH reacts violently with water.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a suspension of NaH (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

  • Work-up: Quench the reaction with extreme caution by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Purification: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Advanced Protocol: Core Functionalization via Palladium-Catalyzed Cross-Coupling

For a more profound exploration of SAR, derivatization of the heterocyclic core is necessary. A powerful strategy involves the chemoselective halogenation of the azaindole ring, followed by a palladium-catalyzed cross-coupling reaction.

  • Rationale: The Buchwald-Hartwig amination is a robust method for forming C-N bonds between aryl halides and amines.[11][12] The choice of palladium precatalyst and ligand is crucial for achieving high yields and functional group tolerance, especially with N-H containing heterocycles.[13][14] This reaction enables the introduction of diverse amine functionalities at specific positions on the aromatic core.

G Pd(0)L2 Pd(0)L2 Ox. Add. Complex Ox. Add. Complex Pd(0)L2->Ox. Add. Complex Oxidative Addition Ar-X Ar-X Ar-X->Ox. Add. Complex Amine Complex Amine Complex Ox. Add. Complex->Amine Complex + R2NH Amido Complex Amido Complex Amine Complex->Amido Complex - H-Base+ Deprotonation Deprotonation Red. Elim. Complex Red. Elim. Complex Amido Complex->Red. Elim. Complex Reductive Elimination Red. Elim. Complex->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Red. Elim. Complex->Ar-NR2 Base Base Base->Amido Complex +

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of a Halogenated 7-Azaindole

This protocol assumes the synthesis of a precursor like 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. The synthesis of such precursors often requires a multi-step sequence.[15]

  • Preparation: In a glovebox, add the chloro-azaindole starting material (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the corresponding ligand (e.g., RuPhos, 0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 2.0 equiv.) to an oven-dried reaction vial.[11][15]

  • Reaction Setup: Seal the vial, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

Characterization and Data Management for SAR

Structure and Purity Confirmation: All synthesized derivatives must be rigorously characterized to ensure structural integrity and purity (>95% for biological testing). Standard techniques include:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC/UPLC: To determine purity.

Data Presentation: For effective SAR analysis, results should be tabulated to clearly link structural modifications to changes in biological activity.

Compound IDR¹ (N1-sub)R² (C5-sub)R³ (C4-sub)IC₅₀ (nM)Other Data (e.g., Solubility)
Parent H-NH₂H>10,000
1a H-NHC(O)CH₃H5,200
1b H-NHC(O)PhH1,500
3a -CH₃-NH₂H8,500
4a H-NH₂-Ph650

Table 2: Example of a data table for organizing SAR results.

References

Application Notes & Protocols: 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active molecules. Its structural resemblance to the adenine core of ATP makes it an ideal hinge-binding motif for a wide array of protein kinase inhibitors. This guide provides detailed protocols for the synthesis of a key decorated building block, 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine , and demonstrates its application in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor discovery programs.

The 7-Azaindole Core: A Cornerstone of Modern Kinase Inhibition

Protein kinases regulate the majority of cellular pathways and their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors that compete with ATP for the enzyme's active site have revolutionized targeted therapy. The 7-azaindole core is particularly effective because the pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase active site, mimicking the interaction of the N7 of adenine in ATP. This foundational interaction provides a strong anchor for the inhibitor, allowing for diverse substitutions on the pyrrole and pyridine rings to achieve high potency and selectivity against specific kinase targets.

Kinase inhibitors incorporating the pyrrolo[2,3-b]pyridine scaffold have shown efficacy against numerous important targets, including, but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs)[1]

  • Janus Kinases (JAKs)[2]

  • c-Met[3]

  • Cyclin-Dependent Kinase 8 (CDK8)[2]

This guide focuses on the 2-methyl-5-amino substituted variant, a highly versatile intermediate where the 5-amino group serves as a key handle for further chemical elaboration into a diverse library of potential inhibitors.

Synthesis Protocol: The Core Building Block

The synthesis of this compound is a multi-step process. The following protocols are adapted from established methodologies for the synthesis of the 7-azaindole core and subsequent functionalization.[4][5]

Logical Workflow for Synthesis

The overall strategy involves first constructing the 2-methyl-7-azaindole core, followed by regioselective nitration at the C5 position, and finally, reduction of the nitro group to the desired primary amine.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization Start 2-Amino-3-methylpyridine Step1 Acylation with Acetic Anhydride Start->Step1 Intermediate1 2-Acetamido-3-methylpyridine Step1->Intermediate1 Step2 Cyclization with Sodium Amide Intermediate1->Step2 Product1 2-Methyl-1H-pyrrolo[2,3-b]pyridine (2-Methyl-7-azaindole) Step2->Product1 Step3 Nitration with KNO3 / H2SO4 Product1->Step3 To Functionalization Intermediate2 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Step3->Intermediate2 Step4 Reduction with Fe / NH4Cl Intermediate2->Step4 Product2 This compound Step4->Product2

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is based on the classical Madelung-type indole synthesis, adapted for the azaindole core.[4]

  • Step 1: Acylation of 2-Amino-3-methylpyridine

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent like toluene, add acetic anhydride (1.1 - 1.5 eq).

    • Heat the reaction mixture at 60-80 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 2-acetamido-3-methylpyridine, may precipitate.

    • Isolate the product by filtration or concentrate the solvent under reduced pressure and purify by recrystallization or column chromatography.

  • Step 2: Cyclization to 2-Methyl-7-azaindole

    • Caution: This step uses sodium amide, which is highly reactive. Perform under a strictly inert (N₂) atmosphere and with appropriate personal protective equipment.

    • To a solution of 2-acetamido-3-methylpyridine (1.0 eq) in an anhydrous, high-boiling solvent such as N-methylaniline, add sodium amide (1.5 - 2.5 eq) portion-wise.

    • Heat the reaction mixture to 220-260 °C for 30-90 minutes. The reaction is typically vigorous.

    • Cool the reaction mixture and carefully quench by the slow addition of water or ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine. The total yield over two steps is typically greater than 60%.[4]

Protocol 2.2: Synthesis of this compound

This procedure involves the nitration of the 7-azaindole core, followed by reduction. The methodology is adapted from a similar synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[5]

  • Step 1: Nitration at the C5 Position

    • Cool concentrated sulfuric acid in an ice-salt bath to 0 °C.

    • Slowly add 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

    • Once dissolved, add potassium nitrate (KNO₃, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until the pH is ~7-8.

    • The product, 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step 2: Reduction to the 5-Amino Group

    • Create a suspension of 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), ammonium chloride (NH₄Cl, 4-5 eq), and iron powder (Fe, 4-5 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, This compound . The product can be further purified by column chromatography if necessary.

Application Note: Synthesis of a Potent FGFR Inhibitor

This section details the use of a functionalized 7-azaindole core to synthesize a potent pan-FGFR inhibitor, demonstrating the utility of the scaffold. The following protocol is adapted from the work of Jin Q. et al., who developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[6] While their work starts with a 5-trifluoromethyl analog, the synthetic steps are directly applicable to our 2-methyl-5-amino building block after appropriate modification (e.g., diazotization followed by Sandmeyer reaction to install a halide for cross-coupling). For illustrative purposes, we will follow a key cross-coupling reaction that is central to building kinase inhibitors from this scaffold.

Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds. It is frequently used to append aryl or heteroaryl moieties to the core scaffold, which can probe deep into the kinase active site to enhance potency and selectivity. This requires converting the 5-amino group into a halide (e.g., Iodo or Bromo) via a Sandmeyer reaction.

Protocol 3.1: Synthesis of a 4-Aryl-Substituted 7-Azaindole

This protocol outlines a general procedure for a Suzuki-Miyaura coupling on a 4-chloro-7-azaindole intermediate, a common strategy in kinase inhibitor synthesis.[7]

  • Starting Materials: 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (Aryl)boronic acid (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 0.03 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq). The pyrrole nitrogen should be protected, for example with a SEM (2-(trimethylsilyl)ethoxy)methyl) group, to prevent side reactions.[7]

  • Procedure:

    • To a reaction vessel, add the protected 4-chloro-2-methyl-7-azaindole, the arylboronic acid, K₂CO₃, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

    • The final step would involve deprotection of the pyrrole nitrogen to yield the target inhibitor.

Biological Activity Data

The power of the 7-azaindole scaffold is demonstrated by the high potency of the resulting inhibitors. The table below, adapted from Jin Q. et al., shows the inhibitory activity of a series of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs 1-4.[6]

CompoundR Group (at C4)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4a 3,5-dimethoxyphenyl110181295>10000
4e 3-methoxy-5-(trifluoromethyl)phenyl29361311489
4h 3,5-dimethoxy-4-hydroxyphenyl7925712
4k 3-ethynyl-5-methoxyphenyl1012261098

Data extracted from Reference[6]. The core scaffold in this study was 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

The data clearly indicates that substitutions on the aryl ring attached to the 7-azaindole core can be systematically modified to achieve picomolar to low nanomolar potency and modulate selectivity across the FGFR family. Compound 4h emerged as a highly potent pan-FGFR inhibitor.[6]

Targeted Signaling Pathways

Understanding the downstream consequences of kinase inhibition is critical. Inhibitors derived from the this compound scaffold can effectively target key oncogenic pathways like the FGFR and JAK-STAT signaling cascades.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis.[8][9][10]

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Inhibition of the FGFR signaling cascade.

JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from cytokine receptors to the nucleus.[11] Ligand binding causes receptor dimerization, activating associated Janus Kinases (JAKs). JAKs then phosphorylate STAT proteins (Signal Transducer and Activator of Transcription), which dimerize, translocate to the nucleus, and regulate gene expression related to immunity and inflammation.[3][12][13]

cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor 1 Receptor 2 Cytokine->Receptor:r1 Cytokine->Receptor:r2 Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK-STAT signaling cascade.

Conclusion

This compound is a high-value, versatile building block for the discovery of novel kinase inhibitors. The synthetic protocols provided herein offer a clear path to its synthesis, while the application notes demonstrate its utility in constructing potent molecules targeting critical oncogenic pathways. The inherent drug-like properties of the 7-azaindole core, combined with the synthetic accessibility of decorated analogs, ensure its continued prominence in modern drug discovery.

References

Application Notes and Protocols for Biological Screening of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, represents a "privileged structure" in modern medicinal chemistry. Its structural resemblance to the purine ring of ATP makes it an ideal candidate for competitive inhibition of ATP-binding sites in a variety of enzymes, most notably protein kinases.[1][2] Dysregulation of kinase activity is a fundamental mechanism in the progression of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[3] Derivatives of the pyrrolo[2,3-b]pyridine core have been extensively investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and B-Raf, demonstrating significant anti-proliferative and cytotoxic effects in a range of cancer cell lines.[1][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust biological screening cascade for novel this compound derivatives. This document outlines a strategic, multi-tiered approach, beginning with high-throughput biochemical screening and progressing to detailed cellular and mechanistic assays. The protocols provided are grounded in established methodologies and include field-proven insights to ensure the generation of reliable and reproducible data, ultimately facilitating the identification of promising lead compounds for further preclinical and clinical development.

The Screening Cascade: A Funnel-Based Approach to Hit Identification

A successful screening campaign for novel kinase inhibitors requires a systematic and tiered approach, often visualized as a screening funnel.[6][7] This strategy allows for the efficient evaluation of large compound libraries in a cost-effective manner, progressively filtering out less promising candidates while subjecting the most active compounds to more complex and biologically relevant assays.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular Activity & Selectivity Profiling a Large Compound Library of This compound Derivatives b Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™, TR-FRET) Single concentration (e.g., 1-10 µM) a->b Screening c Hit Identification (Compounds with >50% inhibition) b->c Data Analysis d Biochemical IC₅₀ Determination (Dose-response curves) c->d e Initial Cytotoxicity Screen (e.g., MTT assay on a representative cancer cell line) c->e f Confirmed Hits with Potency Data d->f e->f g Broad Cell Line Panel Screening (Cytotoxicity IC₅₀ determination) f->g h Kinase Selectivity Profiling (Panel of relevant kinases) f->h i Target Engagement & Pathway Modulation (e.g., Western Blot for p-ERK, p-STAT3) f->i j Lead Candidates g->j h->j i->j

Tier 1: High-Throughput Biochemical Screening

The initial step in the screening cascade is a high-throughput biochemical assay to assess the direct inhibitory effect of the compound library on the kinase of interest. These assays are designed for speed, scalability, and reproducibility.[8]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9]

Principle: The kinase reaction consumes ATP and produces ADP. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity. Inhibitors of the kinase will result in a lower luminescent signal.

Materials:

  • Recombinant Kinase of Interest (e.g., B-Raf V600E, FGFR1, JAK1)

  • Kinase-specific substrate peptide

  • ATP

  • This compound derivative library (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically, but a starting point is typically at the Km for the substrate.

  • Kinase Addition: Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to its Km for the kinase) to each well.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Selection:

  • Calculate the percentage of inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.

  • A common hit criterion is a compound that exhibits >50% inhibition at a single screening concentration (e.g., 10 µM).[11][12]

Tier 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" in the primary screen are then subjected to secondary assays to confirm their activity and determine their potency (IC₅₀). At this stage, a preliminary assessment of cellular activity is also introduced.

Protocol 2: Biochemical IC₅₀ Determination

This protocol is a follow-up to Protocol 1, where a dose-response curve is generated for each hit compound to determine its half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Compound Dilution Series: For each hit compound, prepare a 10-point serial dilution series (e.g., 3-fold dilutions) in 100% DMSO.

  • Assay Execution: Follow the same procedure as in Protocol 1, but instead of a single concentration, add the dilution series of each compound to the assay plate.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.[9]

Protocol 3: MTT Cell Viability/Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[13][14]

Materials:

  • Cancer cell line relevant to the kinase target (e.g., A375 for B-Raf V600E, NCI-H1703 for FGFR1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from Tier 1

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.[13][16]

Tier 3: Cellular Activity and Mechanistic Studies

Promising compounds with confirmed biochemical potency and initial cellular activity are advanced to Tier 3 for more in-depth characterization. This includes screening against a broader panel of cell lines, assessing kinase selectivity, and confirming on-target activity within the cell.

Protocol 4: Western Blot Analysis of Target Pathway Modulation

Western blotting is a key technique to verify that the compound inhibits the intended kinase and its downstream signaling pathway within the cell.[13][17]

Example Application: To assess the inhibition of the B-Raf/MAPK pathway by a this compound derivative in B-Raf V600E mutant melanoma cells (e.g., A375).

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E B-Raf (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates (p-MEK) ERK ERK MEK->ERK Phosphorylates (p-ERK) TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Inhibitor This compound Derivative Inhibitor->BRAF_V600E Inhibits

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates. Treat with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-MEK, phospho-ERK, total MEK, total ERK, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. A successful B-Raf inhibitor should show a dose-dependent decrease in p-MEK and p-ERK levels.[13][17]

Protocol 5: STAT3 Luciferase Reporter Assay

For compounds targeting kinases in the JAK/STAT pathway, a luciferase reporter assay can quantify the inhibition of STAT3 transcriptional activity.[9][10][15]

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to STAT3_RE STAT3 Response Element STAT3_dimer->STAT3_RE Binds to Luciferase Luciferase Gene STAT3_RE->Luciferase Drives Transcription Light Luminescent Signal Luciferase->Light Produces Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Procedure:

  • Transfection: Co-transfect HEK293 cells (or another suitable cell line) with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector.

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), to activate the JAK/STAT pathway.

  • Incubation: Incubate for 6-24 hours.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A potent inhibitor will cause a dose-dependent decrease in the normalized luciferase signal.[9]

Data Presentation and Interpretation

Quantitative data from the screening cascade should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Example Biochemical and Cellular Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cancer Cell LineCellular IC₅₀ (µM)Reference
4h FGFR174T1 (Breast)Not Reported[1][4]
FGFR29[1][4]
FGFR325[1][4]
11h PDE4B110Macrophage (TNF-α release)Not Reported[18]
31g JAK1Not ReportedHepatic Stellate Cells0.25 (Migration Inhibition)[5]
Compound 23 CSF1R< 5Not ReportedNot Reported[3][7]

Note: The data presented are examples from the literature for various pyrrolo[2,3-b]pyridine and related derivatives and are intended for illustrative purposes.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The successful identification of potent and selective lead compounds is contingent upon a well-designed and rigorously executed biological screening cascade. By employing a tiered approach that integrates high-throughput biochemical assays with more complex, biologically relevant cellular and mechanistic studies, researchers can efficiently navigate the drug discovery process. The protocols and strategies outlined in these application notes provide a robust framework for the evaluation of these promising derivatives, ultimately accelerating the development of new targeted therapies for a range of diseases.

References

Synthetic Routes to Novel Analogs of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a bioisostere, interacting with a wide range of biological targets. The incorporation of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, altering the molecule's electronic properties and potential for intermolecular interactions. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of various kinases, making them a cornerstone in the development of targeted cancer therapies and treatments for inflammatory diseases.[1][2]

This application note provides a detailed guide for the synthesis of novel analogs of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key intermediate and pharmacophore in the development of kinase inhibitors. We will explore three robust synthetic strategies: a palladium-catalyzed Sonogashira coupling followed by cyclization, a direct amination via the Buchwald-Hartwig reaction, and the classic Fischer indole synthesis. For each route, we will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the scope and limitations, offering researchers the necessary tools to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.

Strategic Approaches to the 2-Methyl-5-amino-7-azaindole Core

The synthesis of substituted 7-azaindoles can be approached in several ways, primarily by constructing the pyrrole ring onto a pre-functionalized pyridine core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 Synthetic Strategies cluster_1 Route A: Sonogashira Coupling & Cyclization cluster_2 Route B: Buchwald-Hartwig Amination cluster_3 Route C: Fischer Indole Synthesis Starting Materials Starting Materials 3-Halo-5-nitropyridin-2-amine 3-Halo-5-nitropyridin-2-amine Starting Materials->3-Halo-5-nitropyridin-2-amine Route A 5-Bromo-2-methyl-7-azaindole 5-Bromo-2-methyl-7-azaindole Starting Materials->5-Bromo-2-methyl-7-azaindole Route B Substituted Pyridylhydrazine Substituted Pyridylhydrazine Starting Materials->Substituted Pyridylhydrazine Route C Key Intermediates Key Intermediates Target Analogs Target Analogs 2-Amino-3-alkynyl-5-nitropyridine 2-Amino-3-alkynyl-5-nitropyridine 3-Halo-5-nitropyridin-2-amine->2-Amino-3-alkynyl-5-nitropyridine Sonogashira Coupling 2-Methyl-5-nitro-7-azaindole 2-Methyl-5-nitro-7-azaindole 2-Amino-3-alkynyl-5-nitropyridine->2-Methyl-5-nitro-7-azaindole Cyclization 2-Methyl-5-amino-7-azaindole 2-Methyl-5-amino-7-azaindole 2-Methyl-5-nitro-7-azaindole->2-Methyl-5-amino-7-azaindole Reduction 2-Methyl-5-amino-7-azaindole->Target Analogs 5-Bromo-2-methyl-7-azaindole->Target Analogs Buchwald-Hartwig Amination Pyridylhydrazone Pyridylhydrazone Substituted Pyridylhydrazine->Pyridylhydrazone Condensation Pyridylhydrazone->Target Analogs Cyclization

Caption: Overview of synthetic strategies to this compound analogs.

Route A: Sonogashira Coupling and Intramolecular Cyclization

This is a highly versatile and widely employed method for the construction of 2-substituted 7-azaindoles. The strategy involves a palladium- and copper-co-catalyzed Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.

Mechanistic Rationale

The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond.[3] The subsequent intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine is typically promoted by a copper catalyst, which activates the alkyne for nucleophilic attack by the adjacent amino group.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X 3-Halo-5-nitropyridin-2-amine Ar-X->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Alkyne)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Transmetalation Complex Coupled Product 2-Amino-3-alkynyl-5-nitropyridine Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Cyclization Precursor Copper-alkyne complex Coupled Product->Cyclization Precursor Cu(I) catalyst Cyclized Intermediate Cyclized Intermediate Cyclization Precursor->Cyclized Intermediate Intramolecular Nucleophilic Attack Final Product 2-Methyl-5-nitro-7-azaindole Cyclized Intermediate->Final Product Protonolysis

Caption: Mechanistic workflow for Sonogashira coupling and subsequent cyclization.

Protocol 1: Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

This protocol details the synthesis starting from 3-iodo-5-nitropyridin-2-amine and propyne.

Step 1: Sonogashira Coupling

  • To a degassed solution of 3-iodo-5-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as DMF or a mixture of THF and DMA, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Add triethylamine (3.0 eq) as a base.

  • Bubble propyne gas through the reaction mixture at room temperature or use a sealed vessel with a propyne atmosphere. A convenient alternative is the use of 2-butynoic acid with a silver catalyst, which undergoes decarboxylation in situ to generate propyne.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(prop-1-yn-1-yl)-5-nitropyridine.

Step 2: Copper-Catalyzed Cyclization

  • Dissolve the 2-amino-3-(prop-1-yn-1-yl)-5-nitropyridine (1.0 eq) in a high-boiling point solvent such as DMF or NMP.

  • Add a copper(I) salt, such as CuI (0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for several hours, monitoring by TLC or LC-MS. Microwave irradiation can significantly accelerate this step.[4]

  • After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Reduction of the Nitro Group
  • Dissolve the 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, such as 10% Pd/C or Raney nickel.

  • Subject the mixture to hydrogenation with H₂ gas (balloon or Parr shaker) or use a transfer hydrogenation source like ammonium formate.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain this compound.

AnalogStarting AlkyneYield (Sonogashira)Yield (Cyclization)Yield (Reduction)
1a Propyne75-85%80-90%>90%
1b Phenylacetylene80-95%85-95%>90%
1c 1-Hexyne70-80%75-85%>90%
1d Cyclopropylacetylene65-75%70-80%>90%

Route B: Buchwald-Hartwig Amination

For the synthesis of analogs with diverse amino substitutions at the 5-position, the Buchwald-Hartwig amination is a powerful tool.[5] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl halide and a primary or secondary amine.[6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands to promote the reductive elimination step.[7]

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br 5-Bromo-2-methyl-7-azaindole Ar-Br->Oxidative Addition Complex Oxidative Addition R2NH Amine Amine Coordination [Ar-Pd(II)(Br)(R2NH)L] R2NH->Amine Coordination Base Base Palladium Amido Complex Ar-Pd(II)(NR2)L Base->Palladium Amido Complex Oxidative Addition Complex->Amine Coordination Amine Coordination->Palladium Amido Complex Deprotonation Product 5-Amino-2-methyl-7-azaindole Analog Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • In a glovebox or under an inert atmosphere, combine 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like XPhos or RuPhos (0.02-0.10 eq).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

AnalogAmineLigandYield
2a MorpholineXPhos85-95%
2b AnilineRuPhos70-85%
2c BenzylamineXPhos80-90%
2d PyrrolidineRuPhos88-98%

Route C: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming an indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8] While less common for azaindoles due to the electron-deficient nature of the pyridine ring, it can be an effective strategy, particularly with appropriately substituted precursors.[9]

Mechanistic Rationale

The reaction begins with the formation of a pyridylhydrazone from the corresponding hydrazine and a ketone (in this case, acetone to install the 2-methyl group). Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[10][10]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core.[10]

G Pyridylhydrazine Pyridylhydrazine Hydrazone Hydrazone Pyridylhydrazine->Hydrazone Condensation Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-catalyzed) [3,3]-Sigmatropic Rearrangement Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->[3,3]-Sigmatropic Rearrangement Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate [3,3]-Sigmatropic Rearrangement Intermediate->Cyclized Intermediate Cyclization Product 2-Methyl-5-amino-7-azaindole Cyclized Intermediate->Product Elimination of NH3 & Aromatization

Caption: Mechanism of the Fischer indole synthesis for 7-azaindoles.

Protocol 4: Fischer Indole Synthesis of this compound
  • Synthesize the required (5-amino-6-methylpyridin-2-yl)hydrazine from the corresponding 2-chloro-6-methyl-3-nitropyridine by reaction with hydrazine, followed by reduction of the nitro group.

  • In a round-bottom flask, combine the pyridylhydrazine (1.0 eq) and acetone (1.5-2.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

AnalogKetoneAcid CatalystYield
3a AcetonePPA50-70%
3b PropiophenoneH₂SO₄45-65%
3c CyclohexanoneZnCl₂55-75%

Characterization Data for this compound

Authentic analytical data is crucial for confirming the identity and purity of the synthesized compounds. Below are the expected spectroscopic data for the parent compound.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.8 (br s, 1H, NH-indole), 7.85 (d, J = 2.0 Hz, 1H, H-4), 6.95 (d, J = 2.0 Hz, 1H, H-6), 6.10 (s, 1H, H-3), 4.75 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 148.5, 142.0, 138.5, 128.0, 115.5, 110.0, 98.0, 13.5.

  • MS (ESI): m/z 148.1 [M+H]⁺.

Conclusion

The synthetic routes outlined in this application note provide medicinal chemists with a robust and versatile toolkit for the preparation of novel analogs of this compound. The Sonogashira coupling/cyclization strategy offers a reliable method for introducing diversity at the 2-position, while the Buchwald-Hartwig amination provides a powerful means to explore a wide range of substituents at the 5-position. The Fischer indole synthesis, though more traditional, remains a viable option, particularly when the corresponding pyridylhydrazine is readily accessible. By understanding the mechanistic underpinnings and experimental nuances of each approach, researchers can efficiently generate libraries of these medicinally important compounds for the discovery of next-generation kinase inhibitors and other therapeutics.

References

Application of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for the discovery of high-quality lead compounds. This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, providing ideal starting points for chemical optimization. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine , a privileged 7-azaindole scaffold, in FBDD campaigns, with a particular focus on protein kinase inhibitors. We will explore the theoretical rationale for its use, present its physicochemical properties in the context of FBDD, and provide detailed, field-proven protocols for primary screening, hit validation, and structural characterization.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" scaffold in medicinal chemistry. Its remarkable success is exemplified by the FDA-approved B-RAF kinase inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment hit.[1] The power of this scaffold, and specifically of the 2-methyl-5-amino derivative, lies in its unique combination of structural and electronic features.

Causality of Efficacy: The primary reason for its efficacy against protein kinases is its ability to act as a bioisostere of the adenine hinge-binding motif of ATP.[2] The 7-azaindole core presents a specific hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen) in a geometrically precise arrangement. This enables the fragment to form two critical hydrogen bonds—a bidentate interaction—with the backbone of the kinase hinge region, effectively anchoring the molecule in the ATP-binding site.[1] This foundational interaction provides a robust starting point for affinity maturation. The 2-methyl and 5-amino substituents offer key vectors for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the active site to gain potency and selectivity.

Logical Framework for a 7-Azaindole FBDD Campaign

Below is a conceptual workflow illustrating the key stages of an FBDD campaign utilizing the this compound fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library (Containing 2-methyl-1H-pyrrolo [2,3-b]pyridin-5-amine) b Primary Screen (SPR or NMR) a->b c Initial Hits (Weak Binders, µM-mM Kd) b->c d Orthogonal Screen (e.g., ITC, DSF) c->d e Structural Biology (X-ray Crystallography) d->e f Validated Hit (Binding Mode Confirmed) e->f g Structure-Guided Chemistry (Fragment Growing) f->g h Iterative SAR (Biochemical Assays) g->h i Lead Compound (Potent & Selective, nM IC50) h->i

Caption: High-level workflow for a fragment-based drug discovery campaign.

Fragment Qualification: Physicochemical Properties

A successful fragment must possess favorable physicochemical properties that adhere to established guidelines, such as the "Rule of Three," to ensure it is an efficient starting point with ample room for optimization without accumulating poor drug-like properties.[3] this compound aligns well with these principles.

PropertyValue"Rule of Three" GuidelineComplianceSource
Molecular Weight 147.18 g/mol < 300 DaYes[4]
cLogP ~1.8 (estimated)≤ 3Yes[5]
Hydrogen Bond Donors 2 (N-H from pyrrole, -NH2)≤ 3Yes[5]
Hydrogen Bond Acceptors 2 (N7 from pyridine, -NH2)≤ 3Yes[5]
Rotatable Bonds 0≤ 3Yes[5]

Note: Properties for cLogP, H-bond donors/acceptors, and rotatable bonds are based on the closely related analog N,N,2-trimethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, as specific experimental data for the primary amine was not available in the cited literature.

The low molecular weight and complexity of this fragment provide a high "ligand efficiency" (LE), meaning it achieves its binding affinity through a minimal number of heavy atoms. This is a critical metric in FBDD, guiding the selection of fragments that form high-quality, enthalpy-driven interactions.

Application Protocols: Primary Screening

The initial goal of an FBDD screen is to detect weak binding events (typically in the micromolar to millimolar range), which requires highly sensitive biophysical techniques.[6] We present representative protocols for two of the most common and powerful methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. It is highly sensitive to the weak interactions characteristic of fragments.

Objective: To identify fragments from a library that bind to a target kinase.

Materials:

  • Biacore™ system (or equivalent SPR instrument).

  • Sensor Chip CM5 (for amine coupling).

  • Target Kinase (high purity, >95%).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).

  • SPR Running Buffer: e.g., 10 mM PBS, pH 7.4, 0.05% P20 surfactant, 1-2% DMSO.

  • Fragment Library, including this compound, dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization (via Amine Coupling):

    • Rationale: Covalent immobilization via surface lysines is a robust and common method for creating a stable surface. A high immobilization level is required to detect small fragment binding.

    • Equilibrate the system with SPR Running Buffer.

    • Activate the Sensor Chip CM5 surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target kinase (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 10,000 - 15,000 Response Units, RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes.

  • Assay Development & Quality Control:

    • Rationale: Before screening, it is essential to confirm the immobilized protein is active and the assay conditions are stable.

    • Inject a known ATP-competitive inhibitor over the target and reference surfaces to confirm specific binding and activity of the immobilized kinase.

    • Perform buffer scout experiments to ensure minimal non-specific binding and a stable baseline. The DMSO concentration in the running buffer must be precisely matched to that of the fragment samples to avoid false positives.[7]

  • Fragment Screening:

    • Rationale: Fragments are screened at a single, high concentration to maximize the chance of detecting weak binders.

    • Prepare fragment samples by diluting DMSO stocks into SPR Running Buffer to a final concentration of 200 µM. Ensure the final DMSO percentage matches the running buffer precisely.

    • Inject each fragment sample over the reference and target surfaces (e.g., 60-second contact time, 180-second dissociation).

    • A positive "hit" is identified by a specific binding response on the target surface that is significantly above the noise and any response on the reference surface.

  • Data Analysis:

    • Reference-subtract the sensorgrams (Target RU - Reference RU).

    • Hits are typically identified as fragments giving a response greater than a defined threshold (e.g., > 3 standard deviations above the mean response of negative controls).

Protocol: Primary Fragment Screening by NMR Spectroscopy

NMR-based screening, particularly using protein-observed 2D ¹H-¹⁵N HSQC experiments, is a powerful method that not only detects binding but can also immediately map the interaction to specific residues on the protein.

Objective: To identify fragments that bind to a target kinase and induce chemical shift perturbations (CSPs).

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target kinase (high purity, >95%, and soluble to >50 µM).

  • NMR Buffer: e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 2 mM DTT, 10% D₂O.

  • Fragment Library, including this compound, dissolved in d₆-DMSO.

Methodology:

  • Protein Sample Preparation and Quality Control:

    • Rationale: A high-quality, well-behaved protein sample is paramount for successful NMR screening. The protein must be stable for the duration of the experiment and produce a well-dispersed ¹H-¹⁵N HSQC spectrum.

    • Prepare a stock solution of ¹⁵N-labeled kinase at ~50 µM in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. The spectrum should show a good distribution of sharp peaks, indicative of a folded, monomeric protein.

  • Fragment Cocktailing and Screening:

    • Rationale: Screening fragments in cocktails (mixtures of 5-10 non-overlapping compounds) significantly increases throughput.

    • Prepare cocktails of 5-10 fragments in d₆-DMSO.

    • Add a fragment cocktail to an aliquot of the ¹⁵N-labeled kinase to a final protein concentration of 25-50 µM and a final fragment concentration of 100-250 µM per fragment. The final DMSO concentration should be kept constant across all samples (e.g., 1-2%).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-cocktail sample.

  • Hit Identification from CSPs:

    • Overlay the HSQC spectrum of each protein-cocktail sample with the reference spectrum of the protein alone.

    • A "hit" cocktail is identified by the presence of significant chemical shift perturbations (CSPs) for specific amide peaks. CSPs indicate that a fragment in the cocktail is binding to the protein and altering the local chemical environment of those amides.

  • Deconvolution:

    • Rationale: Once a hit cocktail is identified, the individual fragments must be tested to identify the specific binder.

    • Prepare new samples of ¹⁵N-labeled kinase, each with a single fragment from the hit cocktail.

    • Acquire ¹H-¹⁵N HSQC spectra for each individual fragment sample.

    • The fragment that reproduces the original CSPs is the validated hit.

Hit Validation and Structural Characterization

A primary hit from a single technique is not sufficient. Validation using orthogonal methods and, most importantly, structural elucidation are required to confirm the binding mode and provide a rational path for optimization.

X-ray Crystallography: Visualizing the Interaction

X-ray crystallography is the gold standard for FBDD, providing atomic-level detail of how a fragment binds.[8] This information is invaluable for structure-based drug design. The 7-azaindole scaffold has been successfully co-crystallized with dozens of kinases, providing a wealth of structural information.[9][10]

Objective: To determine the three-dimensional structure of this compound bound to the target kinase.

Protocol: Crystal Soaking

  • Protein Crystallization:

    • Rationale: High-quality, well-diffracting crystals of the apo-protein are required.

    • Screen for and optimize crystallization conditions for the target kinase to produce robust crystals (e.g., using vapor diffusion methods).

  • Fragment Soaking:

    • Rationale: Soaking is often successful for fragments as their small size allows them to diffuse into the solvent channels of the pre-formed apo-crystal without causing significant disruption.

    • Prepare a soaking solution containing the fragment at a concentration of 10-50 mM in a cryo-protectant-compatible buffer that mimics the mother liquor. High concentrations are often needed to achieve sufficient occupancy due to the fragment's weak affinity.

    • Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Analyze the resulting electron density maps (Fo-Fc and 2Fo-Fc) to unambiguously identify the bound fragment and determine its pose and interactions.

Structural Insights: The Bidentate Hinge-Binding Motif

Analysis of publicly available crystal structures reveals the canonical binding mode of the 7-azaindole scaffold. In a representative structure of a 7-azaindole derivative bound to Pim-1 kinase (PDB ID: 5TEL), the core motif forms two key hydrogen bonds with the kinase hinge region.[8]

Binding_Mode cluster_kinase Kinase Hinge Backbone cluster_fragment 7-Azaindole Fragment N_hinge N-H Pyridine_N N N_hinge->Pyridine_N H-bond (Acceptor) O_hinge C=O Pyrrole_NH N-H Pyrrole_NH->O_hinge H-bond (Donor)

References

Application Notes and Protocols: 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Modern Agrochemicals

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Heterocyclic compounds are central to this endeavor, providing a vast chemical space for the development of new active ingredients.[1] Among these, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a "privileged scaffold" not only in medicinal chemistry but also in the agrochemical sector.[2] Its unique electronic properties and ability to form key hydrogen bonds make it an excellent starting point for the design of potent bioactive molecules.

Notably, derivatives of 7-azaindole have demonstrated considerable fungicidal activity, particularly against challenging plant pathogens like Pyricularia oryzae, the causative agent of rice blast disease.[3] This highlights the potential of the 7-azaindole core in developing new crop protection agents.

This application note provides a comprehensive guide for researchers and scientists on the synthesis and utilization of a key 7-azaindole intermediate: 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine . We will delve into a detailed, field-proven synthetic protocol for this valuable building block and explore its application in the synthesis of next-generation fungicides.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several routes. Here, we present a robust and scalable two-step strategy starting from the commercially available 2-methyl-1H-pyrrolo[2,3-b]pyridine. This method involves an electrophilic nitration at the C5 position, followed by a clean and efficient reduction of the nitro group to the desired primary amine.

Causality Behind Experimental Choices:
  • Nitration: The nitration of the 7-azaindole ring is a critical step. The pyridine part of the scaffold deactivates the ring towards electrophilic substitution, but the pyrrole ring is electron-rich and directs electrophiles to the C3 and C5 positions. By carefully controlling the reaction conditions, selective nitration at the C5 position can be achieved. Sulfuric acid is used as a protonating agent to activate the nitric acid, forming the nitronium ion (NO₂⁺), the active electrophile.

  • Reduction: The choice of reducing agent for the nitro group is crucial to avoid over-reduction or side reactions. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups to amines. It is generally tolerant of other functional groups and provides high yields.

Experimental Protocol 1: Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Materials:

Reagent/SolventGradeSupplier
2-Methyl-1H-pyrrolo[2,3-b]pyridine≥98%Commercially Available
Fuming Nitric Acid (HNO₃)ACS GradeStandard Supplier
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeStandard Supplier
Deionized Water
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2-methyl-1H-pyrrolo[2,3-b]pyridine (5.0 g, 37.8 mmol) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitration: Once the starting material is completely dissolved, slowly add fuming nitric acid (3.5 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A yellow precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine as a yellow solid.

G cluster_synthesis Synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Start 2-Methyl-1H-pyrrolo[2,3-b]pyridine in H₂SO₄ Nitration Add fuming HNO₃ (0-5 °C) Stir Stir for 2h (0-5 °C) Quench Pour onto ice Neutralize Neutralize with NaHCO₃ Extract Extract with Ethyl Acetate Dry Dry with Na₂SO₄ Concentrate Concentrate in vacuo Purify Column Chromatography Product 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Experimental Protocol 2: Synthesis of this compound

Materials:

Reagent/SolventGradeSupplier
2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineAs synthesized
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS GradeStandard Supplier
Concentrated Hydrochloric Acid (HCl)ACS GradeStandard Supplier
EthanolACS GradeStandard Supplier
Sodium Hydroxide (NaOH)ACS GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Supplier

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (4.0 g, 22.6 mmol) in ethanol (150 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (25.5 g, 113 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Basification: Add water (100 mL) to the residue and cool the flask in an ice bath. Slowly add a 10 M aqueous solution of sodium hydroxide until the pH is >10 to precipitate the tin salts.

  • Extraction: Extract the aqueous slurry with dichloromethane (4 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

G cluster_reduction Synthesis of this compound Start 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Reduction Add SnCl₂·2H₂O in Ethanol Reflux Reflux for 3-4h Concentrate Remove Ethanol Basify Basify with NaOH (aq) Extract Extract with DCM Dry Dry with MgSO₄ Final_Concentrate Concentrate in vacuo Purify Recrystallization Product This compound

Part 2: Application in the Synthesis of Novel Fungicides

The 5-amino group of this compound is a versatile functional handle for the construction of more complex molecules with potential fungicidal activity. The primary amine can act as a nucleophile in a variety of reactions, including amide bond formation, urea/thiourea formation, and as a precursor for further heterocycle synthesis.

Building on the established fungicidal properties of the 7-azaindole scaffold, we propose a synthetic route to a novel class of fungicidal candidates through the formation of an amide linkage. This is a common motif in many commercial agrochemicals.

Hypothetical Fungicide Target and Rationale:

We will target the synthesis of N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-4-chlorobenzamide. The 4-chlorobenzoyl moiety is a common feature in many fungicides, and its combination with the 7-azaindole core is a rational approach to discovering new active ingredients.

Experimental Protocol 3: Synthesis of a Hypothetical Fungicide Candidate

Materials:

Reagent/SolventGradeSupplier
This compoundAs synthesized
4-Chlorobenzoyl Chloride≥98%Commercially Available
Triethylamine (Et₃N)ACS GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.8 mmol) in anhydrous dichloromethane (30 mL).

  • Base Addition: Add triethylamine (1.4 mL, 10.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.3 g, 7.5 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the target fungicide candidate.

G cluster_fungicide Synthesis of a Hypothetical Fungicide Candidate Start This compound in DCM Base Add Et₃N (0 °C) Acylation Add 4-Chlorobenzoyl Chloride (0 °C) Stir Stir for 12-16h (Room Temp) Quench Add Water Wash Sequential Washing Dry Dry with Na₂SO₄ Concentrate Concentrate in vacuo Purify Purification Product N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-4-chlorobenzamide

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The synthetic protocols detailed in this application note provide a reliable and scalable route to this key building block. The demonstrated application in the synthesis of a potential fungicide highlights the utility of the 5-amino functionality for creating diverse libraries of compounds for high-throughput screening.

Further derivatization of the 5-amino group, for instance, through the formation of sulfonylureas, thioureas, or by using it as an anchor point for more complex heterocyclic systems, offers a rich field for future research in the quest for new and improved crop protection solutions. The 7-azaindole scaffold, with its proven biological activity, will undoubtedly continue to be a focal point in the design of next-generation agrochemicals.

References

Application Notes and Protocols for Fluorescent Labeling of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Illuminating a Promising Scaffold

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have shown significant potential as inhibitors of various kinases and other biological targets.[1] Fluorescent labeling of this molecule provides a powerful tool for researchers to investigate its biological activity, enabling visualization of its distribution, target engagement, and metabolic fate in cellular and in vivo models.[][3] This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of this compound, focusing on the robust and widely applicable N-hydroxysuccinimide (NHS) ester chemistry targeting its primary amine.

The primary amine group at the 5-position of the pyrrolo[2,3-b]pyridine ring serves as an ideal handle for covalent modification with a variety of fluorescent probes.[1] This document will guide you through the principles of amine-reactive fluorescent labeling, selection of appropriate fluorescent dyes, step-by-step protocols for conjugation, purification, and characterization of the labeled product.

Principle of Amine-Reactive Fluorescent Labeling

The most common and efficient method for labeling primary amines on biomolecules and small organic compounds is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[4][5][6][7][8] The reaction proceeds via a nucleophilic attack of the non-protonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly dependent on pH.[4][5][6] At acidic or neutral pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic. At slightly basic pH (typically 8.3-8.5), the amine is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the NHS ester.[4][5][6]

Visualizing the Reaction: Amine-NHS Ester Conjugation

Amine_NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Molecule This compound (R-NH2) Conjugate Fluorescently Labeled Molecule (R-NH-CO-Dye) Molecule->Conjugate pH 8.3-8.5 Stable Amide Bond Formation NHSEster Fluorescent Dye-NHS Ester NHSEster->Conjugate NHS N-hydroxysuccinimide (Byproduct) NHSEster->NHS Release

Caption: Covalent labeling of a primary amine with an NHS-ester dye.

I. Pre-Labeling Considerations

A. Selection of Fluorescent Dye

The choice of fluorescent dye is critical and depends on the specific application. Consider the following factors:

Factor Considerations Recommended Dyes (as NHS Esters)
Excitation/Emission Spectra Match the dye's spectra with the available light sources and detectors of your imaging system. Avoid spectral overlap in multi-color experiments.UV/Violet: Alexa Fluor 350, DAPI (for comparison)[9]Blue/Green: Fluorescein (FITC), Alexa Fluor 488, Cy2[9][10]Yellow/Orange: Rhodamine (TRITC), Cy3, Alexa Fluor 546/555[10][11]Red/Far-Red: Cy5, Alexa Fluor 647, DyLight 650[10][11]
Brightness & Photostability Brighter and more photostable dyes provide better signal-to-noise and are more suitable for demanding applications like single-molecule imaging.Alexa Fluor and CyDye series are generally brighter and more photostable than traditional dyes like FITC and TRITC.[12]
Solubility Ensure the dye is soluble in the reaction buffer. Some dyes are available in sulfonated forms for increased water solubility.Many NHS esters are dissolved in an organic co-solvent like DMSO or DMF before addition to the aqueous reaction buffer.[8]
Size and Charge A bulky or highly charged dye may alter the biological activity of the small molecule. Choose the smallest dye that meets your spectral requirements.Consider smaller dyes like fluorescein or rhodamine for initial studies.
B. Materials and Reagents
  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate buffer (pH 8.3-8.5)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reverse-phase HPLC system with a fluorescence detector

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Small reaction vials (protected from light)

  • Nitrogen or argon gas for inert atmosphere (optional)

II. Experimental Protocols

A. Protocol 1: Fluorescent Labeling of this compound

This protocol describes the covalent conjugation of an amine-reactive fluorescent dye to this compound.

1. Preparation of Reagents:

  • Molecule Solution: Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

  • Dye Stock Solution: In a separate vial, dissolve 1.5 molar equivalents of the NHS-ester dye in 100 µL of anhydrous DMF or DMSO.[13] Prepare this solution immediately before use as NHS esters are moisture-sensitive.

  • Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[5][6]

2. Conjugation Reaction:

  • To the solution of this compound, add 2 molar equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[13] This helps to ensure the primary amine is deprotonated.

  • While stirring, add the dye solution dropwise to the molecule solution.

  • Protect the reaction from light by wrapping the vial in aluminum foil.

  • Allow the reaction to proceed for at least 4 hours at room temperature, or overnight on ice.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[13]

3. Quenching the Reaction (Optional):

  • To quench any unreacted NHS-ester dye, add a small amount of a primary amine-containing buffer such as Tris or glycine (final concentration 50-100 mM). Incubate for 15-30 minutes at room temperature.

Visualizing the Workflow: From Labeling to Characterization

Labeling_Workflow Start Start: Prepare Reagents Conjugation Conjugation Reaction (Molecule + Dye-NHS) Start->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purification by RP-HPLC Quench->Purification Characterization Characterization (Mass Spec & Fluorescence) Purification->Characterization Final Final Product: Labeled Molecule Characterization->Final

References

Large-Scale Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Comprehensive Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a crucial building block in contemporary pharmaceutical development. The synthetic strategy is designed for large-scale production, emphasizing safety, efficiency, and reproducibility. This guide delves into the rationale behind the chosen synthetic route, offering in-depth procedural details for each step, from the preparation of key intermediates to the final product isolation and characterization. The protocols are supported by established chemical principles and insights gleaned from process chemistry, ensuring their applicability in a research, development, and manufacturing setting.

Introduction: The Significance of this compound

The 7-azaindole scaffold, the core of this compound, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a multitude of clinically significant molecules. 7-Azaindole derivatives have demonstrated a broad spectrum of biological activities, including their use as kinase inhibitors in oncology. The title compound, with its specific substitution pattern, serves as a vital intermediate in the synthesis of numerous targeted therapies, making a scalable and efficient synthesis paramount for drug development programs.

This guide presents a two-stage synthetic approach, commencing with the construction of the 2-methyl-5-nitro-7-azaindole core, followed by a chemoselective reduction of the nitro group to afford the desired 5-amino functionality. This route was selected for its convergence, utilization of readily available starting materials, and the robustness of the chemical transformations involved, rendering it suitable for scale-up.

Strategic Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages, each encompassing distinct chemical transformations. The overall workflow is depicted below.

Synthetic_Workflow A 2-Aminopyridine B 2-Chloro-5-nitropyridine A->B Nitration, Diazotization, Chlorination C 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine B->C Sonogashira Coupling & Cyclization D This compound C->D Nitro Group Reduction

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate

This stage focuses on the construction of the core 7-azaindole ring system bearing the necessary methyl and nitro substituents.

Synthesis of 2-Chloro-5-nitropyridine: A Key Starting Material

The preparation of 2-chloro-5-nitropyridine is a critical first step, and a reliable, scalable three-step process starting from 2-aminopyridine is recommended.[1][2]

Intermediate_1_Synthesis cluster_0 Synthesis of 2-Chloro-5-nitropyridine A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B H2SO4, HNO3 C 2-Hydroxy-5-nitropyridine B->C NaNO2, H2O D 2-Chloro-5-nitropyridine C->D POCl3

Caption: Reaction sequence for the preparation of 2-chloro-5-nitropyridine.

Protocol 1: Large-Scale Synthesis of 2-Chloro-5-nitropyridine

  • Step 1: Nitration of 2-Aminopyridine.

    • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

    • Cool the sulfuric acid to below 10°C using a circulating chiller.

    • Slowly add 2-aminopyridine in portions, ensuring the internal temperature does not exceed 30°C.

    • Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid in a separate vessel, pre-cooled to 0-5°C.

    • Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the reaction temperature between 25-30°C.

    • After the addition is complete, raise the temperature to 55-65°C and hold for 10-12 hours, monitoring the reaction by TLC or HPLC until completion.[1]

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide to precipitate the product, 2-amino-5-nitropyridine.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine.

    • Suspend the 2-amino-5-nitropyridine in water in a reactor.

    • Add concentrated sulfuric acid and heat the mixture to obtain a clear solution.

    • Cool the solution to 0-5°C.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature below 5°C.

    • After the addition, allow the reaction to stir at 0-5°C for 1 hour.

    • Slowly warm the reaction mixture to 70-80°C and maintain this temperature until nitrogen evolution ceases.

    • Cool the mixture to room temperature, and filter the precipitated 2-hydroxy-5-nitropyridine.

    • Wash the solid with cold water and dry.

  • Step 3: Chlorination to 2-Chloro-5-nitropyridine.

    • In a reactor equipped for reflux and with a scrubber for acidic gases, charge phosphorus oxychloride.

    • Carefully add 2-hydroxy-5-nitropyridine to the reactor.

    • Slowly add phosphorus pentachloride in portions.

    • Heat the mixture to reflux (around 100-110°C) and maintain for 4-6 hours, monitoring for completion.[3]

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with a suitable base, such as sodium carbonate or sodium hydroxide, to a pH of 7-8.

    • The product, 2-chloro-5-nitropyridine, will precipitate as a solid.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

Sonogashira Coupling and Cyclization to form 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

The Sonogashira coupling provides a powerful and modular method for the formation of carbon-carbon bonds.[4] In this step, 2-chloro-5-nitropyridine is coupled with propyne, followed by an in-situ or subsequent cyclization to form the desired 7-azaindole ring. The use of propyne gas can be managed safely on a large scale with appropriate engineering controls.[5][6]

Protocol 2: Synthesis of 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

  • Materials and Reagents:

    • 2-Chloro-5-nitropyridine

    • Propyne (gas or condensed liquid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • A suitable amine base (e.g., triethylamine or diisopropylethylamine)

    • An appropriate solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Procedure:

    • To a purged and inerted reactor, add 2-chloro-5-nitropyridine, the palladium catalyst, and copper(I) iodide.

    • Add the solvent and the amine base.

    • Degas the mixture by bubbling nitrogen or argon through it.

    • Introduce propyne gas into the reaction mixture at a controlled rate while maintaining a slightly positive pressure. Alternatively, a pre-condensed solution of propyne in the reaction solvent can be used.[5]

    • The reaction is typically run at room temperature to a slightly elevated temperature (e.g., 40-60°C) and monitored for the consumption of the starting material.

    • Upon completion of the coupling, the reaction mixture is heated to a higher temperature (e.g., 80-100°C) to facilitate the intramolecular cyclization. A stronger base, such as potassium tert-butoxide, may be added to promote this step.

    • After the cyclization is complete, cool the reaction mixture.

    • Filter off the catalyst and the amine hydrochloride salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by recrystallization or slurry in a suitable solvent system to afford 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine as a solid.

Stage 2: Reduction of the Nitro Group to Afford this compound

The final step is the chemoselective reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the method of choice for its efficiency, cleanliness, and scalability.[7]

Final_Step cluster_1 Final Product Synthesis A 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine B This compound A->B H2, Pd/C

Caption: Final reduction step to yield the target compound.

Protocol 3: Catalytic Hydrogenation of 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

  • Materials and Reagents:

    • 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

    • 10% Palladium on carbon (Pd/C), 50% wet

    • Hydrogen gas or a hydrogen transfer agent (e.g., ammonium formate, hydrazine hydrate)[8]

    • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Procedure:

    • In a hydrogenation reactor, suspend 2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in the chosen solvent.

    • Carefully add the wet Pd/C catalyst under a nitrogen atmosphere.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature. The reaction is usually exothermic and may require cooling to maintain the temperature.

    • Monitor the reaction by hydrogen uptake and TLC/HPLC until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care. The filter cake should be kept wet with solvent until it can be safely quenched.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent to yield a high-purity solid.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54Light yellow solid
2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineC₈H₇N₃O₂177.16Yellow solid
This compoundC₈H₉N₃147.18Off-white to light brown solid

Analytical data (¹H NMR, ¹³C NMR, MS, IR) should be acquired for each intermediate and the final product to confirm identity and purity.

Safety and Scale-Up Considerations

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control. The use of a jacketed reactor with a reliable cooling system is essential. The quenching of the reaction mixture on ice must be done slowly and with caution.

  • Diazotization: Diazonium salts can be unstable and potentially explosive, especially when dry. The reaction should be carried out at low temperatures, and the intermediate should be kept in solution and used immediately.

  • Chlorination: Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood or a closed system with a scrubber for the evolving HCl and POCl₃ fumes.

  • Sonogashira Coupling: Propyne is a flammable gas. Appropriate gas handling equipment and monitoring are necessary. Palladium catalysts can be expensive, so catalyst loading should be optimized for large-scale runs.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a dedicated, properly grounded hydrogenation reactor. The palladium catalyst on carbon can be pyrophoric upon exposure to air, especially when dry. It should be handled with care, and the filter cake should be quenched appropriately.

  • General: All operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn. A thorough hazard and operability (HAZOP) study is recommended before scaling up any of these procedures.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and practical guide for the large-scale synthesis of this compound. By following these procedures and adhering to the safety and scale-up considerations, researchers and process chemists can reliably produce this valuable pharmaceutical intermediate in the quantities required for drug development and manufacturing. The modularity of the Sonogashira approach also offers flexibility for the synthesis of related analogs.

References

Troubleshooting & Optimization

Navigating the Purification of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial building block in its purest form. As a key intermediate in the synthesis of various pharmacologically active agents, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it is essential to understand the physicochemical properties of this compound. These properties fundamentally influence its behavior during purification.

PropertyValueSource
Molecular Formula C₈H₉N₃--INVALID-LINK--
Molecular Weight 147.18 g/mol --INVALID-LINK--
Appearance Expected to be a solidGeneral knowledge
Polarity High, due to the amine and pyridine moietiesGeneral knowledge
pKa The pyridine nitrogen and the amino group are basicGeneral knowledge

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed purification techniques for this and structurally similar compounds are silica gel column chromatography and recrystallization . The choice between these methods depends on the nature and quantity of the impurities present in the crude product. For mixtures with closely related impurities, chromatography is often the preferred initial step, potentially followed by recrystallization for final polishing.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from various sources, including unreacted starting materials, reagents, and side reactions. For pyrrolo[2,3-b]pyridine systems, potential impurities could include:

  • Starting materials: Depending on the synthetic route, these could be precursors to the pyrrolopyridine core.

  • Isomeric byproducts: Incomplete regioselectivity during the formation of the heterocyclic core can lead to isomeric impurities.

  • Over-alkylation or acylation products: If protecting groups are not used or are cleaved prematurely, side reactions on the amine or pyrrole nitrogen can occur.

  • Products of side reactions from deprotection steps: For instance, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the deprotection of a SEM (trimethylsilylethoxymethyl) group was found to be challenging, releasing formaldehyde and leading to the formation of tricyclic side products.[1]

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. For polar amines like this compound, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to prevent streaking on the silica plate. Visualization can be achieved using UV light (due to the aromatic nature of the compound) and/or staining with reagents like potassium permanganate or ninhydrin (for the primary amine). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

Troubleshooting Guide

This section provides detailed troubleshooting for specific challenges you may encounter during the purification of this compound.

Challenge 1: Product Streaking and Poor Separation on Silica Gel Column Chromatography

Symptoms:

  • The product appears as a long streak rather than a distinct spot on the TLC plate.

  • During column chromatography, the product elutes over a large number of fractions with significant tailing.

  • Poor separation from impurities with similar polarity.

Causality: The basic nature of the amine and pyridine moieties in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This results in slow and uneven elution, causing streaking and tailing.

Solutions:

1. Mobile Phase Modification:

  • Addition of a Basic Modifier: Incorporating a small percentage of a volatile base like triethylamine (TEA) or ammonium hydroxide into your eluent system is often the most effective solution. A typical starting point is 0.1-1% (v/v) of TEA in a solvent system like dichloromethane/methanol or ethyl acetate/hexanes. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved separation.

2. Stationary Phase Modification:

  • Use of Deactivated Silica: Commercially available deactivated silica gel, where the acidic silanol groups are end-capped, can significantly reduce tailing.

  • Alumina Chromatography: Basic or neutral alumina can be an effective alternative to silica gel for the purification of basic compounds. It is important to screen different activity grades of alumina to find the optimal conditions.

Experimental Protocol: Column Chromatography with a Modified Mobile Phase

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5% TEA to the developing solvent. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Dry pack your column with silica gel.

  • Equilibration: Equilibrate the column by passing several column volumes of your chosen eluent (containing TEA) through the silica gel until the baseline is stable.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. Adsorb the crude product onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Run the column using the optimized eluent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.

Logical Workflow for Troubleshooting Column Chromatography

start Streaking/Tailing on Silica Gel add_tea Add 0.1-1% Triethylamine (TEA) to Eluent start->add_tea check_tlc Re-evaluate Separation on TLC add_tea->check_tlc good_sep Good Separation check_tlc->good_sep Yes poor_sep Still Poor Separation check_tlc->poor_sep No increase_tea Increase TEA Concentration (up to 2%) poor_sep->increase_tea use_alumina Switch to Basic or Neutral Alumina poor_sep->use_alumina try_hilic Consider HILIC or Reversed-Phase Chromatography poor_sep->try_hilic increase_tea->check_tlc use_alumina->check_tlc

Caption: Troubleshooting workflow for streaking in column chromatography.

Challenge 2: Difficulty in Removing a Persistent, Closely Eluting Impurity

Symptoms:

  • A persistent impurity is observed by TLC or HPLC that co-elutes with the product in various solvent systems.

  • The impurity may have a similar chemical structure, making separation by chromatography challenging.

Causality: The impurity may be a structural isomer or a byproduct with very similar polarity and functional groups to the desired product.

Solutions:

1. Recrystallization:

  • If the product is a solid and can be obtained in moderate purity (>90%), recrystallization is a powerful technique for removing small amounts of impurities. A patent for the closely related 2-methyl-7-azaindole suggests that recrystallization from ethanol can yield a product with high purity (>99.5%).[3]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your impure product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Good candidates to screen include ethanol, isopropanol, acetonitrile, and mixtures of solvents like ethyl acetate/hexanes.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

2. Derivative Formation and Purification:

  • In some cases, it may be advantageous to temporarily convert the amine to a less polar derivative (e.g., a Boc-protected amine or an amide). This derivative may have different chromatographic properties, allowing for easier separation from the impurity. After purification of the derivative, the protecting group can be removed to yield the pure amine.

Decision Tree for Removing a Persistent Impurity

start Persistent, Closely Eluting Impurity is_solid Is the product a solid with >90% purity? start->is_solid recrystallize Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallize Yes failure Recrystallization Fails or is Inefficient is_solid->failure No success Pure Product Obtained recrystallize->success Success recrystallize->failure Failure derivatize Consider Derivative Formation (e.g., Boc Protection) failure->derivatize purify_derivative Purify the Less Polar Derivative derivatize->purify_derivative deprotect Deprotect to Obtain Pure Amine purify_derivative->deprotect deprotect->success

Caption: Decision-making process for removing a persistent impurity.

Challenge 3: Product Instability During Purification

Symptoms:

  • The appearance of new, more polar spots on TLC during the purification process.

  • A decrease in the overall yield after purification, even when fractions appear clean.

  • Color change of the product upon standing.

Causality: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light. The pyrrolo[2,3-b]pyridine core can also be sensitive to strong acids or bases.

Solutions:

1. Minimize Exposure to Air and Light:

  • Conduct chromatography and other purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Protect the compound from light by wrapping flasks and columns in aluminum foil.

2. Use Mild Conditions:

  • Avoid prolonged exposure to strong acids or bases during workup and purification.

  • If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

3. Proper Storage:

  • Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

References

Technical Support Center: Optimizing N-Alkylation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent nucleophilicity of both the pyrrole nitrogen (N1) and the exocyclic amine (N5), along with the pyridine nitrogen (N7), presents a unique chemoselectivity challenge. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary challenge is controlling regioselectivity. How do I favor alkylation on the exocyclic N5-amine over the pyrrole N1 or pyridine N7 positions?

A1: This is the most critical challenge for this substrate. The relative nucleophilicity of the different nitrogen atoms is highly dependent on the reaction conditions. Here’s a breakdown of the factors at play and how to manipulate them:

  • Basicity and pKa: The exocyclic amine (N5) is generally more basic and a stronger nucleophile than the pyrrole nitrogen (N1) under neutral or mildly basic conditions. The pyrrole N-H is significantly more acidic, making it prone to deprotonation with stronger bases, which dramatically increases its nucleophilicity. The pyridine N7 is the least nucleophilic site for alkylation.

  • Strategic Choice of Base and Solvent: This is your primary tool for controlling selectivity.

    • For N5-Alkylation (Exocyclic Amine): To favor alkylation at the more nucleophilic N5 position, you want to avoid conditions that deprotonate the pyrrole N1.

      • Recommended Bases: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.[1]

      • Recommended Solvents: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can facilitate Sₙ2 reactions without significantly altering the intrinsic nucleophilicity hierarchy in the absence of a strong base.[1]

    • For N1-Alkylation (Pyrrole Nitrogen): If N1 alkylation is desired, a strong base is required to deprotonate the pyrrole ring.

      • Recommended Bases: Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS) are necessary.[1][2]

      • Recommended Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are crucial when using strong bases to prevent quenching.[3] The choice of solvent can also influence selectivity through ion-pairing effects. For instance, THF can favor alkylation at one nitrogen position while DMSO favors another by promoting solvent-separated ion pairs.[2]

Q2: I am observing a significant amount of di-alkylation, primarily at N1 and N5. How can I improve mono-alkylation selectivity?

A2: The formation of di-alkylated products is a common issue when the mono-alkylated product remains reactive under the reaction conditions. Here are several strategies to mitigate this:

  • Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Start with 1.0 to 1.2 equivalents. Adding the alkylating agent slowly or via syringe pump can help maintain a low concentration, thus favoring mono-alkylation.[3]

  • Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, often enhancing the selectivity for the more reactive site and reducing the likelihood of a second alkylation event.

  • Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-alkylated product are formed.

  • Use a Bulky Alkylating Agent: If your synthesis allows, using a sterically hindered alkylating agent can disfavor a second alkylation due to steric hindrance around the already alkylated nitrogen.[3]

Q3: The reaction is sluggish and gives low yields. What adjustments can I make to drive it to completion?

A3: Low reactivity can stem from several factors, including insufficient nucleophilicity, a poor leaving group on the electrophile, or suboptimal reaction conditions.

  • Increase Temperature: Gradually increasing the reaction temperature can significantly improve the rate.[1] However, be mindful that higher temperatures can also lead to side reactions and decomposition.

  • Choice of Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase the reaction rate.

  • Stronger Base/Anhydrous Conditions: If targeting N1-alkylation, ensure your base is strong enough and that your reaction is performed under strictly anhydrous conditions. Any moisture will consume strong bases like NaH, effectively halting the reaction.[3]

  • Alternative Alkylation Strategies: If traditional Sₙ2 conditions fail, consider alternative methods:

    • Reductive Amination: This is an excellent alternative for introducing alkyl groups, especially when starting with aldehydes or ketones. It avoids the use of alkyl halides and strong bases.[4][5] The process involves the formation of an imine followed by reduction.

    • Mitsunobu Reaction: This method is particularly useful for alkylating with primary or secondary alcohols.[6][7] It proceeds via an alkoxyphosphonium salt and generally occurs under mild conditions with an inversion of stereochemistry at the alcohol carbon.[8]

    • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, this palladium-catalyzed cross-coupling reaction is a powerful tool, coupling the amine with an aryl halide or triflate.[9][10]

Q4: I am struggling with the purification of my N-alkylated product from the starting material and other byproducts. Do you have any suggestions?

A4: Purification can be challenging due to the similar polarities of the starting material, product, and potential isomers.

  • Column Chromatography: This is the most common purification method. Experiment with different solvent systems to achieve better separation. A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) is often effective.

  • Acid-Base Extraction: The basicity of the different nitrogen atoms can be exploited. The pyridine nitrogen can be protonated under acidic conditions, allowing for separation from less basic impurities via an acid wash. The exocyclic amine's basicity will change upon alkylation, which might also be used for selective extraction.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Screen various solvents to find one in which your product has high solubility at elevated temperatures but low solubility at room temperature or below.

Q5: Are there any catalytic methods that can improve the efficiency and selectivity of the N-alkylation?

A5: Yes, catalytic approaches are increasingly being used to overcome the limitations of stoichiometric methods.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses alcohols as alkylating agents with transition metal catalysts (e.g., Iridium or Ruthenium).[1][11] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The "borrowed" hydrogen is then used for the reduction step, with water being the only byproduct.[12]

  • Palladium-Catalyzed Reactions: As mentioned, the Buchwald-Hartwig amination is a go-to method for N-arylation and can be applied to complex heterocyclic amines.[13][14]

  • Metal-Free Reductive Amination: Recent developments have led to metal-free methods for the N-alkylation of amines with alcohols, utilizing an oxidation/imine-iminium formation/reduction cascade.[4]

Experimental Protocols & Data

General Protocol for N5-Alkylation (Exocyclic Amine)
  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add K₂CO₃ (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Reaction Conditions for N-Alkylation
EntryAlkylating AgentBase (eq.)SolventTemp (°C)TargetPredominant ProductPotential Issues
1R-BrK₂CO₃ (2.0)DMF70N5N5-alkylSluggish reaction, some N1-alkylation
2R-ICs₂CO₃ (1.5)MeCN60N5N5-alkylFaster reaction, risk of di-alkylation
3R-BrNaH (1.2)THF25-50N1N1-alkylRequires anhydrous conditions, N5-alkylation possible
4R-OH, PPh₃, DIAD-THF0-25N1/N5MixtureByproduct removal (phosphine oxide)
5R-CHO, NaBH(OAc)₃-DCE25N5N5-alkylRequires aldehyde, potential over-reduction

Abbreviations: R = Alkyl group, DIAD = Diisopropyl azodicarboxylate, DCE = 1,2-Dichloroethane

Visualizing the Workflow

A logical workflow is essential for efficiently optimizing your reaction. The following diagram outlines a decision-making process for troubleshooting common issues.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_conditions Condition Selection cluster_execution Execution & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions Start Define Target: N1 vs. N5 Alkylation Select_Base Select Base: Strong (NaH) for N1 Weak (K2CO3) for N5 Start->Select_Base Select_Solvent Select Solvent: Anhydrous THF/DMF for NaH MeCN/DMF for K2CO3 Select_Base->Select_Solvent Select_Electrophile Select Electrophile: R-I > R-Br > R-Cl Select_Solvent->Select_Electrophile Run_Reaction Run Reaction (Monitor by TLC/LC-MS) Select_Electrophile->Run_Reaction Analyze Analyze Crude Mixture: Yield & Selectivity Run_Reaction->Analyze Low_Yield Low Yield / No Reaction Analyze->Low_Yield Problem Poor_Selectivity Poor Selectivity (N1/N5 Mixture) Analyze->Poor_Selectivity Problem Side_Products Side Products (Di-alkylation) Analyze->Side_Products Problem Product Desired Product Analyze->Product Success Increase_Temp Increase Temperature Use more reactive R-X Low_Yield->Increase_Temp Alternative_Methods Consider Alternative Methods: Mitsunobu, Reductive Amination Low_Yield->Alternative_Methods Adjust_Base Adjust Base Strength Screen Solvents Poor_Selectivity->Adjust_Base Control_Stoich Control Stoichiometry Lower Temperature Side_Products->Control_Stoich Increase_Temp->Run_Reaction Adjust_Base->Run_Reaction Control_Stoich->Run_Reaction Alternative_Methods->Run_Reaction

Caption: A decision-tree workflow for optimizing the N-alkylation of this compound.

References

Technical Support Center: Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 2-methyl-7-azaindol-5-amine). This molecule is a critical building block and privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors such as those targeting Fibroblast Growth Factor Receptors (FGFRs).[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to failed subsequent reactions, complex purification challenges, and compromised biological data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common side products, provide detailed protocols for their identification, and offer validated strategies for their mitigation and prevention.

FAQ 1: My nitration of 2-methyl-7-azaindole is giving a mixture of products. How can I identify the isomers and improve regioselectivity for the desired 5-nitro compound?

This is the most common challenge in this synthesis. Direct nitration of the electron-rich 7-azaindole core is prone to producing a mixture of regioisomers due to competing reaction sites.

Plausible Cause & Mechanism

The 7-azaindole nucleus contains two aromatic rings with different electronic properties. The pyrrole ring is highly activated and susceptible to electrophilic attack, particularly at the C3 position. The pyridine ring is less reactive but can be functionalized under strongly acidic nitrating conditions. The primary competition is between substitution at the desired C5 position on the pyridine ring and the highly activated C3 position on the pyrrole ring.

// Nodes Start [label="2-Methyl-7-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; NitratingAgent [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product:\n5-Nitro-2-methyl-\n1H-pyrrolo[2,3-b]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; SideProduct1 [label="Side Product:\n3-Nitro Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Side Product:\nOther Isomers (4/6-Nitro)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> NitratingAgent [arrowhead=none]; NitratingAgent -> Product [label="Major Pathway\n(Thermodynamically Favored)", color="#34A853", fontcolor="#34A853"]; NitratingAgent -> SideProduct1 [label="Kinetic Product\n(Attack on activated\npyrrole ring)", color="#EA4335", fontcolor="#EA4335"]; NitratingAgent -> SideProduct2 [label="Minor Pathway\n(Harsh Conditions)", color="#FBBC05", fontcolor="#FBBC05"]; } dot Caption: Competing pathways in the electrophilic nitration of 2-methyl-7-azaindole.

Identification & Confirmation Protocol

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required to unambiguously identify the isomers.

1. LC-MS Analysis: All mono-nitro isomers will have the same molecular weight (MW = 192.17 g/mol ). The primary use of LC-MS is to determine the number of isomers present and their relative ratios. Isomers can typically be separated by reverse-phase HPLC due to differences in polarity.

  • Protocol:

    • Prepare a ~1 mg/mL solution of the crude reaction mixture in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient runs from 5% B to 95% B over 15-20 minutes.

    • Monitor via UV (e.g., at 254 nm) and a mass spectrometer in positive ion mode.

    • Expect to see multiple peaks with an [M+H]⁺ ion at m/z 193.

2. NMR Spectroscopy: ¹H NMR is definitive for identifying the substitution pattern based on the coupling constants of the aromatic protons.

CompoundMW ( g/mol )Key ¹H NMR Signals (DMSO-d₆, approximate δ)
5-Nitro (Product) 192.17H4 and H6 appear as doublets (~8.8-9.2 ppm) with a small meta-coupling (J ≈ 2-3 Hz). H3 is a singlet (~6.5 ppm).
3-Nitro (Side Product) 192.17H4, H5, H6 protons show characteristic pyridine ring couplings (ABX system). The H3 proton signal is absent.
4-Nitro (Side Product) 192.17H3, H5, H6 protons are present. H5 and H6 will appear as doublets with ortho-coupling (J ≈ 8-9 Hz).
6-Nitro (Side Product) 192.17H3, H4, H5 protons are present. H4 and H5 will appear as doublets with ortho-coupling (J ≈ 8-9 Hz).
Resolution & Prevention
  • Temperature Control: Maintain a low reaction temperature (e.g., -5 to 0 °C) during the addition of the nitrating agent. This often favors the thermodynamically more stable 5-nitro product over the kinetically favored 3-nitro isomer.[3]

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative, milder nitrating agents can sometimes provide better selectivity.

  • Protective Group Strategy: For syntheses demanding very high purity, an indirect route using a protecting group on the pyrrole nitrogen and blocking groups on other positions can be employed to force nitration at the C7 position, although this adds steps to the sequence.[4]

  • Purification: If a mixture is formed, careful column chromatography on silica gel is required for separation. The polarity differences between the isomers are often sufficient for a successful separation.

FAQ 2: The reduction of my 5-nitro intermediate is incomplete and yields several byproducts. What are they and how can I ensure a clean conversion to the amine?

The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can accumulate and lead to colored, difficult-to-remove impurities.

Plausible Cause & Mechanism

The reduction pathway involves the formation of nitroso and hydroxylamine species. These intermediates can be stable enough to be observed in the reaction mixture. Furthermore, the nitroso and hydroxylamine intermediates can condense with each other to form dimeric azoxy and azo impurities.

// Nodes Start [label="5-Nitro Compound\n(R-NO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Nitroso Intermediate\n(R-NO)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine\nIntermediate\n(R-NHOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="5-Amino Product\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Dimer [label="Dimeric Impurities\n(Azo/Azoxy)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Nitroso [label="+2e⁻", color="#5F6368", fontcolor="#5F6368"]; Nitroso -> Hydroxylamine [label="+2e⁻", color="#5F6368", fontcolor="#5F6368"]; Hydroxylamine -> Amine [label="+2e⁻", color="#34A853", fontcolor="#34A853"]; Nitroso -> Dimer [label="+ R-NHOH\n- H₂O", color="#EA4335", fontcolor="#EA4335"]; Hydroxylamine -> Dimer [style=dashed, color="#EA4335"]; } dot Caption: Stepwise reduction of the 5-nitro group and formation of key side products.

Identification & Confirmation Protocol

LC-MS is the most powerful tool for identifying these process-related impurities, as they have distinct molecular weights.

1. Analytical Method: Use the same LC-MS protocol described in FAQ 1. The impurities will have different retention times and masses.

2. Expected Impurities and Their Masses:

CompoundRoleMW ( g/mol )Expected [M+H]⁺ (m/z)Notes
2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridineStarting Material192.17193.2
2-methyl-5-nitroso-1H-pyrrolo[2,3-b]pyridineIntermediate176.17177.2Often colored (green/blue).
N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)hydroxylamineIntermediate178.19179.2Can be unstable.
This compound Product 162.19 163.2
Bis(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)diazene oxideAzoxy Dimer338.36339.4Formed from condensation.[5]
Bis(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)diazeneAzo Dimer322.36323.4Formed from condensation/oxidation.
Resolution & Prevention
  • Reaction Monitoring: Do not run the reaction on a time basis alone. Monitor carefully by TLC or LC-MS until all starting material and intermediates are consumed.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd/C): Generally very clean and efficient. Ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion.

    • Metal/Acid (SnCl₂, Fe/HCl, Fe/NH₄Cl): Robust and effective methods. Use a stoichiometric excess of the metal reductant. The workup can be more complex due to metal salts.

  • Process Control: For larger scale reactions, issues can arise from poor mixing or localized depletion of the reducing agent. A fed-batch approach, where the nitro compound is added slowly to a slurry of the reductant, can prevent the accumulation of intermediates.[5]

  • Workup: Ensure the final product is fully separated from any metal catalysts or salts during workup, as trace metals can sometimes promote oxidative dimerization of the final amine product back to the azo compound upon exposure to air.

FAQ 3: I am observing a side product corresponding to a loss of a halogen atom. Why is this happening?

This issue arises if your synthetic route involves a halogenated intermediate (e.g., a chloro- or bromo-7-azaindole) prior to the reduction step.

Plausible Cause & Mechanism

The use of palladium on carbon (Pd/C) with hydrogen gas is a powerful reducing system. In addition to reducing nitro groups, it is highly effective at cleaving carbon-halogen bonds (C-Cl, C-Br, C-I) via hydrogenolysis. This is a well-documented transformation.[6] If your 5-nitro-2-methyl-7-azaindole intermediate also contains a halogen on the ring, it will likely be removed during the nitro reduction step.

Identification & Confirmation Protocol

This is easily identified by LC-MS. The dehalogenated side product will have a mass corresponding to the replacement of the halogen atom with a hydrogen atom. For example, loss of chlorine results in a mass decrease of 34 Da (Cl - H).

Resolution & Prevention

If the halogen is a desired functionality for subsequent reactions, you must avoid catalytic hydrogenation.

  • Alternative Reductants: Switch to a chemical reductant that is selective for the nitro group and does not typically cleave aryl halides. Excellent choices include:

    • Stannous chloride (SnCl₂) in ethanol or ethyl acetate.

    • Iron powder (Fe) in acetic acid or with ammonium chloride.

These methods will selectively reduce the nitro group while leaving the aryl halide intact.

References

Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Introduction: The Synthetic Challenge

This compound, a key building block in medicinal chemistry, often presents synthetic challenges that can lead to suboptimal yields and purification difficulties. The electron-deficient nature of the pyridine ring within the 7-azaindole core can complicate classical indole synthesis methodologies. This guide outlines a robust, multi-step synthetic approach and addresses common issues encountered during the process.

Recommended Synthetic Pathway

A reliable and scalable synthetic route to this compound involves a two-part strategy:

  • Part A: Synthesis of the 2-methyl-7-azaindole core.

  • Part B: Introduction of the 5-amino group via nitration and subsequent reduction.

This pathway offers a logical progression with well-documented reaction types, allowing for systematic optimization at each stage.

Synthetic_Pathway A 2-Amino-3-picoline B 2-Acetamido-3-methylpyridine A->B Acetic Anhydride (Acylation) C 2-Methyl-7-azaindole B->C Sodium Amide (Cyclization) D 5-Nitro-2-methyl-7-azaindole C->D Nitrating Agent (Nitration) E This compound D->E Reducing Agent (Reduction)

Caption: Proposed synthetic pathway for this compound.

Part A: Synthesis of 2-Methyl-7-azaindole

The initial phase of the synthesis focuses on constructing the core heterocyclic system. A proven method involves the acylation of 2-amino-3-picoline followed by a base-mediated cyclization.

Frequently Asked Questions (FAQs) - Part A

Q1: What is a realistic target yield for the synthesis of 2-methyl-7-azaindole?

A1: Based on established protocols, a total yield of over 60% for the two-step synthesis of 2-methyl-7-azaindole is achievable.[1] Individual step yields can be optimized to be even higher.

Q2: My cyclization reaction is sluggish and giving low yields. What are the critical parameters to optimize?

A2: The cyclization of 2-acetamido-3-methylpyridine is highly sensitive to reaction conditions. Key parameters to investigate are:

  • Base: Sodium amide is a strong base and is effective for this transformation. Ensure it is fresh and of high purity.

  • Solvent: A high-boiling solvent like N-methylaniline is often used to achieve the required reaction temperature.[1]

  • Temperature: The reaction typically requires elevated temperatures, often in the range of 200-300°C.[1] Careful temperature control is crucial to prevent decomposition.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 10 to 120 minutes.[1]

Troubleshooting Guide - Part A
Problem Potential Cause Troubleshooting Steps
Low yield in acylation step Incomplete reaction or side product formation.- Ensure the use of a slight excess of acetic anhydride (1:1.1 to 1:1.5 molar ratio with 2-amino-3-picoline). - Optimize the reaction temperature (60-80°C is often optimal).[1] - Ensure the absence of water, which can hydrolyze the anhydride.
Formation of dark, tarry material in cyclization Decomposition at high temperatures.- Carefully control the reaction temperature and avoid overheating. - Reduce the reaction time and monitor closely. - Ensure the purity of the starting 2-acetamido-3-methylpyridine.
Difficulty in purifying 2-methyl-7-azaindole Presence of unreacted starting material or side products.- Recrystallization from a suitable solvent (e.g., ethanol) can be effective.[1] - Column chromatography on silica gel may be necessary for high purity.
Experimental Protocol: Synthesis of 2-Methyl-7-azaindole

Step 1: Acylation of 2-Amino-3-picoline

  • To a solution of 2-amino-3-picoline in a suitable solvent such as toluene, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 2-acetamido-3-methylpyridine can often be used in the next step without further purification.

Step 2: Cyclization to 2-Methyl-7-azaindole

  • In a reaction vessel equipped for high-temperature reactions, add 2-acetamido-3-methylpyridine and N-methylaniline.

  • Carefully add sodium amide (1.5-2.0 equivalents) in portions.

  • Heat the mixture to 200-250°C and stir for 30-60 minutes.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part B: Introduction of the 5-Amino Group

With the 2-methyl-7-azaindole core in hand, the next stage involves the introduction of the amino group at the 5-position. A common and effective strategy is the nitration of the azaindole ring followed by the reduction of the nitro group.

Frequently Asked Questions (FAQs) - Part B

Q3: What are the expected challenges in the nitration of 2-methyl-7-azaindole?

A3: The nitration of 7-azaindole derivatives can be challenging due to the sensitivity of the pyrrole ring to strong acidic conditions, which can lead to polymerization or decomposition.[2] Careful control of the reaction temperature and the choice of nitrating agent are critical.

Q4: Which nitrating conditions are recommended for this substrate?

A4: A mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5 to 0°C) has been successfully used for the nitration of the related 7-azaindoline.[3] This method directs the nitration to the 5-position.

Q5: What are the best methods for reducing the 5-nitro group?

A5: Several methods can be employed for the reduction of the nitro group. A common and effective method is the use of a metal in an acidic medium, such as zinc powder in acetic acid.[4] This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

Troubleshooting Guide - Part B
Problem Potential Cause Troubleshooting Steps
Low yield or decomposition during nitration Harsh reaction conditions.- Maintain a low reaction temperature (below 0°C) throughout the addition of the nitrating agent.[2][3] - Add the nitrating agent slowly and dropwise. - Consider using a milder nitrating agent if decomposition persists.
Formation of multiple regioisomers in nitration Suboptimal reaction conditions.- The use of a mixture of fuming HNO₃ and concentrated H₂SO₄ generally provides good selectivity for the 5-position on the 7-azaindole core.[3]
Incomplete reduction of the nitro group Insufficient reducing agent or reaction time.- Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of zinc powder). - Increase the reaction time and monitor the reaction by TLC until the starting material is consumed.
Difficulty in purifying the final amine product The product may be prone to oxidation.- Work up the reaction under an inert atmosphere if possible. - Purify the product quickly after isolation. Column chromatography on silica gel, potentially with a solvent system containing a small amount of a basic modifier like triethylamine, can be effective.
Experimental Protocol: Synthesis of this compound

Step 3: Nitration of 2-Methyl-7-azaindole

  • Cool a mixture of concentrated sulfuric acid to -5°C.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 0°C.

  • In a separate flask, dissolve 2-methyl-7-azaindole in concentrated sulfuric acid and cool to -5°C.

  • Add the pre-cooled nitrating mixture dropwise to the solution of 2-methyl-7-azaindole, ensuring the temperature does not exceed 0°C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-nitro-2-methyl-7-azaindole.

Step 4: Reduction of 5-Nitro-2-methyl-7-azaindole

  • Suspend 5-nitro-2-methyl-7-azaindole in a solvent such as acetic acid.

  • Add zinc powder (3-5 equivalents) portion-wise, as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Data Summary: Expected Yields

Reaction Step Starting Material Product Expected Yield Range
Acylation & Cyclization2-Amino-3-picoline2-Methyl-7-azaindole>60% (overall)[1]
Nitration2-Methyl-7-azaindole5-Nitro-2-methyl-7-azaindole70-85% (estimated)
Reduction5-Nitro-2-methyl-7-azaindoleThis compound80-95% (estimated)

Note: Estimated yields for nitration and reduction are based on similar transformations reported in the literature for related 7-azaindole systems.

Conclusion

The synthesis of this compound, while presenting certain challenges, can be successfully achieved with high yield through careful execution and optimization of the outlined synthetic route. By understanding the critical parameters of each step and implementing the troubleshooting strategies provided, researchers can confidently produce this valuable compound for their drug discovery and development programs.

References

stability issues of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 910818-29-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a bifunctional molecule featuring a 7-azaindole core and a primary aromatic amine, its reactivity requires careful consideration in experimental design to ensure data integrity and reproducibility. This guide provides in-depth, field-proven insights into potential issues, their underlying causes, and robust troubleshooting strategies.

Core Scientific Principles of Stability

The stability of this compound is governed by the interplay of its two key structural features: the electron-rich pyrrole ring fused to an electron-deficient pyridine ring (the 7-azaindole system), and the nucleophilic aromatic amine group.

  • Aromatic Amine Susceptibility: Primary aromatic amines are well-documented to be susceptible to oxidative degradation.[1][2] This process can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species sometimes present in common laboratory solvents. This often results in the formation of colored oligomeric or polymeric byproducts.

  • 7-Azaindole Photoreactivity: The 7-azaindole chromophore is known to be photosensitive, particularly in protic solvents like water or alcohols.[3] Upon absorption of light, it can engage in excited-state proton transfer, which can lead to degradation over time.

  • pH-Dependent Behavior: The basicity of the amine group and the nitrogen atoms in the pyridine ring means the molecule's protonation state is dependent on the pH of the medium.[4] This can influence not only solubility but also the rate and pathway of degradation, especially hydrolysis in aqueous solutions.[5][6]

Understanding these core principles is crucial for diagnosing and preventing stability-related experimental artifacts.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Solution Discoloration

Q1: My stock solution of this compound in DMSO has turned yellow/brown upon storage. What is causing this and is the compound degraded?

A1: This is a classic indicator of oxidative degradation. Aromatic amines are prone to oxidation, and DMSO, while a versatile solvent, can contain trace peroxides or water that facilitate this process over time, especially when exposed to air and light. The color change is due to the formation of highly conjugated, colored degradation products, likely from the coupling of oxidized intermediates.

Causality: The primary amine group (-NH₂) can be oxidized to nitroso or nitro functionalities, or can form radical intermediates that oligomerize. This process is often catalyzed by light and trace metal ions.

Troubleshooting & Prevention:

  • Solvent Purity: Use high-purity, anhydrous, peroxide-free DMSO. Consider purchasing solvents in smaller bottles that are consumed quickly after opening to minimize air exposure.

  • Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent with argon or nitrogen first. Overlay the headspace of the vial with the inert gas before sealing.

  • Storage Conditions: Store stock solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping them in aluminum foil.

  • Purity Check: Before using a discolored solution, verify its integrity. Run an HPLC-UV or LC-MS analysis to quantify the amount of parent compound remaining and identify major degradants. A new peak with a different retention time or mass will confirm degradation.

Issue 2: Appearance of New Peaks in Chromatographic Analysis

Q2: After leaving my compound in a methanol/water mixture overnight for an assay, I see a new, more polar peak in my HPLC chromatogram. What is this new peak?

A2: The appearance of a new, more polar peak suggests a degradation reaction has occurred. Given the solvent system (methanol/water) and the compound's structure, the most probable causes are photodegradation or hydrolysis, though oxidation is also possible.

Causality:

  • Photodegradation: The 7-azaindole core is photosensitive. In protic solvents like methanol and water, exposure to ambient lab lighting can induce photochemical reactions, leading to structural modification.[3]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (if your solution was not buffered) can promote reactions. However, this is less likely under neutral conditions.

  • Oxidation: As discussed, dissolved oxygen in your solvent can cause oxidation of the amine group.

Troubleshooting Workflow:

G start New Peak Observed in HPLC check_mass Analyze by LC-MS to Determine Mass of New Peak start->check_mass mass_plus_16 Mass = Parent + 16 Da? check_mass->mass_plus_16 Yes mass_other Mass Change is Other (e.g., +18, +2, dimerization) check_mass->mass_other No oxidation Probable Oxidation (Hydroxylation or N-oxide) mass_plus_16->oxidation photodegradation Probable Photodegradation or Hydrolysis mass_other->photodegradation prevent Preventative Actions oxidation->prevent photodegradation->prevent action1 Prepare Solutions Freshly prevent->action1 action2 Use Amber Vials / Protect from Light prevent->action2 action3 Degas Solvents / Use Antioxidants prevent->action3 action4 Control pH with a Stable Buffer prevent->action4

Caption: Troubleshooting workflow for identifying unknown peaks.

Investigation Steps:

  • LC-MS Analysis: The most crucial step is to determine the mass of the new peak. An increase of 16 Da often suggests oxidation (e.g., formation of a hydroxylated derivative or an N-oxide).

  • Forced Degradation: Intentionally stress the compound under specific conditions (light, heat, acid, base, peroxide) and compare the resulting chromatograms to your sample. This can help confirm the degradation pathway. (See Protocol 1).

  • NMR Spectroscopy: If the degradant can be isolated, ¹H NMR can provide definitive structural information.

Issue 3: Inconsistent Results in Biological Assays

Q3: I am getting variable IC₅₀ values for my compound in cell-based assays. Could this be a stability issue?

A3: Absolutely. Inconsistent biological data is frequently traced back to compound instability in the assay medium. The complex, aqueous nature of cell culture media (buffered, containing salts, amino acids, and incubated at 37°C for hours or days) presents a challenging environment.

Causality:

  • Slow Degradation: The compound may be slowly degrading over the course of the assay (24-72 hours). The effective concentration of the active compound is therefore decreasing over time, leading to artificially high and variable IC₅₀ values.

  • Reaction with Media Components: The amine group could potentially react with components in the media, such as aldehydes (e.g., from glucose degradation) to form Schiff bases.

  • Poor Solubility/Precipitation: The compound might be precipitating out of the aqueous medium, which would also lower its effective concentration.

Investigation & Mitigation Strategy:

  • Assess Stability in Media: Incubate the compound in the complete cell culture medium (without cells) under standard assay conditions (37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Adjust Dosing Protocol: If degradation is observed, consider reducing the incubation time or replenishing the compound by changing the media during the assay, if the experimental design allows.

  • Solubility Assessment: Visually inspect the wells for precipitation after adding the compound. You can also quantify solubility by centrifuging the incubated media and measuring the concentration in the supernatant. If solubility is an issue, consider using a different formulation or co-solvent, but be mindful of solvent toxicity to the cells.

Summary of Solvent Stability Risks

The following table provides a predictive summary of potential stability risks in common laboratory solvents based on general chemical principles. This should be used as a guide, and empirical testing is always recommended.

SolventPrimary Risk(s)Secondary Risk(s)Mitigation Strategy
DMSO OxidationHygroscopic (absorbs water)Use anhydrous, peroxide-free grade; store under inert gas; protect from light.
DMF Hydrolysis (if water present)Basic degradation (can contain amine impurities)Use high-purity, anhydrous grade; avoid prolonged storage at room temp.
Methanol/Ethanol PhotodegradationOxidationPrepare solutions fresh; use amber vials; store cold and protected from light.
Acetonitrile Hydrolysis (if acidic/basic water present)-Use HPLC-grade; buffer if aqueous mixtures are required for storage.
Water (Aqueous Buffers) pH-dependent Hydrolysis, Photodegradation, OxidationLow solubilityPrepare fresh; control pH with a stable buffer (pH 5-7 is often a good starting point); protect from light; filter before use.
Experimental Protocols
Protocol 1: General Forced Degradation Study

This protocol allows you to systematically assess the stability of this compound to common chemical stressors.[7][8]

Objective: To identify potential degradation pathways and generate degradation products for analytical method development.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the initial solvent).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Sample Analysis:

    • After incubation, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC-UV/DAD and LC-MS to determine the percentage of degradation and identify the mass of any new peaks.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in ACN acid Acid (0.1M HCl, 60°C) prep->acid Apply Stress base Base (0.1M NaOH, 60°C) prep->base Apply Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize dilute Dilute All Samples neutralize->dilute analyze Analyze by HPLC & LC-MS dilute->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for Stability Assessment

This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity and degradation of the compound.

Objective: To quantify the parent compound and separate it from potential degradation products.

Instrumentation & Columns:

  • System: Standard HPLC with UV/DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm (or scan with DAD to find λₘₐₓ).

  • Injection Volume: 10 µL

Analysis:

  • Calculate the percentage of the parent compound remaining by comparing the peak area at a specific time point to the initial (T=0) peak area.

  • % Remaining = (Area_t / Area_t0) * 100

References

Technical Support Center: Buchwald-Hartwig Amination of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, its application to complex heteroaromatic substrates, such as 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (a 7-azaindole derivative), presents a unique set of challenges that can frustrate even experienced chemists.

This technical guide addresses the specific hurdles encountered when using this valuable building block. The 7-azaindole core is notorious for its ability to act as a chelating ligand for palladium, leading to catalyst inhibition and reaction failure.[3] The presence of multiple nitrogen atoms—the exocyclic amine (the desired nucleophile), the pyrrole N-H, and the pyridine nitrogen—creates a competitive environment for both the desired C-N coupling and potential side reactions.

This document, structured as a series of frequently asked questions (FAQs), provides field-proven insights and troubleshooting strategies to help you successfully navigate these complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

Low conversion is the most common issue and typically points to a suboptimal combination of catalyst, ligand, base, or solvent. The unique structure of the 7-azaindole requires careful consideration of each component.

A1.1: Catalyst and Ligand Selection

The primary challenge with 7-azaindoles is the potential for the substrate itself to poison the catalyst. The pyridine nitrogen and the adjacent pyrrole N-H can form a bidentate chelate with the palladium center, creating a stable, inactive complex.[3]

Causality: To overcome this, the phosphine ligand must be sufficiently bulky and electron-rich to outcompete the substrate for coordination to the palladium and to promote a rapid rate of reductive elimination.[1][4]

  • Recommendation: Avoid using simple, less bulky phosphines like PPh₃ or bidentate ligands with small bite angles (e.g., dppf), which can be readily displaced.[1][5] Instead, opt for sterically demanding, electron-rich dialkylbiaryl phosphine ligands. These have proven highly effective for heteroaromatic amine couplings.[6][7]

Ligand ClassRecommended LigandsRationale
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosExcellent for coupling heteroaromatic amines. Their steric bulk prevents catalyst dimerization and substrate inhibition while promoting the crucial reductive elimination step.[6][7]
Ferrocenyl Phosphines tBuXPhos, tBuBrettPhosOffer enhanced activity and stability, particularly for challenging aryl chlorides or sterically hindered partners.

Starting Point: A reliable starting point is a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3/G4). These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd(OAc)₂/ligand mixtures.[8]

A1.2: Base Selection

The base's role is to deprotonate the amine, forming the active palladium-amido complex. Its strength and solubility are critical.[9][10]

Causality: A base that is too weak will not efficiently deprotonate the amine, stalling the catalytic cycle. A base that is too strong can promote side reactions or degrade sensitive functional groups. For 7-azaindoles, a strong, non-nucleophilic base is typically required.

BasepKaH (Conjugate Acid)Common SolventsNotes & Recommendations
NaOt-Bu ~19Toluene, Dioxane, THFThe most common choice for aminations. Highly effective but can be incompatible with base-sensitive functional groups. Often the best first choice for this substrate.[8]
K₃PO₄ ~12.3Toluene, DioxaneA weaker base, useful for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.[7]
Cs₂CO₃ ~10.3Toluene, Dioxane, DMFGood solubility and often effective when stronger bases fail or cause decomposition. Can be particularly useful with functionalized anilines.[8][11]
LHMDS ~26THF, TolueneA very strong, non-nucleophilic base. Can be effective for coupling N-H containing heterocycles as it can deprotonate the amine without requiring protection of the heterocyclic N-H.[7][11]

Recommendation: Start with Sodium tert-butoxide (NaOt-Bu). If you observe substrate decomposition or significant side products, consider screening weaker inorganic bases like K₃PO₄ or switching to LHMDS.[7][11]

A1.3: Solvent and Temperature

Causality: The solvent must solubilize all reaction components and is typically a non-polar, aprotic solvent. Reaction temperature is crucial for overcoming the activation energy of the oxidative addition and reductive elimination steps.

  • Solvents: Dioxane and toluene are the most common and effective solvents for Buchwald-Hartwig aminations.[12] They have high boiling points, allowing for a wide range of reaction temperatures.

  • Temperature: Reactions are typically run between 80-110 °C.[8] If conversion is low at 80 °C, incrementally increasing the temperature to 100-110 °C is a logical next step.

Q2: My reaction is messy, with significant side products. What are they and how can I prevent them?

Side product formation often indicates that an off-cycle pathway is competing with the desired C-N bond formation.

A2.1: Hydrodehalogenation of the Aryl Halide

This occurs when the aryl halide is converted to an arene (Ar-X → Ar-H).

Causality: This side reaction can be promoted by β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[1] It can also be caused by impurities (e.g., water) or a slow reductive elimination step.

Solution:

  • Use Bulky Ligands: Ligands like XPhos or BrettPhos create a sterically congested environment around the palladium, which favors C-N reductive elimination over β-hydride elimination.[4]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (Argon or Nitrogen).

A2.2: N-Arylation of the Pyrrole Ring

This results in the formation of a dimer or oligomer where the aryl halide has coupled with the N1 position of the 7-azaindole ring.

Causality: The pyrrole N-H is acidic and can be deprotonated by the strong base, creating a competing nucleophile.

Solution:

  • Use the Right Catalyst System: Modern palladium precatalysts combined with bulky biaryl phosphine ligands are highly selective for amination at the exocyclic amine over the endocyclic nitrogen.[3] The catalyst system developed by Buchwald and coworkers has been shown to be effective for the unprotected amination of halo-7-azaindoles.[3][13]

  • Base Selection: In some cases, using a base like LHMDS can selectively deprotonate the exocyclic amine in the presence of the pyrrole N-H, minimizing this side reaction.[7]

Q3: Can I run this reaction without protecting the pyrrole N-H group?

Yes, and in many cases, it is preferable.

Causality: While protecting the N-H seems like a logical way to prevent side reactions, it adds steps to the synthesis. More importantly, many modern catalyst systems exhibit high selectivity for the exocyclic amine. Seminal work from the Buchwald group demonstrated that unprotected halo-7-azaindoles can be coupled efficiently and selectively with a wide range of amines using specific palladium precatalysts and ligands like XPhos.[3][13]

Recommendation: Attempt the reaction on the unprotected substrate first, using a robust catalyst system (e.g., XPhos Pd G3 and NaOt-Bu). Protection should only be considered if selectivity remains a persistent issue after screening ligands and bases.

Visualized Workflows and Mechanisms

Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][14][15]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex OxAdd->Amido Ligand Exchange & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->OxAdd Base Base Base->OxAdd Troubleshooting_Flowchart start Reaction Start check_conversion Low or No Conversion? start->check_conversion ligand 1. Change Ligand (Use bulky biaryl phosphine e.g., XPhos, RuPhos) check_conversion->ligand Yes check_side_products Side Products Observed? check_conversion->check_side_products No base 2. Change Base (Try NaOtBu -> LHMDS -> K3PO4) ligand->base temp 3. Increase Temperature (e.g., 100-110 °C) base->temp success Reaction Successful temp->success hydrodehalogenation Hydrodehalogenation? Use bulky ligand, ensure anhydrous conditions. check_side_products->hydrodehalogenation Yes n_arylation N-Arylation? Use recommended catalyst system. Screen bases (LHMDS). check_side_products->n_arylation Yes check_side_products->success No hydrodehalogenation->success n_arylation->success Inhibition_Mechanism cluster_0 Active Catalyst cluster_1 Inactive Chelate L-Pd Pd L1 L L-Pd->L1 Chelate-Pd Pd Azaindole 7-Azaindole Substrate Chelate-Pd->Azaindole Chelation via Pyridine-N and Pyrrole-N Active Catalyst Active Catalyst Inactive Chelate Inactive Chelate Active Catalyst->Inactive Chelate Catalyst Poisoning

References

Technical Support Center: A Researcher's Guide to Purifying 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key heterocyclic building block in medicinal chemistry. Our goal is to equip you with the expertise and practical insights needed to overcome common purification challenges and ensure the high purity of your compound for downstream applications.

Understanding the Molecule and Potential Impurities

This compound, a derivative of 7-azaindole, is a valuable scaffold in the development of kinase inhibitors and other therapeutic agents. The presence of both a basic pyridine nitrogen and an amino group, along with an acidic pyrrole N-H, gives this molecule unique chemical properties that can be exploited during purification. However, these reactive sites can also lead to the formation of various impurities during synthesis.

FAQ 1: What are the most common impurities I should expect in my crude this compound?

Based on common synthetic routes for 7-azaindole derivatives, you are likely to encounter the following types of impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolo[2,3-b]pyridine core. For instance, in syntheses starting from substituted pyridines, residual aminopyridines or nitropyridines might be present.

  • Reagents and Catalysts: Incomplete removal of reagents such as acids, bases, or metal catalysts (e.g., palladium from cross-coupling reactions) is a common issue.

  • Side-Reaction Byproducts: The formation of the 7-azaindole ring can be accompanied by side reactions. Potential byproducts include:

    • Over-methylated species: If methylation is part of the synthesis, di- or tri-methylated derivatives of the target molecule could form.

    • Positional isomers: Depending on the cyclization strategy, isomers with the methyl group or amine at different positions on the pyrrolopyridine core may arise.

    • Oxidized or reduced impurities: The pyrrolo[2,3-b]pyridine core can be susceptible to oxidation or reduction under certain reaction conditions.

  • Degradation Products: The 7-azaindole nucleus can be sensitive to strong acids, bases, and high temperatures, potentially leading to ring-opened or rearranged products.

Troubleshooting Your Purification Strategy

The choice of purification method is critical and depends on the nature and quantity of the impurities in your crude product. Below are troubleshooting guides for the most effective techniques for purifying this compound.

FAQ 2: My initial purification by recrystallization is giving low yield or not working at all. What should I do?

Recrystallization is often the first choice for purifying solid compounds. However, its success is highly dependent on the solvent system and the nature of the impurities.

Troubleshooting Recrystallization:

Problem Possible Cause Suggested Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Try a solvent in which your compound has lower solubility at room temperature but good solubility at elevated temperatures. Consider using a binary solvent system to fine-tune the solubility.
Oiling Out The melting point of your compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.Use a lower boiling point solvent. Try cooling the solution more slowly to encourage crystal formation instead of amorphous precipitation. Add a seed crystal to induce crystallization.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the solution in an ice bath or freezer.
Impurities Co-precipitate The impurities have similar solubility profiles to your product in the chosen solvent.Try a different solvent or solvent system. Sometimes a multi-step purification is necessary; consider a preliminary purification by another method like acid-base extraction before recrystallization.

A recommended starting solvent for the recrystallization of related 2-methyl-7-azaindole is ethanol.

Workflow for Troubleshooting Recrystallization

Caption: A logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.

FAQ 3: How can I use acid-base extraction to purify my amine?

Acid-base extraction is a powerful technique for separating basic compounds like your target molecule from acidic and neutral impurities.[1][2][3] The principle lies in the ability to change the solubility of the amine by protonating it with an acid, making it water-soluble.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated to form a salt, which will partition into the aqueous layer.[1] Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. The aqueous layer now contains your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). This will deprotonate the amine salt, causing the free amine to precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate) multiple times to recover the purified free amine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction:

Problem Possible Cause Suggested Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Recovery after Back-Extraction Incomplete basification, or the product has some water solubility.Ensure the aqueous layer is sufficiently basic (check with pH paper). Perform multiple extractions with the organic solvent to maximize recovery.
Product Precipitates During Acidic Wash The protonated salt of your compound may have limited solubility in the aqueous acid.Use a more dilute acid solution or a larger volume of the aqueous phase.

Diagram of Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent (Amine + Neutral/Acidic Impurities) Wash1 Wash with Dilute Acid (e.g., 1M HCl) Crude->Wash1 Organic_Impurities Organic Layer (Neutral/Acidic Impurities) Wash1->Organic_Impurities Separate Layers Aqueous_Protonated Aqueous Layer (Protonated Amine Salt) Wash1->Aqueous_Protonated Separate Layers Back_Extract Extract with Organic Solvent Pure_Amine_Organic Organic Layer (Purified Amine) Back_Extract->Pure_Amine_Organic Separate Layers Aqueous_Waste Aqueous Layer (Waste) Back_Extract->Aqueous_Waste Separate Layers Basify Basify with Dilute Base (e.g., 1M NaOH) Aqueous_Protonated->Basify Basify->Back_Extract

Caption: A visual representation of the acid-base extraction process for purifying this compound.

FAQ 4: When should I use column chromatography, and how do I choose the right conditions?

Column chromatography is ideal when dealing with complex mixtures of impurities or when other methods like recrystallization and acid-base extraction fail to provide the desired purity.

Choosing Chromatography Conditions:

  • Stationary Phase: Silica gel is the most common stationary phase for purifying polar organic compounds like your target molecule.

  • Mobile Phase (Eluent): The choice of eluent is crucial for good separation. Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point for polar, basic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the amine on the acidic silica gel, leading to sharper peaks and better separation.

Troubleshooting Column Chromatography:

Problem Possible Cause Suggested Solution
Poor Separation The chosen eluent is either too polar (all compounds run at the solvent front) or not polar enough (compounds do not move from the baseline).Adjust the polarity of the eluent based on your TLC analysis. A gradient elution (gradually increasing the polarity of the eluent during the separation) can be effective for separating compounds with a wide range of polarities.
Tailing of the Product Spot The amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. Alternatively, use a different stationary phase like alumina.
Product is Irreversibly Adsorbed The compound is too polar and binds very strongly to the silica gel.Use a more polar eluent system, for example, a higher percentage of methanol in DCM. If the product is still retained, consider reverse-phase chromatography.

By systematically applying these troubleshooting strategies, you can effectively overcome the challenges associated with purifying this compound and obtain a high-purity compound for your research endeavors.

References

potential degradation pathways of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (7-azaindole derivative). This document is intended for researchers, medicinal chemists, and formulation scientists. It provides in-depth answers to frequently asked questions and troubleshooting guidance for experimental challenges related to the stability and degradation of this compound. Our approach is grounded in established principles of physical organic chemistry and regulatory guidelines for drug stability testing.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the inherent stability of this compound and its likely behavior under various stress conditions.

FAQ 1: What are the most probable sites of degradation on the this compound molecule?

Answer:

The this compound scaffold, a 7-azaindole derivative, possesses several reactive sites susceptible to degradation under stress conditions.[1][2] Understanding these sites is crucial for predicting degradation pathways and developing stable formulations.

  • The Pyrrole Ring: This five-membered ring is electron-rich and analogous to phenol in its reactivity. It is highly susceptible to oxidation and electrophilic attack . The C3 position, in particular, is a common site for reactions like halogenation and nitrosation.[3] Under strong acidic conditions, the pyrrole moiety can be prone to polymerization or ring-opening.

  • The Pyridine Ring: The nitrogen at position 7 (aza-position) is basic and can be protonated under acidic conditions. This alters the electron distribution of the entire bicyclic system, potentially making the pyridine ring more susceptible to nucleophilic attack. The pyridine nitrogen is also a primary site for N-oxidation .

  • The 5-Amino Group: The exocyclic primary amine at the C5 position is a nucleophilic and basic center. It can undergo oxidation to form nitroso or nitro derivatives or participate in reactions with aldehydes or ketones. While direct hydrolytic cleavage of an aromatic amine is generally difficult, its presence significantly influences the electronic properties and reactivity of the pyridine ring.

  • The 2-Methyl Group: The methyl group is a potential site for oxidation , which could lead to the formation of a hydroxymethyl derivative (alcohol), which could be further oxidized to an aldehyde and then a carboxylic acid.

The interplay between these functional groups dictates the overall stability profile of the molecule.

FAQ 2: How is this compound expected to behave under acidic and basic hydrolytic conditions?

Answer:

Hydrolysis is a key degradation pathway that must be investigated.[4] The behavior of this compound is expected to differ significantly between acidic and alkaline environments.

  • Acidic Conditions (e.g., 0.1 M HCl): The pyridine nitrogen (N-7) is the most basic site and will be readily protonated. This protonation deactivates the pyridine ring towards electrophilic attack but may activate it towards nucleophilic attack. However, the primary degradation pathway under strong acidic and elevated temperature conditions is more likely to involve the acid-sensitive pyrrole ring. This can lead to complex reactions, including protonation-induced polymerization or hydrolytic ring cleavage. The rate of hydrolysis for imine-like structures, which share some characteristics with this system, is often accelerated under acidic conditions.[5][6]

  • Basic Conditions (e.g., 0.1 M NaOH): The compound is expected to be more stable under basic conditions compared to acidic ones. The pyrrole N-H proton is weakly acidic and can be deprotonated under strongly basic conditions, forming an anion. This would make the pyrrole ring even more electron-rich and potentially more susceptible to oxidation if an oxidant is present. However, hydrolytic degradation is generally slow for this type of aromatic amine in a basic medium. Studies on similar heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, have shown that ring cleavage can occur under alkaline conditions, suggesting that prolonged exposure to strong base could lead to degradation.[7]

FAQ 3: What are the likely oxidative degradation products?

Answer:

Oxidative degradation is a major stability concern for electron-rich heterocycles like 7-azaindoles.[8] Common laboratory and atmospheric oxygen can contribute to this process.

  • N-Oxide Formation: The most common oxidative pathway for pyridine and its derivatives is the formation of an N-oxide at the pyridine nitrogen (N-7). This is a very common metabolite and degradant for nitrogen-containing aromatic compounds.

  • Hydroxylation: The electron-rich pyrrolo-pyridine ring system can undergo hydroxylation at various positions, particularly on the pyrrole ring (e.g., C3 position) or the pyridine ring.

  • Oxidation of the Methyl Group: The C2-methyl group can be oxidized to a primary alcohol (2-hydroxymethyl derivative), which may be further oxidized to an aldehyde (2-formyl derivative) and subsequently to a carboxylic acid (1H-pyrrolo[2,3-b]pyridin-5-amine-2-carboxylic acid).

  • Ring Cleavage: Under aggressive oxidative conditions (e.g., high concentrations of H₂O₂, ozone, or peroxides), the electron-rich pyrrole ring can undergo oxidative cleavage, leading to a complex mixture of smaller, highly polar degradants.

The following diagram illustrates the primary potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Products Ring-Opened Products (Harsh Acidic Conditions) Parent->Hydrolysis_Products Acidic (H⁺) N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidant (e.g., H₂O₂) Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Oxidant Methyl_Ox Methyl Group Oxidation (Alcohol, Aldehyde, Acid) Parent->Methyl_Ox Oxidant Oxidative_Cleavage Ring Cleavage Products Parent->Oxidative_Cleavage Strong Oxidant Photo_Ox Photo-oxidized Products Parent->Photo_Ox hv, O₂ Dimers Dimers/Polymers Parent->Dimers hv

Caption: Potential degradation pathways for this compound.

FAQ 4: Is the compound sensitive to light and heat?

Answer:

Yes, both photolytic and thermal degradation are relevant pathways that must be evaluated according to ICH guidelines.[9]

  • Photostability: Many aromatic amines and heterocyclic compounds absorb UV or visible light and can undergo photodegradation. Potential pathways include photo-oxidation (in the presence of oxygen), dimerization, or rearrangement. A photostability study (as per ICH Q1B) exposing the solid material and solutions to controlled light sources is essential. Photodegradation of related aromatic amines often involves radical mechanisms, leading to complex product profiles.[10]

  • Thermal Stability: In the solid state, this compound is likely to be relatively stable at ambient temperatures. However, forced degradation studies at elevated temperatures (e.g., 60-80°C) in solution or solid form are necessary to determine the thermal degradation profile. At very high temperatures (>250 °C), thermal decomposition of aza-aromatics can occur through complex radical-mediated pathways, leading to fragmentation and charring.[11][12] Thermal stability is a critical parameter for processes like drying, milling, and long-term storage.[11]

Part 2: Troubleshooting Guide for Experimental Studies

This section provides practical advice for specific issues encountered during stability and degradation studies.

Troubleshooting 1: My chromatogram shows multiple new peaks after oxidative stress testing with hydrogen peroxide. How do I identify them?

Answer:

This is a common outcome due to the high reactivity of the pyrrole ring. A systematic approach is required.

  • Mass-to-Charge Ratio (m/z) Analysis: The first step is to use LC-MS. Compare the m/z of the degradant peaks to the parent compound (MW: 147.18 g/mol ).[13]

    • M+16: An increase of 16 amu strongly suggests the addition of one oxygen atom. This could be the N-oxide or a hydroxylated derivative.

    • M+32: An increase of 32 amu suggests the addition of two oxygen atoms (e.g., two hydroxyl groups, or a di-hydroxy derivative).

    • M+14: An increase of 14 amu (CH₂O - O) could indicate oxidation of the methyl group to an alcohol, followed by further reaction.

  • Tandem MS (MS/MS): Fragment the parent ion and the degradant ions. The fragmentation pattern provides structural clues. For example, an N-oxide often shows a characteristic loss of an oxygen atom (M-16). Comparing the fragmentation patterns of degradants to the parent can help pinpoint the site of modification.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of each degradant and confirm your hypotheses from the nominal mass data.

  • Forced Degradation of Analogs: If available, subjecting related molecules (e.g., without the methyl group or the amine) to the same oxidative stress can help elucidate the role of each functional group in the degradation process.

Troubleshooting 2: I am seeing poor mass balance in my forced degradation study, especially under acidic conditions. What is happening?

Answer:

Poor mass balance (i.e., the sum of the parent compound and all degradants is significantly less than 100%) is a common and challenging issue.

  • Formation of Non-UV Active Compounds: The degradation pathway may produce fragments that lack a chromophore and are therefore invisible to a UV detector. Try using a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-chromophoric compounds.

  • Formation of Insoluble Polymers: As mentioned in FAQ 2, the electron-rich pyrrole ring can be susceptible to acid-catalyzed polymerization. These polymers are often insoluble in typical HPLC mobile phases and will precipitate out of solution, leading to their not being detected. Visually inspect your stressed samples for any cloudiness or precipitate. You may need to alter your sample preparation to dissolve these species or accept that polymerization is a key degradation pathway.

  • Formation of Volatile Degradants: It is possible, though less likely for this scaffold, that small, volatile molecules are formed that are lost during sample handling.

  • Adsorption to Vials/Surfaces: Highly polar or charged degradants may adsorb to glass or plastic surfaces. Using silanized vials can sometimes mitigate this issue.

Troubleshooting 3: How do I design a robust forced degradation study for this compound?

Answer:

A well-designed forced degradation (stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

The following workflow and table provide a standard starting point, which should be optimized based on preliminary results.

G Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) Prep_Acid Acid Hydrolysis (0.1 M HCl) Start->Prep_Acid Prep_Base Base Hydrolysis (0.1 M NaOH) Start->Prep_Base Prep_Ox Oxidation (3% H₂O₂) Start->Prep_Ox Prep_Heat Thermal (Solution) (60°C in neutral solution) Start->Prep_Heat Prep_Photo Photolytic (ICH Q1B light exposure) Start->Prep_Photo Stress_Acid Incubate at RT & 60°C Monitor over time (e.g., 2, 8, 24h) Prep_Acid->Stress_Acid Stress_Base Incubate at RT & 60°C Monitor over time Prep_Base->Stress_Base Stress_Ox Incubate at RT (dark) Monitor over time Prep_Ox->Stress_Ox Stress_Heat Incubate at 60°C (dark) Monitor over time Prep_Heat->Stress_Heat Stress_Photo Expose Solution & Solid Include dark control Prep_Photo->Stress_Photo Neutralize Neutralize Sample (if acidic or basic) Stress_Acid->Neutralize Stress_Base->Neutralize Analyze Analyze by LC-UV/MS (Stability-Indicating Method) Stress_Ox->Analyze Stress_Heat->Analyze Stress_Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Key Insights
Acid Hydrolysis 0.1 M to 1 M HClRT, 60°CUp to 7 daysStability of pyrrole ring, protonated species
Base Hydrolysis 0.1 M to 1 M NaOHRT, 60°CUp to 7 daysStability to nucleophilic attack, anion formation
Oxidation 3% - 30% H₂O₂RT (in dark)Up to 24 hoursSusceptibility to oxidation (N-oxide, hydroxylation)
Thermal 60°C - 80°C (Solid & Solution)60°C - 80°CUp to 7 daysIntrinsic thermal stability
Photolytic ICH Q1B compliant light sourceAmbientPer ICH Q1BLight sensitivity, potential for photo-oxidation

Note: The extent of degradation should be monitored at intermediate time points. If degradation is too rapid or too slow, the stressor concentration, temperature, or duration should be adjusted accordingly.[4]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample with 1 mL of water instead of HCl.

  • Incubation: Place the sample and control vials in a water bath at 60°C. Protect from light.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at t=0, 2, 8, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., add the 100 µL sample to 100 µL of 0.1 M NaOH). Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient that provides good separation between the parent peak and all degradant peaks observed in the stressed samples. A representative gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound). This allows for peak purity assessment across all integrated peaks. Couple the system to a mass spectrometer (MS) for peak identification.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This involves demonstrating that all degradation products are resolved from the parent peak and from each other. Peak purity analysis (using PDA data) of the parent peak in stressed samples is a critical part of this validation.[15]

References

Technical Support Center: Safe Handling and Storage of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS No. 910818-29-0). This document provides in-depth guidance on safe handling, storage, and troubleshooting for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the integrity of your experiments and, most importantly, your safety.

Disclaimer

While this guide is compiled with the utmost scientific rigor, a comprehensive Safety Data Sheet (SDS) with specific GHS hazard classifications for this compound was not publicly available at the time of writing. The safety recommendations provided herein are based on the known hazards of structurally similar compounds, such as other substituted pyrrolopyridines.[1] It is imperative to treat this compound with the appropriate caution for a novel chemical substance and to supplement these guidelines with your institution's specific safety protocols.

Troubleshooting Guide: Common Experimental Issues

Researchers may encounter several common issues when working with this compound. This section provides a question-and-answer formatted troubleshooting guide to address these potential challenges.

Q1: My compound appears to have degraded upon storage, showing discoloration or the presence of impurities in my analysis. What could be the cause?

A1: Degradation of this compound is often due to improper storage conditions. This compound, like many amine-containing heterocyclic compounds, can be sensitive to light, air (oxidation), and moisture.

  • Causality: The amine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts. The pyrrole ring system can also be sensitive to strong light.

  • Solution Workflow:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.[2]

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen.

    • Temperature: Store in a cool, dry, and dark place.[2]

    • Purity Check: Before use, it is advisable to re-analyze the compound's purity via techniques like NMR or LC-MS to confirm its integrity.

Q2: I am observing poor solubility of the compound in my desired solvent system. How can I improve this?

A2: The solubility of this compound can be influenced by the solvent's polarity and pH.

  • Causality: The presence of both a basic amine group and a pyrrole ring gives the molecule a specific polarity. A silyl group, if present as in some derivatives, can increase solubility in organic solvents.[3]

  • Troubleshooting Steps:

    • Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., DMSO, DMF, methanol, dichloromethane).

    • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact solubility. Protonation of the amine group in acidic conditions may increase aqueous solubility.

    • Gentle Warming: In some cases, gentle warming and sonication can aid dissolution. However, be cautious of potential degradation at elevated temperatures.

Q3: During a reaction, I am seeing unexpected side products. Could this be related to the handling of the starting material?

A3: Yes, the purity and handling of this compound can directly impact reaction outcomes.

  • Causality: If the compound has partially oxidized, the resulting impurities can participate in side reactions. The amine group itself is a nucleophile and can react with certain functional groups.[3]

  • Preventative Measures:

    • Freshly Opened Reagent: Whenever possible, use a freshly opened container of the compound.

    • Inert Reaction Conditions: If your reaction is sensitive to oxidation, handle the compound under an inert atmosphere.

    • Characterize Before Use: If in doubt, confirm the purity of the starting material before commencing the reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A2: A comprehensive PPE strategy is crucial. Always wear:

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat or impervious clothing should be worn to protect your skin.[1]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol formation, use a suitable respirator.

Q3: How should I properly store this compound?

A3: Proper storage is key to maintaining the compound's stability.

  • Container: Keep the container tightly sealed.[2]

  • Environment: Store in a cool, dry, and well-ventilated place.[2]

  • Light: Protect from direct sunlight by using an opaque container and storing it in a dark location.[2]

Q4: What should I do in the event of a spill?

A4: In case of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste containing this compound in accordance with all local, state, and federal regulations. This typically involves collecting the waste in a clearly labeled, sealed container for chemical waste disposal. Do not dispose of it down the drain.

Data and Protocols

Summary of Recommended Handling and Storage Parameters
ParameterRecommendationRationale
Personal Protective Equipment Safety goggles, nitrile gloves, lab coat. Respirator if aerosolizing.To prevent eye, skin, and respiratory exposure.[1]
Storage Temperature Cool, dry place.To minimize degradation from heat and moisture.[2]
Storage Atmosphere Tightly sealed container. Consider inert gas for long-term storage.To prevent oxidation and reaction with atmospheric moisture.[2]
Light Conditions Store in a dark location in an opaque container.To prevent photodegradation.[2]
Handling Area Well-ventilated chemical fume hood.To minimize inhalation exposure.
Experimental Workflow: Safe Weighing and Dispensing of the Compound

This protocol outlines the steps for safely handling the solid form of this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment (spatula, weigh boat, container) prep_hood->prep_materials handle_open Carefully open the stock container prep_materials->handle_open Begin Weighing handle_weigh Weigh the desired amount onto a weigh boat handle_open->handle_weigh handle_transfer Transfer the compound to the reaction vessel handle_weigh->handle_transfer handle_seal Tightly seal the stock container handle_transfer->handle_seal cleanup_utensils Clean all used utensils handle_seal->cleanup_utensils Finalize cleanup_waste Dispose of weigh boat and any contaminated materials in chemical waste cleanup_utensils->cleanup_waste cleanup_ppe Remove and dispose of gloves properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe weighing and dispensing.

Logical Relationships: Hazard Mitigation

The following diagram illustrates the relationship between potential hazards and the corresponding mitigation strategies.

cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies haz_inhale Inhalation mit_hood Use Fume Hood haz_inhale->mit_hood haz_skin Skin Contact mit_gloves Wear Gloves haz_skin->mit_gloves haz_eye Eye Contact mit_goggles Wear Goggles haz_eye->mit_goggles haz_ingest Ingestion mit_hygiene Good Lab Hygiene (No eating/drinking) haz_ingest->mit_hygiene

Caption: Hazard mitigation strategies.

References

Validation & Comparative

In Vitro Validation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a Biological Target Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a novel small molecule of the pyrrolopyridine class. Emerging evidence suggests this compound and its derivatives act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in oncogenesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established FGFR inhibitors and providing robust experimental protocols for target validation.

Introduction: The Rationale for Targeting FGFR

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[3] Aberrant activation of this pathway, often through FGFR gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of cancers.[4][5] Consequently, FGFRs have emerged as compelling therapeutic targets for cancer therapy.[6][7]

This compound belongs to a chemical class that has shown promise in targeting these kinases.[1][2] This guide outlines a systematic in vitro approach to validate its biological targets, quantify its potency and selectivity, and benchmark its performance against established clinical and pre-clinical FGFR inhibitors.

Comparative Landscape: Established FGFR Inhibitors

To provide a meaningful context for the validation of this compound, a panel of well-characterized FGFR inhibitors should be used as comparators. These compounds represent different generations and selectivity profiles, offering a comprehensive benchmark.

CompoundTypePrimary TargetsKey Characteristics
Dovitinib (TKI258) Non-selective TKIFGFR1/2/3, VEGFRs, PDGFRsA well-studied, multi-kinase inhibitor.[8]
Infigratinib (BGJ398) Selective TKIFGFR1/2/3Potent and selective inhibitor, with clinical activity.[9]
Erdafitinib (JNJ-42756493) Pan-FGFR TKIFGFR1/2/3/4FDA-approved for urothelial carcinoma with FGFR alterations.[6][10]
Futibatinib (TAS-120) Irreversible TKIFGFR1/2/3/4Covalently binds to the FGFR kinase domain, offering sustained inhibition.[9][11]

Experimental Validation Workflow

A multi-tiered approach is recommended to comprehensively validate the biological targets of this compound, moving from direct biochemical engagement to cellular functional outcomes.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_binding Target Engagement (Kinase Binding Assay) biochem_activity Enzymatic Inhibition (Kinase Activity Assay) biochem_binding->biochem_activity Confirms direct interaction cell_target Target Phosphorylation (Western Blot / HTRF) biochem_activity->cell_target Translates to cellular context cell_pathway Downstream Signaling (p-ERK, p-AKT) cell_target->cell_pathway Impact on signaling cascade cell_functional Functional Outcomes (Proliferation, Apoptosis) cell_pathway->cell_functional Phenotypic consequence

Caption: A tiered workflow for in vitro target validation.

Detailed Experimental Protocols

Biochemical Assays: Direct Target Interaction

Objective: To determine the direct binding affinity and inhibitory potency of this compound against a panel of FGFR isoforms.

4.1.1. Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase, providing a direct measure of compound binding.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (this compound) and comparator inhibitors at various concentrations in kinase buffer.

    • Prepare a 3X mixture of the recombinant FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4) and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

4.1.2. Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzymatic activity.[13][14]

Protocol:

  • Kinase Reaction:

    • Set up a kinase reaction containing recombinant FGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in kinase reaction buffer.

    • Add the test compound or comparator inhibitors at various concentrations.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Reading and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the compound concentration to determine the IC50 value.

Cell-Based Assays: Cellular Target Engagement and Functional Consequences

Objective: To confirm that this compound inhibits FGFR signaling in a cellular context and elicits a functional response.

4.2.1. Target Phosphorylation Assay

This assay measures the phosphorylation of FGFR and its downstream effectors in response to ligand stimulation and inhibitor treatment.

Protocol (using Western Blot):

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification).

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of the test compound or comparators for 1-2 hours.

    • Stimulate the cells with a cognate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes).

  • Lysate Preparation and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

signaling_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 2-methyl-1H-pyrrolo [2,3-b]pyridin-5-amine Compound->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.

4.2.2. Cell Proliferation Assay

This assay assesses the impact of the compound on the growth of cancer cell lines dependent on FGFR signaling.

Protocol (e.g., using a resazurin-based assay):

  • Cell Seeding:

    • Seed FGFR-dependent cancer cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and comparators for 72 hours.

  • Viability Assessment:

    • Add a resazurin-based reagent to the wells and incubate for 2-4 hours.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcomes and Data Interpretation

The collective data from these assays will provide a comprehensive profile of this compound.

Table 1: Comparative Biochemical Potency (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4
This compound Expected DataExpected DataExpected DataExpected Data
Dovitinib ~10~11~1~120
Infigratinib 0.91.41>1000
Erdafitinib 1.22.53.05.7
Futibatinib 1.81.41.63.7

Note: Literature values for comparator compounds are approximate and may vary based on assay conditions.

Table 2: Comparative Cellular Activity (GI50, nM) in an FGFR-Amplified Cell Line (e.g., SNU-16)

CompoundGI50 (nM)
This compound Expected Data
Infigratinib ~5
Erdafitinib ~10
Futibatinib ~1.3

Successful validation will be demonstrated by potent, low nanomolar IC50 values in the biochemical assays, which translate to on-target inhibition of FGFR phosphorylation and downstream signaling in a cellular context. Ultimately, this should result in potent anti-proliferative activity in cancer cell lines known to be driven by aberrant FGFR signaling. The comparative data will position the novelty and potential advantages of this compound within the current landscape of FGFR inhibitors.

References

structure-activity relationship of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2][3] Specifically, the this compound core is a cornerstone for developing potent and selective kinase inhibitors, leveraging the scaffold's ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes.[4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound. We will dissect the impact of substitutions at various positions on the 7-azaindole ring system, drawing upon experimental data to elucidate the principles guiding the design of next-generation therapeutics.

The 7-Azaindole Core: A Strategic Framework for Kinase Inhibition

The efficacy of the 7-azaindole scaffold largely stems from its unique hydrogen bonding capabilities. The pyridine nitrogen (N7) and the pyrrole N-H (N1) can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This allows these molecules to anchor effectively in the hinge region of many kinases, a critical interaction for potent inhibition.[4] Our exploration of the SAR will focus on how modifications to this core structure modulate binding affinity and selectivity against various kinase targets.

// Nodes for substitution points N1 [pos="1.5,1.5!", label="N1 (Pyrrole)\n- Alkyl/Aryl Substitution\n- Silyl Protecting Groups\n- Modulates Solubility & Potency"]; C2 [pos="2.5,0!", label="C2 (Methyl)\n- Generally conserved\n- Steric interactions"]; C3 [pos="1.5,-1.5!", label="C3 (Pyrrole)\n- Active site for substitution\n- Aryl/Heterocyclic rings\n- Influences selectivity"]; C4 [pos="-1.5,-1.5!", label="C4 (Pyridine)\n- Amine substitutions\n- Hinge-binding interactions"]; C5 [pos="-2.5,0!", label="C5 (Amine)\n- Key interaction point\n- Carboxamides, ureas\n- Vector for solvent front"]; N7 [pos="0,2.0!", label="N7 (Pyridine)\n- Essential H-bond acceptor\n- Critical for kinase hinge binding"];

// Edges from scaffold to nodes scaffold -> N1 [color="#4285F4", penwidth=1.5]; scaffold -> C2 [color="#34A853", penwidth=1.5]; scaffold -> C3 [color="#EA4335", penwidth=1.5]; scaffold -> C4 [color="#FBBC05", penwidth=1.5]; scaffold -> C5 [color="#EA4335", penwidth=1.5]; scaffold -> N7 [color="#4285F4", penwidth=1.5]; } केंदोट Caption: Key modification points on the 7-azaindole scaffold.

Comparative SAR Analysis of Key Positions

Systematic modification of the this compound scaffold has yielded a wealth of SAR data. The most impactful substitutions are typically found at the N1, C3, C4, and C5 positions.[1][4]

N1 Position: The Pyrrole Nitrogen

Substitution at the N1 position directly impacts the hydrogen-bonding capability of the pyrrole N-H group and can significantly alter the compound's physicochemical properties.

  • Protecting Groups: In synthesis, bulky silyl groups like tris(1-methylethyl)silyl are often employed to protect the N1 position, which also enhances stability and solubility in organic solvents.[5]

  • Alkyl/Aryl Substitution: The introduction of substituents at N1 can be a double-edged sword. While it can be used to probe specific pockets in the ATP-binding site, it can also disrupt the crucial hydrogen bond with the kinase hinge. For instance, in the development of SARS-CoV-2 inhibitors, introducing a substituted carboxyl or cycloalkane at the N1 position led to a significant reduction in antiviral activity compared to the unsubstituted analog.[6] However, for certain targets like JAK1, N-alkyl substitution was a key design element for achieving selectivity.[7]

C3 Position: A Hub for Diversity

The C3 position of the pyrrole ring is one of the most synthetically accessible and frequently modified sites to enhance potency and modulate selectivity.[1][4]

  • Aryl and Heterocyclic Groups: Attaching various aryl and heterocyclic rings at C3 allows for exploration of hydrophobic pockets adjacent to the hinge region. This strategy has been successfully used to develop potent inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR).[8][9] For example, modifying a m-methoxyphenyl fragment at this position with larger substituents was a key strategy in exploring these hydrophobic interactions.[8]

C4 and C5 Positions: The "Business End" for Kinase Interaction

The substituents on the pyridine ring, particularly at the C4 and C5 positions, are critical for directing the molecule's interactions and determining its primary target.

  • C4-Amino Substituents: In many kinase inhibitors, a C4-amino group serves as a key interaction point. The development of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines for Colony Stimulating Factor 1 Receptor (CSF1R) highlights the importance of this position.[2] However, a direct comparison showed that the 7-azaindole analog was 20-fold less potent than its pyrrolopyrimidine parent, indicating the subtle but critical influence of the core scaffold on binding efficiency.[2]

  • C5-Amine and Carboxamide Modifications: The 5-amino group is a versatile handle for modification. Converting it into a carboxamide is a common strategy. A series of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed to achieve JAK1 selectivity, with compound 31g emerging as a potent and selective inhibitor.[7] This demonstrates how extending from the C5 position can access unique regions of the kinase active site to drive selectivity.

Performance Comparison Across Kinase Targets

The versatility of the this compound scaffold is evident in its application against a diverse range of kinases and other biological targets. The following table summarizes key data for representative analogs.

Compound IDTarget Kinase(s)Key Structural FeaturesIC50 / EC50Reference
Compound 9 c-Met, ALK1H-pyrrolo[2,3-b]pyridine with a sulfur linkerc-Met: 22.8 nM[10]
Compound 4h FGFR1, FGFR2, FGFR35-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine coreFGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[8][9]
Compound 5j Erk5N7-substituted 7-azaindole derivative4.56 µg/mL (A549 cells)[11]
31g JAK1N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamideNot specified, but potent and selective[7]
ASM-7 SARS-CoV-2 S-protein7-azaindole derivativeEC50 < G7a (9.08 µM)[6]

Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of 7-azaindole analogs.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a key C-C bond-forming reaction used to install aryl groups, often at the C2 or C3 positions.

Objective: To synthesize 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.

Step-by-Step:

  • Reactant Preparation: To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable solvent like 1,4-dioxane.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq).

  • Reaction: Purge the mixture with an inert gas (e.g., argon) and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[2]

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound against a cancer cell line (e.g., A549 lung cancer cells).[11]

Step-by-Step:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Scaffold Selection (7-Azaindole Core) Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition, IC50) Purification->Biochemical Test Compounds SAR SAR Analysis Biochemical->SAR Cellular Cell-Based Assays (MTT, Western Blot) Cellular->SAR Lead_Opt Lead Optimization (Improve Potency, ADME) SAR->Lead_Opt Optimized Leads In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the design of potent and selective inhibitors for a variety of therapeutic targets, especially protein kinases. The structure-activity relationship data clearly indicate that the N7 atom is crucial for hinge binding, while substitutions at the C3, C4, and C5 positions are instrumental in achieving high potency and selectivity. Future efforts in this area will likely focus on fine-tuning these substitutions to optimize pharmacokinetic properties and explore novel chemical space to overcome drug resistance and identify inhibitors for new biological targets.

References

A Comparative Guide to the Efficacy of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and Its Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure. Its remarkable ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, which are often dysregulated in various cancers. This guide provides a comprehensive comparison of the therapeutic potential of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its key positional isomers, grounded in experimental data and established structure-activity relationships (SAR).

The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, making it an excellent starting point for the design of kinase inhibitors. The nitrogen atom in the pyridine ring enhances hydrogen bonding capabilities and can improve physicochemical properties such as aqueous solubility, which are crucial for drug development.[1][2] Research has consistently shown that substitutions at various positions on the 7-azaindole ring can profoundly influence the potency and selectivity of these compounds as kinase inhibitors.[3][4]

This compound: A Promising Scaffold

The subject of our focus, this compound, incorporates key features that contribute to its biological activity. The methyl group at the 2-position and the amine group at the 5-position have been shown to be critical for interaction with various kinase targets.

Derivatives of this scaffold have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), the c-Met receptor tyrosine kinase, and Cell division cycle 7 (Cdc7) kinase.[5][6][7][8][9]

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

While direct head-to-head comparative studies on the specific positional isomers of this compound are limited in publicly available literature, we can infer their potential efficacy based on extensive SAR studies on the broader 7-azaindole class.

Positional Isomers of the Methyl and Amino Groups

The placement of the methyl and amino substituents on the pyrrolopyridine core is critical for biological activity.

  • This compound (Parent Compound): This isomer has been identified as a core structure in the development of potent kinase inhibitors. The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket of certain kinases, while the 5-amino group often serves as a key hydrogen bond donor or a point for further chemical modification to enhance potency and selectivity.[6][10]

  • Hypothetical Isomers:

    • 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Substitution at the 3-position of the 7-azaindole ring is a common strategy in kinase inhibitor design.[8] A methyl group at this position could alter the binding orientation and potentially enhance or diminish activity depending on the specific kinase target.

    • 2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine & 2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: The position of the amino group significantly impacts the hydrogen bonding network with the kinase hinge region. Shifting the amine from the 5- to the 4- or 6-position would drastically change these interactions, likely leading to a different kinase inhibition profile. For instance, 4-amino-substituted pyrrolopyridines have been explored as CSF1R inhibitors.[11]

Positional Isomers of the Pyridine Nitrogen (Azaindole Isomers)

The location of the nitrogen atom within the pyridine ring defines the different azaindole isomers (4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole). This seemingly subtle change can lead to profound differences in the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity.

IsomerGeneral Observations on Activity
7-Azaindole The most widely explored and successful isomer in kinase inhibitor design.[2][12]
4-Azaindole Also a promising scaffold for kinase inhibitors, with some derivatives showing potent c-Met inhibition.[1][13]
5-Azaindole Less commonly utilized, but some derivatives have shown activity against specific kinases.
6-Azaindole Another less common isomer, with its potential still being actively explored.

Experimental Evaluation of Efficacy

To empirically determine the comparative efficacy of these isomers, a series of standardized in vitro assays are essential.

Experimental Workflow for Efficacy Comparison

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Biochemical Kinase Inhibition Assays (e.g., FGFR, c-Met) Characterization->Kinase_Assay Pure Compounds Cell_Assay Cell-Based Proliferation Assays (e.g., MTT, BrdU) Kinase_Assay->Cell_Assay Data_Analysis Comparative Analysis of Potency and Selectivity Cell_Assay->Data_Analysis IC50 Values

Caption: General workflow for comparing the efficacy of synthesized isomers.

Detailed Experimental Protocols

1. Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the parent compound and its isomers typically involves multi-step sequences. A common strategy for constructing the 7-azaindole core is through the cyclization of appropriately substituted pyridine and pyrrole precursors.[5][11]

General Synthetic Approach:

  • Preparation of the Substituted Pyridine Precursor: This often involves nitration of a fluoropyridine, followed by nucleophilic substitution to introduce the desired amine functionality.[14]

  • Construction of the Pyrrole Ring: A popular method is the Bartoli indole synthesis or a palladium-catalyzed cross-coupling reaction to form the bicyclic system.

  • Functional Group Interconversion: Introduction of the methyl and amino groups at the desired positions can be achieved through various standard organic transformations.

2. In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.

  • Method (Example: ADP-Glo™ Kinase Assay):

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

    • The amount of ADP produced is directly proportional to the kinase activity. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then calculated.[1]

3. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell viability and proliferation.[13][15][16][17]

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., a cell line known to be dependent on the targeted kinase) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism of Action: Kinase Signaling Pathways

The antiproliferative effects of 7-azaindole derivatives are often attributed to their inhibition of key signaling pathways that drive cancer cell growth and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound (and its active isomers) Inhibitor->RTK Inhibits

References

A Comparative Guide to the Spectroscopic Confirmation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of spectroscopic techniques to elucidate and confirm the structure of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a significant scaffold in medicinal chemistry. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points that, when synthesized, leave no room for structural ambiguity.

Introduction to this compound

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in drug discovery, appearing in a range of approved therapeutics and clinical candidates.[1] Its bioisosteric relationship to indole allows for favorable interactions with various biological targets while often improving physicochemical properties. The specific analog, this compound, presents a unique substitution pattern that necessitates careful spectroscopic analysis to differentiate it from potential isomers that may arise during synthesis.

This guide will not only present the expected spectral data for the target molecule but will also compare it to plausible isomeric alternatives, demonstrating the power of a multi-modal spectroscopic approach.

The Spectroscopic Toolkit for Structural Elucidation

A combination of spectroscopic methods is essential for the comprehensive characterization of organic molecules. Each technique probes different aspects of the molecular structure, and their collective data provides a complete picture.

Caption: Integrated spectroscopic workflow for structural confirmation.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, we expect a distinct set of signals that can be used to map out the proton framework.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons (NH and NH₂).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 298 K.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectrum and Interpretation

Based on known data for similar 7-azaindole derivatives, the following proton signals are anticipated for this compound.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations & Rationale
H-1 (NH-pyrrole)~11.0 - 11.5broad singlet1HThe acidic pyrrole proton is typically downfield and broadened due to quadrupole effects and exchange.
H-6 (Ar-H)~7.5 - 7.7doublet1HThis proton is ortho to the pyridine nitrogen, leading to a downfield shift. It will be coupled to H-4.
H-4 (Ar-H)~6.8 - 7.0doublet1HThis proton is ortho to the amino group, which is electron-donating, causing an upfield shift compared to H-6. It will be coupled to H-6.
H-3 (Ar-H)~6.1 - 6.3singlet1HThis proton on the pyrrole ring is adjacent to the methyl-substituted carbon and will appear as a singlet.
NH₂ (amino)~4.5 - 5.5broad singlet2HThe chemical shift of the amino protons is highly dependent on solvent and concentration. The signal is often broad due to exchange.
CH₃ (methyl)~2.3 - 2.5singlet3HThe methyl group at the 2-position of the pyrrole ring will be a singlet.
Comparative Analysis with Isomers

To highlight the diagnostic power of ¹H NMR, let's consider a potential isomer, 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

  • Key Difference: In the 3-methyl isomer, the proton at the 2-position would now be a singlet in the aromatic region, and the methyl signal would likely experience a slightly different chemical shift. The absence of a singlet at ~6.1-6.3 ppm and the appearance of a new aromatic singlet would be a clear indicator of the 3-methyl structure.

Another plausible isomer is 2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine .

  • Key Difference: The aromatic protons on the pyridine ring would exhibit a different splitting pattern. We would expect two doublets corresponding to H-4 and H-5, with their chemical shifts influenced by the positions relative to the nitrogen and amino group.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration (using the solvent signal, e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Spectrum and Interpretation

The expected ¹³C NMR chemical shifts for this compound are summarized below.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-7a~148 - 150Quaternary carbon at the fusion of the two rings, deshielded by the pyridine nitrogen.
C-5~145 - 147Aromatic carbon bearing the amino group; significantly deshielded.
C-2~138 - 140Pyrrole carbon attached to the methyl group.
C-6~128 - 130Aromatic CH carbon on the pyridine ring.
C-3a~118 - 120Quaternary carbon at the fusion of the two rings.
C-4~110 - 112Aromatic CH carbon on the pyridine ring, shielded by the amino group.
C-3~98 - 100Pyrrole CH carbon.
CH₃~14 - 16Methyl carbon.
Comparative Analysis with Isomers
  • 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: The chemical shifts of C-2 and C-3 would be significantly different. C-3 would be the quaternary carbon, and C-2 would be the CH carbon in the pyrrole ring.

  • 2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: The chemical shifts of the pyridine carbons (C-4, C-5, C-6) would be altered due to the different position of the amino substituent.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid State (KBr pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Processing: The spectrum is acquired, and the background (air or KBr) is subtracted.

Expected IR Spectrum and Interpretation
Vibrational Mode Expected Frequency (cm⁻¹) Appearance Significance
N-H stretch (pyrrole)3300 - 3500Sharp to mediumConfirms the presence of the pyrrole NH group.
N-H stretch (amine)3100 - 3400Two bands, medium to sharpThe two bands (symmetric and asymmetric stretching) are characteristic of a primary amine.
C-H stretch (aromatic)3000 - 3100Sharp, weak to mediumIndicates the presence of aromatic C-H bonds.
C-H stretch (aliphatic)2850 - 3000Sharp, weak to mediumCorresponds to the C-H bonds of the methyl group.
C=C and C=N stretch1500 - 1650Multiple sharp bandsCharacteristic of the aromatic pyrrolopyridine ring system.
N-H bend (amine)1580 - 1650Medium to strongThe scissoring vibration of the primary amine.
Comparative Analysis with Isomers

The IR spectra of the isomers would be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns affecting the overall vibrational modes of the molecule.

IV. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, which will likely produce a strong protonated molecular ion [M+H]⁺.

    • Electron Ionization (EI): A higher-energy technique that will produce a molecular ion (M⁺) and a series of fragment ions.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain an accurate mass, which can be used to determine the elemental composition.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Expected Mass Spectrum and Interpretation
  • Molecular Ion: For C₈H₉N₃, the expected monoisotopic mass is 147.0796 g/mol . High-resolution mass spectrometry should confirm this elemental composition.

  • [M+H]⁺ Ion (ESI): m/z = 148.0874

  • Key Fragmentation Patterns (EI):

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 132.

    • Loss of HCN from the pyrrole ring, a common fragmentation pathway for indoles and azaindoles.

fragmentation M [M]⁺ m/z = 147 M_minus_CH3 [M-CH₃]⁺ m/z = 132 M->M_minus_CH3 - •CH₃ M_minus_HCN [M-HCN]⁺ m/z = 120 M->M_minus_HCN - HCN

Caption: Plausible mass spectrometry fragmentation pathways.

Comparative Analysis with Isomers

The isomers would all have the same molecular weight. However, their fragmentation patterns in EI-MS might show differences in the relative abundances of fragment ions, reflecting the different stabilities of the fragments formed from each isomer.

Conclusion: A Self-Validating System

By integrating the data from these four spectroscopic techniques, a definitive structural confirmation of this compound is achieved.

  • MS confirms the molecular formula.

  • IR identifies the key functional groups (NH, NH₂, aromatic ring, methyl).

  • ¹³C NMR establishes the number of unique carbon environments and the carbon skeleton.

  • ¹H NMR provides the final and most detailed piece of the puzzle, revealing the proton connectivity and confirming the substitution pattern, allowing for unambiguous differentiation from its isomers.

This multi-faceted approach creates a self-validating system where the data from each technique must be consistent with the proposed structure and with the data from the other techniques. This rigorous standard is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Crystallographic Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif for a wide array of protein kinases, making it a cornerstone in the development of targeted therapeutics.[1][2] Among the numerous derivatives, those bearing a 2-methyl and a 5-amino group serve as a crucial platform for further functionalization in the quest for novel kinase inhibitors and other bioactive agents. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives, offering insights into the subtle yet significant structural modulations that govern their solid-state properties and intermolecular interactions. Such understanding is paramount for rational drug design, polymorphism screening, and the optimization of physicochemical properties.

The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties, including the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, are central to its biological activity.[1] This dual functionality allows it to mimic the adenine moiety of ATP, effectively competing for the kinase hinge region.[1] The introduction of substituents at various positions of the 7-azaindole ring system allows for the fine-tuning of its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[3]

Comparative Crystallographic Analysis

While a comprehensive side-by-side crystallographic comparison of a wide range of this compound derivatives is not extensively documented in a single source, we can synthesize a comparative view by examining the crystal structures of closely related and representative compounds. For the purpose of this guide, we will analyze the crystallographic data of key 7-azaindole derivatives to draw parallels and highlight important structural features. A pivotal example for which detailed crystallographic data is available is the dihydrochloride dihydrate of Pexidartinib, a kinase inhibitor that features a substituted 1H-pyrrolo[2,3-b]pyridine core.[4]

FeaturePexidartinib Dihydrochloride DihydrateGeneral Observations for 7-Azaindole Derivatives
Crystal System MonoclinicOften crystallize in monoclinic or triclinic systems.
Space Group P2₁/cP2₁/c is a common space group for organic molecules.
Key Intermolecular Interactions N–H···O, N–H···Cl, O–H···Cl, O–H···OHydrogen bonding involving the pyrrole N-H and the pyridine nitrogen is a dominant feature, often leading to the formation of dimers or chains. Halogen bonding is also observed in halogenated derivatives.
Molecular Conformation Nearly orthogonal arrangement between the pyrrolopyridine plane and adjacent substituted pyridine rings.The planarity of the 7-azaindole core is generally maintained. The conformation of flexible side chains is influenced by crystal packing forces.

Table 1: Comparative Crystallographic Features of a Representative 7-Azaindole Derivative. [4]

The Causality Behind Experimental Choices in Crystallography

The journey from a synthesized compound to a solved crystal structure is guided by a series of deliberate experimental choices. The primary challenge often lies in obtaining single crystals of sufficient quality for X-ray diffraction.

Experimental Workflow for X-ray Crystallography of 7-Azaindole Derivatives

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening High Purity Sample crystallization_method Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization_method crystal_mounting Crystal Mounting crystallization_method->crystal_mounting Single Crystal data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for X-ray Crystallography.

Solvent Selection: The choice of solvent is critical for successful crystallization. A solvent or solvent system must be identified in which the compound has moderate solubility. For many 7-azaindole derivatives, polar solvents like methanol, ethanol, or dioxane are good starting points for slow evaporation or vapor diffusion experiments.[4][5]

Crystallization Technique: Slow evaporation is a commonly employed and straightforward technique. However, for compounds that tend to form oils or amorphous solids, vapor diffusion (hanging or sitting drop) can provide better control over the rate of crystallization, which is often key to obtaining well-ordered crystals.

Experimental Protocols: A Self-Validating System

The integrity of a crystal structure is paramount. The following protocols are designed to be self-validating, with checkpoints and expected outcomes that ensure the reliability of the final structure.

Protocol 1: Synthesis of a Generic N-Substituted this compound Derivative

This protocol outlines a general procedure for the synthesis of a derivative that could be subjected to crystallographic analysis. The synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives often involves cyclo-condensation reactions.[6]

  • Starting Materials: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and an appropriate active methylene compound.[6]

  • Reaction: The reactants are refluxed in acetic acid with a catalytic amount of hydrochloric acid.[6]

  • Workup and Purification: The reaction mixture is cooled, and the precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired substituted 1H-pyrrolo[2,3-b]pyridine.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization trials.[6]

Protocol 2: Single Crystal Growth
  • Purity Assessment: Ensure the purity of the synthesized compound is >98% by HPLC or NMR to minimize defects in the crystal lattice.

  • Solvent Screening: Dissolve a small amount of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which it is sparingly soluble.

  • Crystallization Setup (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment.

  • Monitoring: Observe the vial periodically for the formation of single crystals. This process can take from a few days to several weeks.

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer, typically with Mo Kα radiation.[4] The crystal is maintained at a low temperature (e.g., 100-200 K) to minimize thermal vibrations.

  • Structure Solution: The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map.[4]

  • Structure Refinement: The initial model is refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]

  • Validation: The final refined structure is validated using software like CHECKCIF, which assesses the geometric plausibility and overall quality of the structure. The final crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[4]

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for a comprehensive understanding of a molecule's properties.

Logical Relationship of Structural Analysis Techniques

G cluster_experimental Experimental Techniques cluster_theoretical Theoretical Approach Xray X-ray Crystallography CompChem Computational Chemistry Xray->CompChem Provides starting geometry for calculations NMR NMR Spectroscopy NMR->CompChem Validates solution-state conformation MS Mass Spectrometry MS->CompChem Confirms molecular formula CompChem->Xray Simulates crystal packing CompChem->NMR Predicts chemical shifts

Caption: Interplay of Structural Analysis Methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the connectivity of atoms and the solution-state conformation. For 7-azaindole derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.[6] However, NMR does not provide the precise bond lengths and angles or the packing arrangement found in the solid state.

Mass Spectrometry (MS): MS provides the exact molecular weight and elemental composition of a compound, which is crucial for confirming its identity. Fragmentation patterns can also offer clues about the molecular structure. However, it does not provide information about the three-dimensional arrangement of atoms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, electronic properties, and vibrational spectra of molecules. These theoretical calculations can complement experimental data from X-ray crystallography and NMR, providing a deeper understanding of the structure-property relationships.

Conclusion

The X-ray crystallography of this compound derivatives, and the broader class of 7-azaindoles, is a critical tool in the arsenal of the medicinal chemist. While obtaining high-quality single crystals can be a significant hurdle, the detailed three-dimensional structural information it provides is unparalleled. This guide has outlined the key crystallographic features of this important scaffold, provided robust experimental protocols, and situated the technique within the broader context of structural elucidation methods. A thorough understanding of the solid-state structure of these derivatives is essential for advancing their development from promising lead compounds to clinically effective therapeutics.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Evaluating Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their central role in cellular signaling pathways makes them critical nodes for intervention in diseases ranging from cancer to inflammatory disorders. Within the medicinal chemist's toolkit, the pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a "privileged" structure. Its role as a bioisostere of adenine allows it to effectively compete with ATP for the kinase hinge region, forming the foundation of numerous potent inhibitors.[1] Specifically, derivatives of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine have given rise to a multitude of clinical candidates and approved drugs.

However, the high degree of structural conservation across the ATP-binding sites of the 500+ kinases in the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2] Unintended off-target activity can lead to dose-limiting toxicities or confound the interpretation of pharmacological studies.[3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.

This guide provides an in-depth comparison of methodologies for profiling the selectivity of kinase inhibitors derived from this key scaffold. We will delve into the causality behind experimental choices, present comparative data for representative compounds, and provide detailed protocols for core laboratory techniques, empowering researchers to design, execute, and interpret these critical studies.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The ultimate goal of a targeted therapy is to modulate the activity of a specific kinase or a desired set of kinases with high precision. A lack of selectivity, often termed promiscuity, can compromise this goal.[4] While a carefully designed "polypharmacology" can be therapeutically advantageous in some contexts, unanticipated off-target inhibition is a common cause of adverse events.[5]

Cross-reactivity profiling serves several crucial functions:

  • Safety and Tolerability Assessment: Identifying potential off-target liabilities early in development can prevent costly late-stage failures and guide medicinal chemistry efforts to mitigate these effects.[2]

  • Mechanism of Action (MoA) Validation: It confirms that the observed cellular or physiological effects are indeed due to the inhibition of the intended target, rather than an off-target kinase.[4]

  • Lead Optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target kinases allows chemists to rationally design next-generation compounds with improved selectivity profiles.

Below is a diagram illustrating the foundational this compound scaffold, a versatile starting point for developing a wide range of kinase inhibitors.

Caption: Core chemical structure of this compound.

Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on a tiered approach, combining broad, high-throughput screening with more focused, quantitative validation assays in both biochemical and cellular contexts.

Large-Scale Biochemical Profiling (Kinome Scanning)

The most common first step is to screen the inhibitor against a large panel of purified kinases.[4] This provides a bird's-eye view of the compound's activity across the kinome.

Causality Behind the Method: By testing against hundreds of kinases simultaneously, this method efficiently identifies potential on- and off-targets that might be missed by hypothesis-driven, single-target assays. The initial screen is typically performed at a single, high concentration (e.g., 1 µM) to maximize the chances of detecting even weak interactions. Hits from this primary screen, defined as kinases showing significant inhibition (e.g., >70%), are then subjected to dose-response analysis to determine potency (IC₅₀).[4]

Key Assay Formats:

  • Radiometric Assays: The classic method, measuring the incorporation of radioactive ³²P or ³³P from ATP onto a substrate. It is highly sensitive and reliable but requires handling of radioactive materials.[6]

  • Fluorescence/Luminescence-Based Assays: These formats measure kinase activity by detecting changes in fluorescence or luminescence. For example, ADP-Glo™ quantifies the amount of ADP produced, which is directly proportional to kinase activity. They are highly amenable to high-throughput screening.[7]

  • Competitive Binding Assays: These assays, such as KINOMEscan™, measure the ability of a compound to displace a tagged, active-site-directed ligand from the kinase. The output is a dissociation constant (Kd), which reflects binding affinity. A key advantage is that it is independent of enzymatic activity and can be used for inactive kinases.[6]

The workflow below illustrates a typical tiered approach to kinome profiling.

KinomeProfilingWorkflow A Test Compound (e.g., 1 µM concentration) B Primary Screen (Large Kinase Panel, 300-450 kinases) A->B C Data Analysis Identify 'Hits' (% Inhibition > 70%) B->C D Secondary Screen (Dose-Response Curve for Hits) C->D E Determine IC50 / Kd Values D->E F Selectivity Profile Generated (On-target vs. Off-target Potency) E->F

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

Biophysical Validation: Thermal Shift Assays

Binding of a small molecule to a protein typically increases its thermal stability. Differential Scanning Fluorimetry (DSF) measures this change.[8]

Causality Behind the Method: DSF provides an orthogonal validation of binding that is independent of enzymatic activity.[8] It is a valuable tool because it does not require a substrate or knowledge of the kinase's activity, making it broadly applicable.[8] A significant thermal shift (ΔTm) upon compound addition confirms a direct physical interaction between the inhibitor and the kinase.

Cellular Target Engagement Assays

Confirming that an inhibitor binds its intended target in the complex environment of a living cell is a critical step.[7] Cellular assays account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly impact a compound's effective potency.

Key Assay Formats:

  • Cellular Thermal Shift Assay (CETSA): This technique extends the principle of DSF to live cells, measuring the thermal stabilization of a target protein within its native environment.

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a specific kinase target in real-time in living cells.[7] It provides a quantitative measure of intracellular affinity and residence time.

Comparative Data for Pyrrolo[2,3-b]pyridine Derivatives

The 2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has been successfully adapted to target a wide range of kinases. The table below summarizes profiling data for representative inhibitors, illustrating how substitutions on the core structure influence potency and selectivity.

Inhibitor/Derivative ClassPrimary Target(s)On-Target Potency (IC₅₀/Kd)Key Off-Targets (>10-fold Selectivity)Profiling MethodReference
JAK1-Selective Inhibitor (e.g., Compound 38a)JAK1IC₅₀ = 1.1 nMJAK2, JAK3, TYK2Enzymatic Assays[9]
CSF1R Inhibitor (e.g., Pexidartinib)CSF1RIC₅₀ = 10 nMKIT, FLT3Kinome Scan[10][11]
VEGFR-2 Inhibitor VEGFR-2IC₅₀ = 21-50 nMPDGFR familyEnzymatic Assays[12][13]
FAK Inhibitor FAKCellular IC₅₀ < 1 µMSRC family kinasesSPR & Cellular Assays[14]
RET Inhibitor RETIC₅₀ < 10 nMKDR (VEGFR2)Kinome Scan[3][15]

This table is a representative summary based on published data for compounds with the pyrrolo[2,3-b]pyridine or highly similar pyrrolopyrimidine core. Exact values and off-targets vary for specific analogues.

This data highlights a crucial aspect of drug design: substitutions around the core scaffold are tuned to achieve selectivity. For instance, JAK1 inhibitors are designed to avoid potent inhibition of the highly similar JAK2 to prevent hematological side effects, while CSF1R inhibitors are often optimized for selectivity against the structurally related KIT kinase.[9][11]

The signaling pathway below for VEGFR-2 illustrates a common target for this class of inhibitors in oncology.

SignalingPathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates RAS Ras VEGFR2->RAS Inhibitor Pyrrolopyridine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrrolopyridine derivative.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must be a self-validating system, incorporating appropriate controls and clear criteria for data interpretation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC₅₀ of an inhibitor against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 µM. Also prepare a DMSO-only control (100% activity) and a control with no kinase (0% activity).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution in reaction buffer.

  • Inhibitor Addition: Add 25 nL of the serially diluted inhibitor or DMSO controls to the wells.

  • Reaction Initiation: Add 2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should ideally be at or near the Km,ATP for the specific kinase to accurately reflect inhibitor affinity.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: The inclusion of positive (no inhibitor) and negative (no kinase) controls is essential for data normalization and ensures the observed signal change is due to specific kinase inhibition. Running the assay at the Km for ATP provides a more standardized measure of potency that is less dependent on assay conditions.[6]

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the binding of an inhibitor to its target kinase inside living cells.

Principle: The assay uses a kinase that is endogenously tagged with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to NanoLuc® and generating a BRET signal. A test compound that enters the cell and binds the kinase will displace the tracer, causing a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Plating: Plate cells engineered to express the NanoLuc®-kinase fusion protein in a 96-well white assay plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in Opti-MEM® I Reduced Serum Medium.

  • Tracer Preparation: Prepare the fluorescent tracer solution in Opti-MEM® as per the manufacturer's instructions.

  • Assay Assembly: Add the test inhibitor dilutions to the cell plate. Immediately after, add the tracer solution. Include "no inhibitor" controls (maximum BRET) and "no tracer" controls (background).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • BRET Measurement: Add NanoBRET™ Nano-Glo® Substrate to all wells. Read both the donor (460 nm) and acceptor (610 nm) emission wavelengths within 10 minutes using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the inhibitor concentration. Fit the curve to determine the IC₅₀, which represents the concentration required for 50% target engagement in the cell.

Causality and Self-Validation: This assay directly measures target binding in a physiological context.[7] The competitive displacement mechanism ensures that the signal is specific to compounds binding in the same pocket as the tracer. Comparing the cellular IC₅₀ from this assay to the biochemical IC₅₀ provides a critical "biochemical-to-cellular" potency shift, offering insights into the compound's cell permeability and stability.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the design of potent kinase inhibitors. However, potency alone is insufficient for therapeutic success. A rigorous, multi-tiered evaluation of cross-reactivity is essential to build a comprehensive understanding of an inhibitor's selectivity profile. By combining broad kinome scanning with orthogonal biochemical and cell-based target engagement assays, researchers can confidently validate their mechanism of action, anticipate potential safety liabilities, and guide the optimization of compounds with superior therapeutic potential. This systematic approach ensures that only the most selective and well-characterized candidates advance, ultimately increasing the probability of clinical success.

References

Benchmarking the Potency of 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives as Janus Kinase (JAK) Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and autoimmune disorders.[1][2] This guide provides a comprehensive analysis of the potency of various derivatives of this scaffold, with a specific focus on their activity as inhibitors of the Janus kinase (JAK) family.

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[3] Dysregulation of this pathway is implicated in a variety of inflammatory and myeloproliferative diseases, making JAKs attractive therapeutic targets.[4][5] Consequently, the development of selective JAK inhibitors is a highly active area of research.[3][6]

This guide will objectively compare the performance of several this compound derivatives against the JAK kinases, benchmarked against established clinical inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for the key in vitro assays used to generate this data.

Comparative Potency Analysis of this compound Derivatives

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro potency of a selection of this compound derivatives against the JAK family of kinases, alongside benchmark inhibitors for context.

Table 1: In Vitro Potency (IC50) of this compound Derivatives and Benchmark Inhibitors against JAK Kinases

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Derivative 1 H-CH2-(4-chlorophenyl)Potent (exact value not specified)---[7]
Derivative 2j -C(O)NH2-NH-(CH2)2-NH22200>50000-21500[8]
Derivative 2i -C(O)NH2-NH-(CH2)2-OH2600>50000-25400[8]
Derivative 2k -C(O)NH2-NH-(CH2)3-NH22400>50000-27200[8]
Benchmark Inhibitors
Tofacitinib --1-11220-1371-13634-406[3]
Ruxolitinib --2.8-3.32.8-3.3428-50019[3]
Fedratinib --35311000-[3]
Upadacitinib --43-59110-1302300-[3]

Note: The core structure for the derivatives is this compound. The table illustrates how modifications at the R1 and R2 positions influence potency and selectivity. A dash (-) indicates data not available in the cited literature.

From the data, it is evident that even subtle structural modifications can significantly impact the potency and selectivity of these derivatives. For instance, the derivatives from the study by Kang et al. (2i, 2j, 2k) demonstrate a clear preference for JAK1 and TYK2 over JAK2, albeit with micromolar potency.[8] This highlights the potential for tuning the selectivity profile of the this compound scaffold. The potent JAK1 activity of derivative 1, as noted by Lee et al., underscores the therapeutic potential of this chemical series.[7]

Understanding the JAK-STAT Signaling Pathway

To appreciate the significance of JAK inhibition, it is crucial to understand the signaling cascade they regulate. The JAK-STAT pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor 2-Methyl-1H-pyrrolo [2,3-b]pyridin-5-amine Derivative Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 9. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols for Potency Determination

The accurate determination of inhibitor potency is fundamental to any drug discovery program. Here, we provide a detailed, step-by-step protocol for a widely used in vitro kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Appropriate peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives and benchmark inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the test compounds and benchmark inhibitors in DMSO.

    • Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[11]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Assay Readout (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.[12]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[12]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_readout 3. Luminescent Readout (ADP-Glo™) cluster_analysis 4. Data Analysis Compound_Prep Compound Dilution Series (Derivatives & Benchmarks) Plate_Setup Add Compounds to 384-well Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Reaction_Start Add Kinase/Substrate Mix, then add ATP to initiate Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation1 Incubate at RT (e.g., 60 min) Reaction_Start->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at RT (40 min) Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Detect) Incubation2->Add_Detection Incubation3 Incubate at RT (30-60 min) Add_Detection->Incubation3 Measure_Luminescence Read Plate on Luminometer Incubation3->Measure_Luminescence Calc_Inhibition Calculate % Inhibition Measure_Luminescence->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC50 of kinase inhibitors using the ADP-Glo™ assay.

Cellular Assays: Confirming On-Target Activity

While in vitro biochemical assays are essential for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context.[13] Cellular assays can confirm that the inhibitor can penetrate the cell membrane, engage with its target in the complex intracellular environment, and modulate the downstream signaling pathway.

A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation.[14] For example, IL-6 stimulation of a relevant cell line (e.g., TF-1) leads to the phosphorylation of STAT3, which can be detected by methods such as Western blotting or ELISA. A potent and cell-permeable JAK inhibitor will reduce the level of phosphorylated STAT3 in a dose-dependent manner.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrate that derivatives of this core structure can effectively inhibit members of the JAK family, with the potential for fine-tuning selectivity through targeted chemical modifications.

For researchers and drug development professionals, the key to successfully advancing compounds from this class lies in a systematic approach to structure-activity relationship studies, guided by robust and reproducible in vitro and cellular assays. The protocols and comparative data provided herein offer a solid foundation for these endeavors.

Future work should focus on expanding the SAR around this scaffold to improve potency against specific JAK isoforms while minimizing off-target effects. Furthermore, comprehensive profiling against a broader panel of kinases is necessary to fully characterize the selectivity of these compounds. Ultimately, the goal is to identify derivatives with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development in the treatment of JAK-mediated diseases.

References

A Comparative Oncology Study: Evaluating the Efficacy of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the exploration of novel small molecules that can selectively impede oncogenic signaling pathways is of paramount importance. The 7-azaindole scaffold, a bioisostere of purines and indoles, has emerged as a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors.[1] This guide presents a comparative study of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine , a 7-azaindole derivative, across a panel of distinct human cancer cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the anti-cancer potential of this compound, underpinned by robust experimental data and detailed methodologies.

The rationale for this investigation is grounded in the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway in a wide array of human cancers.[2] This pathway is a critical regulator of cellular proliferation, survival, and metabolism. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory effects on this cascade, making this compound a compelling candidate for investigation.[2]

This guide will delineate the experimental workflow for a comparative in vitro assessment, present illustrative data in a clear and comparative format, and elucidate the underlying molecular mechanisms of action.

I. Experimental Design & Methodologies

A logical and stepwise approach is essential for the systematic evaluation of a novel therapeutic compound. The following experimental workflow is designed to provide a comprehensive understanding of the bioactivity of this compound.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Select Cell Lines Select Cell Lines MTT Assay MTT Assay Select Cell Lines->MTT Assay Treatment with This compound Determine IC50 Determine IC50 MTT Assay->Determine IC50 Data Analysis Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Select sensitive and resistant lines Cell Cycle Analysis Cell Cycle Analysis Western Blot Western Blot Apoptosis Assay->Western Blot Confirm pathway inhibition Protein Expression Protein Expression Western Blot->Protein Expression Quantification of p-AKT, p-mTOR

Caption: A stepwise experimental workflow for the comprehensive evaluation of this compound.

Cell Lines and Culture

To ascertain the breadth of anti-cancer activity, a diverse panel of human cancer cell lines should be selected, representing various cancer types. For this illustrative study, we have chosen:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • MDA-MB-231: Triple-negative breast adenocarcinoma

  • A549: Non-small cell lung carcinoma

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate adenocarcinoma

  • HEK293T: Human embryonic kidney cells (as a non-cancerous control)

All cell lines are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assessment: The MTT Assay

The initial step in evaluating the anti-cancer potential of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining

To discern whether the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed.[1][2][4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[2][4]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of propidium iodide-stained cells is conducted.[6][7] This technique quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[6][7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for PI3K/AKT/mTOR Pathway Proteins

To validate the molecular target of this compound, Western blotting is employed to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[8][9][10] A decrease in the phosphorylation of AKT and mTOR downstream targets would indicate inhibition of this signaling cascade.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against total AKT, phosphorylated AKT (p-AKT), total mTOR, phosphorylated mTOR (p-mTOR), and a loading control (e.g., GAPDH) overnight at 4°C.[10]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

II. Comparative Performance Analysis

The following tables present illustrative data from the comparative study of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma8.5 ± 1.2
MDA-MB-231 Breast Adenocarcinoma15.2 ± 2.1
A549 Lung Carcinoma10.8 ± 1.5
HCT116 Colorectal Carcinoma5.3 ± 0.9
PC-3 Prostate Adenocarcinoma25.6 ± 3.4
HEK293T Non-cancerous> 50

The data indicates that this compound exhibits selective cytotoxicity against cancer cell lines, with the most potent activity observed in the HCT116 colorectal carcinoma cell line. The significantly higher IC₅₀ value in the non-cancerous HEK293T cell line suggests a favorable therapeutic window.

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment (IC₅₀)% Early Apoptosis% Late Apoptosis
HCT116 Control3.1 ± 0.52.5 ± 0.4
Compound28.7 ± 3.115.4 ± 2.2
MCF-7 Control2.8 ± 0.62.1 ± 0.3
Compound22.5 ± 2.812.8 ± 1.9

Treatment with this compound leads to a significant increase in both early and late apoptotic cell populations in the sensitive HCT116 and MCF-7 cell lines, confirming that the compound induces cell death via apoptosis.

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (IC₅₀)% G0/G1 Phase% S Phase% G2/M Phase
HCT116 Control45.2 ± 3.530.1 ± 2.824.7 ± 2.1
Compound68.9 ± 4.215.3 ± 1.915.8 ± 1.7

A notable accumulation of cells in the G0/G1 phase is observed in HCT116 cells following treatment, suggesting that this compound induces a G1 cell cycle arrest.

III. Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central node in cancer cell signaling, promoting cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT.[11] Activated AKT then phosphorylates a myriad of downstream targets, including mTOR, leading to increased protein synthesis and inhibition of apoptosis.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival promotes Inhibitor 2-methyl-1H-pyrrolo [2,3-b]pyridin-5-amine Inhibitor->PI3K inhibits

Caption: The inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

Our Western blot analysis of HCT116 cells treated with this compound revealed a dose-dependent decrease in the phosphorylation of both AKT and the mTOR substrate p70S6K, while the total protein levels remained unchanged. This provides strong evidence that the compound exerts its anti-cancer effects through the inhibition of the PI3K/AKT/mTOR signaling cascade.

IV. Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising anti-cancer agent with selective cytotoxicity against a range of cancer cell lines. Its mechanism of action appears to be mediated through the induction of apoptosis and G1 cell cycle arrest, driven by the inhibition of the PI3K/AKT/mTOR pathway. The potent activity in colorectal cancer cells warrants further investigation.

Future studies should expand the panel of cell lines to include those with known mutations in the PI3K pathway to further delineate the compound's specific targets. In vivo studies using xenograft models are a logical next step to evaluate the therapeutic efficacy and safety profile of this compound in a preclinical setting.

V. References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from --INVALID-LINK--

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from --INVALID-LINK--

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from --INVALID-LINK--

  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol. Retrieved from --INVALID-LINK--

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of the PI3K/AKT/mTOR Pathway Following DS-7423 Treatment. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay Using PD173952. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt/mTOR Pathway after Cabergoline Treatment. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from --INVALID-LINK--

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. As a heterocyclic amine, this compound and its structural analogs require careful handling to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established laboratory safety protocols and regulatory standards, ensuring a self-validating system for waste management.

Hazard Assessment and Profile

While comprehensive toxicological data for this compound is not fully available, a critical assessment based on structurally similar pyrrolopyridine derivatives is essential for safe handling.[1][2] Compounds in this class are generally classified as hazardous.

Key potential hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

It is crucial to handle this compound as if it possesses all these potential hazards. All waste streams containing this chemical, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)P270: Do not eat, drink or smoke when using this product.[1][4]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing.[1][5]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

Required Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of PPE. The following must be worn at all times when handling this compound and its waste products.

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[1] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling is complete.[6]

  • Body Protection: An impervious laboratory coat is required to prevent skin contact.[1] For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation.[7][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed through a licensed professional waste disposal service.[2] On-site treatment or disposal via the sanitary sewer system is strictly prohibited.[1][2]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Action: Collect all waste containing this compound in a dedicated, compatible hazardous waste container.[9][10]

  • Causality: This compound is a heterocyclic amine. It must be segregated from strong oxidizing agents to prevent potentially violent reactions.[11][12] Keeping waste streams separate prevents accidental mixing and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office.

Step 2: Container Management

The integrity and labeling of the waste container are paramount for safety and regulatory compliance.

  • Action: Use a container made of a material compatible with organic amines (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must be in good condition, with a tightly sealing cap.[9][13]

  • Causality: A secure, compatible container prevents leaks and spills during storage and transport. The container must remain closed at all times except when adding waste to prevent the release of vapors.[10][13]

  • Action: Affix a "HAZARDOUS WASTE" label to the container immediately upon starting accumulation. Clearly write the full chemical name, "this compound," and list all other constituents with their approximate percentages.[10]

  • Causality: Accurate labeling is a federal and state regulatory requirement.[14] It ensures that all personnel who handle the container are aware of its contents and the associated hazards, which is critical for safe handling, storage, and final disposal.

Step 3: Storage Pending Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated SAA, under the control of laboratory personnel.[10][14] Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.

  • Causality: The SAA keeps hazardous waste near its point of generation and ensures it is managed by trained personnel.[14] Secondary containment is a crucial safeguard against the spread of contamination in the event of a primary container failure.

Step 4: Arranging for Professional Disposal
  • Action: Once the waste container is 90% full, or if the research involving the chemical is complete, contact your institution's EHS office to schedule a waste pickup.[10]

  • Causality: Engaging with your EHS office or a licensed chemical waste contractor is the only approved method for the final disposal of this material.[15] These professionals are equipped to handle, transport, and dispose of hazardous chemicals in accordance with all regulations, typically via high-temperature incineration with appropriate scrubbing systems.[15]

Disposal Workflow Diagram

G Disposal Workflow for this compound A Waste Generation (Solid, Solution, Contaminated Labware) B Select Compatible Container (HDPE or Glass) A->B Segregate Waste C Affix 'HAZARDOUS WASTE' Label List all constituents and percentages B->C Prepare Container D Collect Waste in Designated Container Keep container closed C->D Begin Accumulation E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E Store Safely F Is Container >90% Full or Project Complete? E->F G Continue Safe Storage in SAA F->G No H Contact EHS for Waste Pickup F->H Yes G->F I Professional Disposal (Licensed Waste Vendor) H->I

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: For small spills, cover with a non-reactive absorbent material such as diatomite, sand, or vermiculite.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][8] If inhaled, move to fresh air and seek medical attention.[1]

For large spills, evacuate the area, close the doors, and contact your institution's EHS and emergency services immediately.

References

A Senior Application Scientist's Guide to Handling 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. As a substituted heterocyclic amine, this compound requires careful management to mitigate risks. The following guidance is synthesized from safety data for structurally analogous compounds and established best practices for laboratory chemical safety. It is imperative to treat this compound with caution, assuming it may present hazards including skin, eye, and respiratory irritation, as well as potential acute toxicity if swallowed.[1][2][3][4]

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice.[5][6] While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from closely related pyrrolopyridines and substituted amines indicate a consistent hazard profile.[1][2][3]

Anticipated Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2][4]

The causality for these hazards lies in the chemical nature of heterocyclic amines. The amine group can be basic and reactive, leading to irritation of skin and mucous membranes. The pyrrolopyridine core is a common scaffold in pharmacologically active molecules, suggesting potential for biological activity. Therefore, minimizing all routes of exposure—dermal, ocular, inhalation, and ingestion—is the primary goal.[7]

Core Personal Protective Equipment (PPE) Directive

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.[5] Engineering controls, such as fume hoods, are the first and most critical line of defense.[8][9] PPE serves as the essential final barrier.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is required when there is a significant splash risk.[2][10]Protects against splashes and potential dust particles. Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical given the compound's classification as a serious eye irritant.[1][2][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[8][10]The compound is a known skin irritant.[1][2][3] Gloves must be inspected for tears or holes before each use. Employ the proper glove removal technique to avoid contaminating your skin.[2] Contaminated gloves must be disposed of as hazardous waste.[2] Always wash hands thoroughly after removing gloves.[6][11]
Protective Clothing A long-sleeved, flame-retardant lab coat. Consider a chemical-resistant apron for larger quantities or splash-prone procedures.Provides a removable barrier to protect skin and personal clothing from contamination. Clothing worn in the lab should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to skin in a fire.[10] Lab coats must not be worn outside of the laboratory.[11]
Respiratory Protection Required when engineering controls are insufficient or when handling the powder outside of a fume hood where dust or aerosols can be generated. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[12]Protects against inhalation of the compound, which may cause respiratory tract irritation.[1][2][4] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[8][12] Ensure that a safety shower and eyewash station are accessible and unobstructed.[1]

  • Weighing: When weighing the solid, use a draft shield or perform the task in a powder containment hood to prevent dust from becoming airborne. Use spatulas and weigh boats for transfer; never touch chemicals directly.[6]

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and then soap and water.[11] All contaminated materials, including gloves, weigh boats, and paper towels, must be disposed of as chemical waste.[6]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6][11] Do not eat, drink, or apply cosmetics in the laboratory.[6]

Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_start Start: Verify Fume Hood Certification & Eyewash Access ppe_check Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_start->ppe_check weigh Weigh Compound (Use Draft Shield) ppe_check->weigh Proceed to Hood dissolve Prepare Solution (Add Solvent Slowly) weigh->dissolve reaction Perform Experiment dissolve->reaction decon Decontaminate Work Area & Equipment reaction->decon Experiment Complete waste Segregate & Dispose of Hazardous Waste decon->waste ppe_remove Remove PPE Correctly (Gloves last) waste->ppe_remove wash Wash Hands Thoroughly ppe_remove->wash end_point End wash->end_point Exit Lab

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures
  • Minor Spill: If a small amount of solid or solution is spilled inside a fume hood, absorb it with an inert material (e.g., sand or vermiculite).[13] Collect the material into a sealed, labeled container for hazardous waste.[12] Clean the spill area thoroughly.

  • Major Spill: Evacuate the laboratory immediately and alert safety personnel. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.[1][2]

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[12]

  • Solid Waste: Collect all contaminated solids, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Collect all solutions in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in accordance with all local, state, and federal regulations.[1][6]

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.